Bis(2-butyloctyl) 10-oxononadecanedioate
Description
Propriétés
Formule moléculaire |
C43H82O5 |
|---|---|
Poids moléculaire |
679.1 g/mol |
Nom IUPAC |
bis(2-butyloctyl) 10-oxononadecanedioate |
InChI |
InChI=1S/C43H82O5/c1-5-9-13-23-31-39(29-11-7-3)37-47-42(45)35-27-21-17-15-19-25-33-41(44)34-26-20-16-18-22-28-36-43(46)48-38-40(30-12-8-4)32-24-14-10-6-2/h39-40H,5-38H2,1-4H3 |
Clé InChI |
IJDCDJQBRGVURZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCCC)COC(=O)CCCCCCCCC(=O)CCCCCCCCC(=O)OCC(CCCC)CCCCCC |
Origine du produit |
United States |
Foundational & Exploratory
Bis(2-butyloctyl) 10-oxononadecanedioate: A Technical Guide for Researchers
CAS Number: 2036272-58-7
Introduction: Bis(2-butyloctyl) 10-oxononadecanedioate is an ionizable lipid-like compound increasingly recognized for its potential in advanced drug delivery systems.[1][2] Specifically, its molecular structure, featuring a polar head group and four hydrophobic tails bound by esters, makes it a prime candidate for the formulation of lipid nanoparticles (LNPs) for the encapsulation and delivery of therapeutic payloads such as messenger RNA (mRNA).[1][2][3] This technical guide provides a comprehensive overview of the available information on this compound and outlines representative experimental protocols relevant to its application in drug delivery research.
Physicochemical Properties
While specific experimental data for this compound is not extensively available in public literature, the following table summarizes its key chemical identifiers and computed properties. This information is crucial for researchers working with this compound for formulation and analytical purposes.
| Property | Value | Source |
| CAS Number | 2036272-58-7 | [3] |
| Molecular Formula | C43H82O5 | [3] |
| Molecular Weight | 679.12 g/mol | [3] |
| Exact Mass | 678.6162 | [3] |
| Elemental Analysis | C, 76.05; H, 12.17; O, 11.78 | [3] |
| Description | Ionizable lipid-like PEG compound | [3] |
| Purity | ≥98% (typical) | [1] |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[3] |
Applications in Drug Delivery
This compound is primarily designed for use in lipid-based drug delivery systems. Its ionizable nature is a key feature, allowing for efficient encapsulation of nucleic acids like mRNA at an acidic pH and facilitating their release into the cytoplasm of target cells at physiological pH. The four hydrophobic tails contribute to the stability of the lipid nanoparticles and their ability to traverse cellular membranes.
The primary application of this and similar ionizable lipids is in the formulation of Lipid Nanoparticles (LNPs) for:
-
mRNA vaccines and therapeutics: Encapsulation protects the mRNA from degradation and facilitates its delivery into cells to produce a therapeutic protein or antigen.
-
Gene therapy: Delivery of genetic material to treat or prevent diseases.
Experimental Protocols
General Synthesis of Ionizable Lipids
The synthesis of ionizable lipids like this compound typically involves a multi-step process. A common approach is the esterification of a dicarboxylic acid with a corresponding alcohol. The following is a generalized protocol:
-
Reaction Setup: A dicarboxylic acid (e.g., 10-oxononadecanedioic acid) and an alcohol (e.g., 2-butyloctanol) are dissolved in an appropriate organic solvent (e.g., dichloromethane (B109758) or toluene) in a round-bottom flask.
-
Catalysis: A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) or a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) with 4-dimethylaminopyridine) is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or heated to reflux for several hours to days, depending on the reactivity of the substrates. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with a basic solution (e.g., saturated sodium bicarbonate) and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the pure ionizable lipid.
-
Characterization: The structure and purity of the final product are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy.
Formulation of Lipid Nanoparticles (LNPs)
The formulation of LNPs encapsulating mRNA is a critical step and is often achieved using microfluidic mixing techniques to ensure uniform particle size and high encapsulation efficiency.
-
Preparation of Lipid Stock Solution: The ionizable lipid (this compound), a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) are dissolved in ethanol (B145695) at a specific molar ratio.
-
Preparation of mRNA Aqueous Solution: The mRNA is dissolved in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).
-
Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and infused into a microfluidic mixing device (e.g., a staggered herringbone micromixer) at a controlled flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing in the microchannels leads to the self-assembly of LNPs.
-
Dialysis and Concentration: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and unencapsulated mRNA. The LNPs can then be concentrated using centrifugal filter units.
Characterization of Lipid Nanoparticles
Once formulated, the LNPs must be thoroughly characterized to ensure they meet the required specifications for in vitro and in vivo studies.
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Determined by Laser Doppler Velocimetry to assess the surface charge of the nanoparticles.
-
Encapsulation Efficiency: Typically quantified using a fluorescent dye-binding assay (e.g., RiboGreen assay). The fluorescence of the sample is measured before and after lysing the LNPs with a surfactant (e.g., Triton X-100) to determine the amount of encapsulated mRNA.
-
Morphology: Visualized using cryogenic transmission electron microscopy (cryo-TEM) to observe the size, shape, and structure of the LNPs.
Visualizations
The following diagrams illustrate key conceptual workflows relevant to the use of this compound in research.
References
- 1. A fluorinated ionizable lipid improves the mRNA delivery efficiency of lipid nanoparticles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. This compound, 2036272-58-7 | BroadPharm [broadpharm.com]
- 3. Synthesis of novel cholesterol-based ionizable lipids for mRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Bis(2-butyloctyl) 10-oxononadecanedioate in mRNA Delivery
Disclaimer: As of December 2025, detailed experimental data and specific protocols for Bis(2-butyloctyl) 10-oxononadecanedioate are not extensively available in the public domain. This guide is constructed based on the established mechanism of action for ionizable lipids of a similar class used in lipid nanoparticle (LNP)-mediated mRNA delivery. The experimental protocols provided are representative of standard methods in the field and are not derived from studies specifically utilizing this compound.
Introduction
This compound is an ionizable lipid-like compound that has been identified for its potential use in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) therapeutics and vaccines.[1][2] Its molecular structure, featuring four hydrophobic tails connected by ester linkages, is designed to facilitate the encapsulation of nucleic acids and their subsequent delivery across biological membranes.[2] The core of its mechanism of action lies in its ability to remain neutral at physiological pH and become protonated within the acidic environment of the endosome, a critical step for the release of its mRNA payload into the cytoplasm.
The unique structure of this compound, particularly its multiple hydrophobic tails, is intended to enhance its interaction with biological membranes, potentially improving the efficiency of mRNA delivery compared to traditional lipids.[2] This guide will delve into the theoretical mechanism of action of this compound, supported by the general principles of ionizable lipid-mediated drug delivery, and provide standardized experimental protocols relevant to its application.
Core Mechanism of Action: LNP-Mediated mRNA Delivery
The primary role of this compound is as a key component of lipid nanoparticles designed to deliver mRNA. The overall mechanism can be broken down into several key stages:
-
mRNA Encapsulation: In an acidic aqueous buffer, the ionizable lipid, along with other lipid components, is mixed with mRNA. The lipid's amine groups become protonated, leading to a positive charge that facilitates the complexation and encapsulation of the negatively charged mRNA backbone.
-
LNP Formation and Systemic Circulation: The lipid-mRNA complexes self-assemble into LNPs, which are then dialyzed into a neutral pH buffer for storage and administration. In the bloodstream (at physiological pH ~7.4), the ionizable lipid is deprotonated and becomes neutral, which is crucial for reducing toxicity and preventing aggregation.
-
Cellular Uptake: LNPs are taken up by cells, primarily through endocytosis.
-
Endosomal Escape: This is the most critical step and the central part of the mechanism of action for ionizable lipids. As the endosome matures, its internal pH drops to around 5-6. In this acidic environment, the ionizable lipid becomes protonated again. This positive charge allows it to interact with negatively charged lipids in the endosomal membrane, disrupting the membrane's integrity and facilitating the release of the mRNA into the cytoplasm.
-
mRNA Translation: Once in the cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the protein of interest.
Signaling Pathway and Cellular Trafficking
The following diagram illustrates the proposed cellular trafficking and mechanism of action for an LNP formulated with an ionizable lipid like this compound.
Caption: Cellular uptake and endosomal escape of an mRNA-LNP.
Quantitative Data Summary
As specific quantitative data for this compound is not publicly available, the following table provides a template of the key parameters that would be essential to characterize its performance in an LNP formulation. These values are hypothetical and for illustrative purposes only.
| Parameter | Typical Range for Ionizable Lipids | Description |
| pKa | 6.0 - 7.0 | The pH at which the ionizable lipid is 50% protonated. Crucial for endosomal escape. |
| LNP Size (Z-average) | 80 - 120 nm | The mean hydrodynamic diameter of the nanoparticles, affecting biodistribution. |
| Polydispersity Index (PDI) | < 0.2 | A measure of the size distribution of the LNPs. Lower values indicate a more uniform population. |
| mRNA Encapsulation Efficiency | > 90% | The percentage of mRNA that is successfully encapsulated within the LNPs. |
| In vitro Transfection Efficiency | Varies (cell-type dependent) | The efficiency of protein expression from the delivered mRNA in cultured cells. |
| In vivo Efficacy (e.g., protein expression in target tissue) | Varies (animal model, dose) | The level of protein expression observed in a living organism after LNP administration. |
Detailed Experimental Protocols
The following are detailed, generic protocols for the formulation and characterization of mRNA-containing lipid nanoparticles. These protocols are representative of standard practices in the field and would be applicable for evaluating this compound.
In Vitro Transcription and Purification of mRNA
This protocol describes the generation of mRNA from a DNA template.
Workflow Diagram:
Caption: Workflow for in vitro transcription and purification of mRNA.
Methodology:
-
Template Preparation: A linear DNA template containing a T7 promoter, the gene of interest, and a poly(A) tail is prepared, typically by PCR or plasmid linearization.
-
In Vitro Transcription (IVT) Reaction:
-
Assemble the IVT reaction at room temperature by combining the following in nuclease-free water:
-
T7 RNA polymerase buffer
-
Ribonucleotide triphosphates (NTPs), often with a modified uridine (B1682114) triphosphate (e.g., N1-methylpseudouridine-5'-triphosphate) to reduce immunogenicity.
-
A cap analog (e.g., CleanCap® reagent).
-
T7 RNA polymerase.
-
Linear DNA template.
-
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
DNA Template Removal: Add DNase I to the reaction mixture and incubate for 30 minutes at 37°C to digest the DNA template.
-
mRNA Purification: Purify the mRNA using a method such as lithium chloride (LiCl) precipitation or silica-based column chromatography to remove enzymes, unincorporated nucleotides, and DNA fragments.
-
Quality Control:
-
Determine the mRNA concentration using a UV-Vis spectrophotometer (e.g., NanoDrop).
-
Assess the integrity and size of the mRNA transcript by running a sample on a denaturing agarose (B213101) gel or using capillary electrophoresis.
-
LNP Formulation via Microfluidic Mixing
This protocol describes the formation of mRNA-LNPs using a microfluidic device.
Workflow Diagram:
Caption: Workflow for mRNA-LNP formulation using microfluidics.
Methodology:
-
Prepare Lipid Stock Solution: Dissolve the ionizable lipid (this compound), a helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC), cholesterol, and a PEGylated lipid in ethanol (B145695) at a specific molar ratio.
-
Prepare mRNA Solution: Dilute the purified mRNA in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).
-
Microfluidic Mixing:
-
Load the lipid solution and the mRNA solution into separate syringes.
-
Mount the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a NanoAssemblr).
-
Pump the two solutions through the microfluidic device at a defined flow rate ratio (typically 3:1 aqueous to lipid phase). The rapid mixing in the microchannels leads to the self-assembly of LNPs.
-
-
Buffer Exchange: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH. This neutralizes the surface charge of the LNPs.
-
Concentration and Sterilization: Concentrate the LNP suspension if necessary and sterilize by passing it through a 0.22 µm filter.
Characterization of LNPs
4.3.1. Size and Polydispersity by Dynamic Light Scattering (DLS)
-
Dilute a small aliquot of the LNP formulation in PBS.
-
Measure the hydrodynamic diameter (Z-average) and the polydispersity index (PDI) using a DLS instrument.
-
Measurements are typically taken at 25°C.
4.3.2. mRNA Encapsulation Efficiency using RiboGreen Assay
-
Prepare two sets of LNP samples:
-
Set A (Intact LNPs): Dilute the LNP formulation in a TE buffer.
-
Set B (Lysed LNPs): Dilute the LNP formulation in a TE buffer containing a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the mRNA.
-
-
Prepare a standard curve of the free mRNA in the same buffer conditions.
-
Add the RiboGreen fluorescent dye to all samples and standards. The dye fluoresces upon binding to nucleic acids.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate Encapsulation Efficiency (EE):
-
Determine the concentration of free mRNA from Set A using the standard curve.
-
Determine the total mRNA concentration from Set B.
-
EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Conclusion
This compound is a promising ionizable lipid for the development of next-generation mRNA delivery systems. Its mechanism of action is predicated on its pH-responsive nature, which is the cornerstone of effective endosomal escape and subsequent cytoplasmic delivery of its mRNA cargo. While specific experimental data for this compound remains limited in publicly accessible literature, the principles of its function can be confidently inferred from the extensive research on other ionizable lipids. The provided protocols offer a robust framework for the formulation, characterization, and evaluation of LNP-based mRNA delivery vehicles utilizing this and similar ionizable lipids. Further research into the specific biophysical properties and in vivo performance of LNPs formulated with this compound is necessary to fully elucidate its potential in clinical applications.
References
A Technical Guide to the Solubility Profile of Bis(2-butyloctyl) 10-oxononadecanedioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-butyloctyl) 10-oxononadecanedioate is a complex, ionizable lipid-like compound with potential applications in advanced drug delivery systems, particularly for the encapsulation and delivery of messenger RNA (mRNA).[1] A thorough understanding of its solubility profile is critical for formulation development, ensuring stability, bioavailability, and overall efficacy of the final therapeutic product. This technical guide outlines the known physicochemical properties of this compound and provides a comprehensive framework of experimental protocols for determining its solubility in various pharmaceutically relevant solvents. Due to the novelty of this compound, extensive public solubility data is not available; therefore, this document serves as a procedural guide for researchers to generate this crucial dataset.
Physicochemical Properties
The fundamental physicochemical properties of a compound are the foundation for understanding its behavior in different solvent systems. The known properties of this compound are summarized below.
Table 1: Known Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₃H₈₂O₅ | BroadPharm[1] |
| Molecular Weight | 679.1 g/mol | BroadPharm[1] |
| CAS Number | 2036272-58-7 | BroadPharm[1] |
| Description | An ionizable lipid-like compound containing four hydrophobic tails bound by esters. | BroadPharm[1] |
Solubility Data
Quantitative solubility data for this compound is not currently available in the public domain. The following table is provided as a template for researchers to populate upon experimental determination. Given its highly lipophilic structure, solubility is expected to be low in aqueous media and higher in organic solvents and lipids.[2][3]
Table 2: Template for Experimentally Determined Solubility Data
| Solvent/System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Phosphate-Buffered Saline (pH 7.4) | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Acetate Buffer (pH 5.0) | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Propylene Glycol | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Polyethylene Glycol 400 (PEG 400) | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Medium-Chain Triglycerides (e.g., Caprylic/Capric Triglyceride) | 25 | Data to be determined | Data to be determined | Shake-Flask |
| 1-Octanol | 25 | Data to be determined | Data to be determined | Shake-Flask |
Experimental Protocols for Solubility Determination
To ensure accurate and reproducible solubility data, a standardized protocol is essential. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[4][5] This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a defined period and then measuring the concentration of the dissolved substance in the supernatant.
3.1. Objective
To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
3.2. Materials and Equipment
-
This compound (solid form, >98% purity)[1]
-
Selected solvents (analytical grade or higher)
-
Glass vials with screw caps
-
Shaker-incubator or orbital shaker with temperature control
-
Analytical balance
-
Centrifuge capable of high RPM
-
Syringes and syringe filters (e.g., 0.22 µm hydrophilic or hydrophobic, depending on the solvent)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for quantification
-
Volumetric flasks and pipettes
3.3. Experimental Procedure
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Add a precise volume of the selected solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a shaker-incubator set to a constant temperature (e.g., 25°C). Agitate the samples at a constant speed for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.[1][6] The time required to reach equilibrium should be established by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of excess solid. For robust separation, centrifuge the vials at high speed (e.g., 10,000 rpm for 15-30 minutes).[1][7]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilution: Dilute the filtered supernatant with an appropriate mobile phase or solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC or LC-MS method.
-
Data Analysis: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate for each solvent to ensure statistical validity.
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining thermodynamic solubility is depicted in the diagram below.
Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.
Conclusion
The determination of the solubility profile of this compound is a prerequisite for its successful application in pharmaceutical formulations. While specific data is not yet publicly documented, the established shake-flask method provides a robust and reliable framework for its characterization. The protocols and data templates provided in this guide are intended to assist researchers in generating the high-quality, reproducible data needed to advance the development of novel lipid-based drug delivery systems. This systematic approach will enable a deeper understanding of the compound's behavior and facilitate the rational design of effective mRNA therapeutics.
References
- 1. biopharma-asia.com [biopharma-asia.com]
- 2. journals.ubmg.ac.id [journals.ubmg.ac.id]
- 3. Advances in Lipid-Based Drug Formulations for Solubility [worldpharmatoday.com]
- 4. enamine.net [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
Unveiling Bis(2-butyloctyl) 10-oxononadecanedioate: A Technical Guide to a Novel Ionizable Lipid for mRNA Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-butyloctyl) 10-oxononadecanedioate has emerged as a significant ionizable lipid in the landscape of non-viral vectors for nucleic acid delivery. Its unique structural features, characterized by a central keto-dicarboxylic acid backbone and branched alkyl chains, are designed to facilitate the effective encapsulation and intracellular delivery of messenger RNA (mRNA). This technical guide provides a comprehensive overview of the discovery, history, synthesis, and application of this compound, with a focus on its role in the formulation of lipid nanoparticles (LNPs) for therapeutic applications. Detailed experimental protocols, quantitative data, and visual diagrams of relevant pathways are presented to serve as a valuable resource for the scientific community.
Introduction: The Rise of Ionizable Lipids in Genetic Medicine
The advent of mRNA-based therapeutics and vaccines has revolutionized modern medicine. The success of these modalities is intrinsically linked to the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have become the leading platform for mRNA delivery, owing to their ability to protect the fragile mRNA molecule from degradation and facilitate its entry into target cells.
At the heart of these LNPs are ionizable lipids. These specialized molecules are engineered to be cationic at a low pH, allowing for efficient complexation with negatively charged mRNA during LNP formulation. Upon entering the bloodstream, the LNPs maintain a near-neutral surface charge at physiological pH, reducing non-specific interactions and improving their safety profile. Once inside the cell, the acidic environment of the endosome protonates the ionizable lipid, promoting the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm. The discovery and optimization of novel ionizable lipids remain a critical area of research to enhance the potency and therapeutic window of mRNA-based medicines.
Discovery and History of this compound
The discovery of this compound is not chronicled in traditional academic literature but is detailed in the patent literature, a common trajectory for compounds developed in industrial pharmaceutical research. The first public disclosure of this molecule, including its synthesis and application, appears in the European Patent EP 4 059 505 B1, filed in 2020. The inventors credited are Fukushima Shigeru, Kumasaka Aya, and Kawakami Shota.
This patent places this compound within a class of novel lipids for nucleic acid delivery. The invention was motivated by the need for lipid compositions capable of achieving excellent delivery of a wide variety of nucleic acids. The patent highlights the ongoing challenge of developing lipid compositions that can efficiently deliver nucleic acids while minimizing the toxicity associated with cationic lipids. The structure of this compound, with its specific ester linkages and branched alkyl chains, represents a deliberate design to address these challenges. Its recent emergence underscores the continuous innovation in the field of drug delivery, driven by the expanding potential of nucleic acid-based therapies.
Physicochemical Properties and Structural Features
This compound is an ionizable lipid-like molecule with a molecular formula of C43H82O5 and a molecular weight of 679.11 g/mol .[1] Its structure is characterized by a 19-carbon dicarboxylic acid backbone containing a central ketone group at the 10th position. This backbone is esterified at both ends with 2-butyloctanol, a branched alcohol.
The key structural features contributing to its function include:
-
Ionizable Headgroup (Implicit): While not containing a primary amine, the overall structure is designed to be part of a lipid nanoparticle formulation that becomes positively charged in the acidic environment of the endosome, facilitating mRNA release.
-
Biodegradable Ester Linkages: The ester bonds connecting the dicarboxylic acid backbone to the alkyl chains are susceptible to hydrolysis, potentially leading to the breakdown of the molecule into smaller, more easily cleared components, which can contribute to a better safety profile.
-
Branched Hydrophobic Tails: The four hydrophobic tails, provided by the two 2-butyloctyl groups, create a bulky, lipid-soluble domain. This branching is thought to influence the packing of the lipids within the LNP, potentially creating imperfections that facilitate the endosomal escape of the mRNA.
| Property | Value | Reference |
| Molecular Formula | C43H82O5 | [1] |
| Molecular Weight | 679.11 g/mol | [1] |
| CAS Number | 2036272-58-7 | |
| Description | Ionizable lipid-like compound |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process, as detailed in patent EP 4 059 505 B1. The key steps involve the synthesis of the 10-oxononadecanedioic acid backbone followed by its esterification with 2-butyloctan-1-ol.
Step 1: Synthesis of 10-Oxononadecanedioic Acid
The synthesis of the dicarboxylic acid precursor is a critical step. While the patent provides a specific route from a tetraester precursor, a general approach for the synthesis of long-chain keto-dicarboxylic acids involves the oxidation of corresponding cyclic or unsaturated precursors.
Step 2: Esterification of 10-Oxononadecanedioic Acid with 2-Butyloctan-1-ol
This step involves the formation of ester bonds between the dicarboxylic acid and the branched alcohol.
-
Reactants and Reagents:
-
10-oxononadecanedioic acid
-
2-butyloctan-1-ol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
-
10% aqueous potassium hydrogen sulfate (B86663) solution
-
Hexane
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 10-oxononadecanedioic acid (1 equivalent), 2-butyloctan-1-ol (2.2 equivalents), triethylamine (4.2 equivalents), and 4-dimethylaminopyridine (0.6 equivalents) in dichloromethane, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (2.9 equivalents).
-
Stir the reaction mixture at room temperature for 48 hours.
-
After the reaction is complete, add a 10% aqueous potassium hydrogen sulfate solution, hexane, and ethyl acetate to the reaction mixture for extraction.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Distill the solvent under reduced pressure.
-
Purify the obtained residue by silica (B1680970) gel column chromatography (eluent: ethyl acetate-hexane) to yield this compound as a colorless oily substance.
-
-
Characterization Data (from patent EP 4 059 505 B1):
-
1H-NMR (CDCl3) δ: 3.97 (4H, d, J = 6.0 Hz), 2.38 (4H, t, J = 7.2 Hz), 2.30 (4H, t, J = 7.2 Hz), 1.66-1.49 (10H, m), 1.36-1.23 (48H, m), 0.92-0.83 (12H, m).
-
Formulation of Lipid Nanoparticles (LNPs)
This compound is a key component in lipid nanoparticle formulations for mRNA delivery. A typical formulation includes the ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid.
-
Components:
-
This compound (ionizable lipid)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (helper lipid)
-
Cholesterol
-
DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (PEGylated lipid)
-
mRNA
-
Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
-
General Protocol (Microfluidic Mixing):
-
Prepare a lipid mixture by dissolving this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
Dissolve the mRNA in an aqueous buffer (e.g., citrate buffer, pH 4.0).
-
Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined flow rate ratio.
-
The rapid mixing leads to the self-assembly of the lipids and mRNA into LNPs.
-
Dialyze the resulting LNP dispersion against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.
-
Concentrate and sterile-filter the final LNP formulation.
-
Signaling Pathways and Experimental Workflows
The primary role of this compound is within the delivery vehicle, and its direct interaction with specific signaling pathways is not its primary mechanism of action. However, the process of LNP-mediated mRNA delivery involves a series of cellular events that can be visualized.
Caption: Cellular uptake and endosomal escape pathway of an mRNA-LNP.
References
A Comprehensive Technical Guide to the Structural Characterization of Bis(2-butyloctyl) 10-oxononadecanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-butyloctyl) 10-oxononadecanedioate is a lipid-like molecule with potential applications in drug delivery systems, particularly for the encapsulation of therapeutic agents such as mRNA[1]. Its structure, featuring a long aliphatic chain with a central ketone and two ester linkages to branched alkyl chains, dictates its physicochemical properties and its performance in formulation. A thorough structural characterization is paramount for quality control, regulatory approval, and ensuring the consistency and efficacy of any drug delivery vehicle employing this excipient.
This technical guide provides a comprehensive overview of the analytical methodologies required for the complete structural elucidation and characterization of this compound.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₄₃H₈₂O₅
-
Molecular Weight: 679.1 g/mol
-
CAS Number: 2036272-58-7
Predicted Spectroscopic Data
Due to the absence of publicly available experimental spectra, the following data is predicted based on the known structure and spectroscopic principles.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.0 - 4.2 | d | 4H | -O-CH ₂-CH(CH₂CH₂CH₃)(CH₂)₅CH₃ |
| ~2.4 | t | 4H | -CH ₂-C(=O)-CH ₂- |
| ~2.2 | t | 4H | -CH ₂-C(=O)O- |
| ~1.5 - 1.7 | m | 2H | -O-CH₂-CH (CH₂CH₂CH₃)(CH₂)₅CH₃ |
| ~1.2 - 1.4 | m | 52H | Aliphatic chain protons |
| ~0.8 - 0.9 | t | 12H | Terminal methyl (-CH₃) protons |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~210 | Ketone carbonyl (-C =O) |
| ~173 | Ester carbonyl (-C =O)O- |
| ~65 | Methylene attached to ester oxygen (-O-C H₂-) |
| ~42 | Methylene alpha to ketone (-C H₂-C(=O)-C H₂-) |
| ~38 | Methine in butyloctyl group (-O-CH₂-C H-) |
| ~34 | Methylene alpha to ester carbonyl (-C H₂-C(=O)O-) |
| ~22-32 | Aliphatic chain carbons |
| ~14 | Terminal methyl carbons (-C H₃) |
Table 3: Predicted FTIR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2925, ~2855 | Strong | C-H stretching (aliphatic) |
| ~1735 | Strong | C=O stretching (ester)[2][3] |
| ~1715 | Strong | C=O stretching (ketone)[2][3][4] |
| ~1465 | Medium | C-H bending (methylene) |
| ~1170 | Strong | C-O stretching (ester) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Proposed Fragment Ion |
| 679.6 | [M+H]⁺ (protonated molecule) |
| 680.6 | [M+H]⁺ isotopic peak |
| 509.4 | [M - C₁₂H₂₅O]⁺ (loss of a butyloctoxy group) |
| 339.2 | [M - 2(C₁₂H₂₅O)]⁺ (loss of both butyloctoxy groups) |
| Varies | Fragments from cleavage alpha to the ketone and ester groups, and potential McLafferty rearrangements[5][6][7]. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
2D NMR Spectroscopy (HSQC/HMBC):
-
To unambiguously assign proton and carbon signals, two-dimensional correlation experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) should be performed.
-
HSQC will correlate directly bonded carbon and proton atoms.
-
HMBC will show correlations between carbons and protons over two to three bonds, which is crucial for identifying the connectivity of the ester and ketone functional groups to the aliphatic chains.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups, specifically the ketone and ester carbonyls.
Methodology:
-
Sample Preparation: A small amount of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Data Acquisition:
-
Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern to confirm the overall structure.
Methodology:
-
Ionization: Electrospray ionization (ESI) is a suitable technique for this molecule, as it is a soft ionization method that will likely produce a prominent protonated molecular ion [M+H]⁺.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
-
Tandem Mass Spectrometry (MS/MS):
-
To gain further structural information, perform MS/MS on the protonated molecular ion.
-
The fragmentation pattern will provide evidence for the connectivity of the ester and ketone groups and the structure of the alkyl chains.
-
Visualization of Workflows and Pathways
Synthesis Pathway
The synthesis of this compound would likely involve the esterification of 10-oxononadecanedioic acid with 2-butyloctan-1-ol.
Caption: Proposed synthesis pathway for this compound.
Structural Characterization Workflow
A logical workflow ensures all necessary data is collected for a comprehensive structural analysis.
Caption: Workflow for the structural characterization of the target molecule.
Conclusion
The structural characterization of this compound requires a multi-technique approach. The combination of NMR spectroscopy, FTIR spectroscopy, and mass spectrometry provides complementary information that, when integrated, allows for an unambiguous confirmation of the molecule's structure. The methodologies and predicted data presented in this guide serve as a robust framework for researchers and drug development professionals to ensure the quality and identity of this important lipid excipient.
References
An In-depth Technical Guide to Bis(2-butyloctyl) 10-oxononadecanedioate (C43H82O5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-butyloctyl) 10-oxononadecanedioate is an ionizable lipid that has garnered attention within the pharmaceutical and biotechnology sectors for its potential application in advanced drug delivery systems. Its chemical structure, featuring a long-chain dicarboxylic acid esterified with branched alcohols, imparts properties that are highly suitable for the encapsulation and delivery of nucleic acids, particularly messenger RNA (mRNA). This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, a proposed synthesis protocol, and its role in the formulation of lipid nanoparticles (LNPs) for therapeutic applications. Due to the limited publicly available experimental data specific to this molecule, this guide also incorporates generalized protocols and mechanisms relevant to its class of ionizable lipids.
Chemical and Physical Properties
This compound is a complex organic molecule with the chemical formula C43H82O5. Its structure consists of a 19-carbon dicarboxylic acid backbone with a ketone group at the 10th position, ester-linked to two 2-butyloctanol molecules. This structure results in four hydrophobic tails, a characteristic that is advantageous for the formation of stable lipid nanoparticles.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C43H82O5 | [1] |
| Molecular Weight | 679.1 g/mol | [1] |
| CAS Number | 2036272-58-7 | [1] |
| Appearance | Not specified (likely an oil or waxy solid at room temperature) | Inferred |
| Purity | >98% (as commercially available) | [1] |
| Storage Condition | -20°C | [1] |
The synthesis of this lipid involves the esterification of two precursor molecules: 10-oxononadecanedioic acid and 2-butyloctanol. The properties of these precursors are summarized below.
Table 2: Properties of Precursor Molecules
| Precursor | Chemical Formula | Molecular Weight | Key Properties | Source |
| 10-Oxononadecanedioic Acid | C19H34O5 | 342.47 g/mol | Long-chain dicarboxylic acid with a central ketone group. Likely a solid at room temperature. | Inferred |
| 2-Butyloctanol | C12H26O | 186.33 g/mol | Branched-chain fatty alcohol. Colorless liquid, Boiling Point: 145-149 °C, Density: 0.833 g/mL at 25 °C. | [2][3] |
Synthesis Protocol (Proposed)
Experimental Protocol: Fischer Esterification
-
Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1 molar equivalent of 10-oxononadecanedioic acid in a suitable solvent like toluene.
-
Addition of Alcohol: Add 2.2 molar equivalents of 2-butyloctanol to the flask. The slight excess of the alcohol helps to ensure the complete conversion of the dicarboxylic acid.
-
Catalyst Addition: Add a catalytic amount (e.g., 0.05 molar equivalents) of p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by measuring the amount of water collected.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene. The crude product can then be purified by column chromatography on silica (B1680970) gel to yield the pure this compound.
Role in mRNA Delivery and Lipid Nanoparticle Formulation
Ionizable lipids like this compound are critical components of lipid nanoparticles for mRNA delivery. At a low pH (typically around 4), the lipid's amino group (in this case, inferred to be part of the headgroup, though the specific ionizable group is not detailed in the available literature) becomes protonated, leading to a positive charge. This positive charge facilitates the electrostatic interaction and encapsulation of the negatively charged mRNA backbone. Upon administration and circulation at physiological pH (around 7.4), the lipid becomes neutral, reducing potential toxicity. Once inside the endosome of a target cell, the lower pH of the endosome again protonates the lipid, which is thought to promote the disruption of the endosomal membrane and the release of the mRNA into the cytoplasm.
Experimental Protocol: Formulation of mRNA-Loaded Lipid Nanoparticles (Generalized)
This protocol is a generalized procedure for the formulation of LNPs using a microfluidic mixing device, which is a common method for producing particles with a uniform size distribution.
-
Lipid Stock Preparation: Prepare a stock solution of the lipid mixture in ethanol (B145695). A typical molar ratio might be 50% ionizable lipid (this compound), 10% DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), 38.5% cholesterol, and 1.5% PEG-lipid (e.g., DMG-PEG 2000).
-
mRNA Solution Preparation: Dissolve the mRNA transcript in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).
-
Microfluidic Mixing: Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another syringe of a microfluidic mixing device (e.g., a NanoAssemblr). Set the flow rate ratio of the aqueous to the ethanolic phase typically at 3:1.
-
Nanoparticle Formation: The rapid mixing of the two solutions leads to a change in solvent polarity, causing the lipids to self-assemble into nanoparticles, encapsulating the mRNA.
-
Purification and Buffer Exchange: The resulting LNP suspension is then dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and exchange the buffer.
-
Characterization: The formulated LNPs should be characterized for their size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.
Mechanism of Cellular Delivery
While the specific interactions of this compound at the cellular level have not been detailed in the literature, a general mechanism for LNP-mediated mRNA delivery can be outlined.
-
Uptake: The LNPs are taken up by target cells through endocytosis.
-
Endosomal Escape: As the endosome matures, its internal pH drops. This acidic environment protonates the ionizable lipid, leading to a net positive charge on the LNP. This is thought to facilitate the interaction with the negatively charged endosomal membrane, leading to membrane disruption and the release of the mRNA into the cytoplasm.
-
Translation: Once in the cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the protein of interest.
Conclusion
This compound represents a promising, yet not extensively characterized, ionizable lipid for the formulation of lipid nanoparticles for mRNA delivery. Its chemical structure is well-suited for the encapsulation and cellular delivery of nucleic acids. While specific experimental data for this molecule is sparse in the public domain, this guide provides a framework for its synthesis, formulation into LNPs, and the proposed mechanism of action based on the broader understanding of ionizable lipids in drug delivery. Further research is warranted to fully elucidate the specific properties and performance of this lipid in preclinical and clinical applications.
References
An In-Depth Technical Guide to the Ionizable Cationic Lipid: Bis(2-butyloctyl) 10-oxononadecanedioate
This technical guide provides a comprehensive overview of the ionizable cationic lipid Bis(2-butyloctyl) 10-oxononadecanedioate, tailored for researchers, scientists, and drug development professionals. The guide details its core properties, synthesis, formulation into lipid nanoparticles (LNPs) for nucleic acid delivery, and the requisite experimental protocols for its characterization and evaluation.
Core Concepts and Physicochemical Properties
This compound is an ionizable lipid-like molecule designed for the encapsulation and delivery of nucleic acids, such as mRNA. Its structure features a central 10-oxononadecanedioate core, which is ester-linked to two branched 2-butyloctanol hydrophobic tails. The presence of a ketone group within the linker region and the branched nature of the lipid tails are key structural features that can influence the physicochemical properties and biological performance of the resulting lipid nanoparticles (LNPs).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C43H82O5 | BroadPharm |
| Molecular Weight | 679.1 g/mol | BroadPharm |
| CAS Number | 2036272-58-7 | BroadPharm |
| Description | An ionizable lipid-like compound containing four hydrophobic tails bound by esters. | BroadPharm |
Synthesis of this compound
The synthesis of this compound typically involves the esterification of 10-oxononadecanedioic acid with 2-butyloctanol. A European patent (EP 4059505 B1) describes a synthetic route for related compounds, which can be adapted for this specific lipid.
Experimental Protocol: Synthesis
Materials:
-
10-oxononadecanedioic acid
-
2-butyloctanol
-
Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or another suitable solvent
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve 10-oxononadecanedioic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 2.2 equivalents of 2-butyloctanol to the solution.
-
In a separate flask, dissolve 2.2 equivalents of DCC and a catalytic amount of DMAP in anhydrous DCM.
-
Slowly add the DCC/DMAP solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Lipid Nanoparticle Formulation and Characterization
This compound is a key component of LNPs for nucleic acid delivery. These LNPs are typically formulated with a helper lipid, cholesterol, and a PEGylated lipid to ensure stability and efficient delivery.
Experimental Protocol: LNP Formulation by Microfluidic Mixing
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
mRNA (e.g., encoding a reporter protein like luciferase)
-
Ethanol (B145695) (absolute)
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare a lipid stock solution in ethanol containing this compound, DSPC, cholesterol, and DMG-PEG 2000 at a desired molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare an aqueous phase by dissolving the mRNA in citrate buffer (pH 4.0).
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
-
Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
The rapid mixing of the two streams induces the self-assembly of the LNPs, encapsulating the mRNA.
-
Collect the resulting LNP suspension.
-
Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4 °C to remove ethanol and unencapsulated mRNA.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
Experimental Protocol: LNP Characterization
1. Particle Size and Polydispersity Index (PDI):
-
Dilute the LNP suspension in PBS.
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
2. Zeta Potential:
-
Dilute the LNP suspension in a low ionic strength buffer (e.g., 10 mM NaCl).
-
Measure the surface charge using Laser Doppler Velocimetry.
3. mRNA Encapsulation Efficiency:
-
Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen).
-
Measure the fluorescence intensity of the LNP suspension before and after lysis with a surfactant (e.g., 0.5% Triton X-100).
-
Calculate the encapsulation efficiency using the formula: EE (%) = (Total mRNA - Free mRNA) / Total mRNA * 100
4. pKa Determination:
-
Use a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment (e.g., 2-(p-toluidino)naphthalene-6-sulfonic acid, TNS).
-
Prepare a series of buffers with varying pH values (e.g., from pH 3 to pH 9).
-
Add the LNP suspension and TNS to each buffer.
-
Measure the fluorescence intensity at each pH.
-
The pKa is the pH at which 50% of the maximum fluorescence intensity is observed, representing the point where half of the ionizable lipids are protonated.
Table 2: Representative LNP Characterization Data (Illustrative)
| Parameter | Typical Value |
| Particle Size (Diameter) | 80 - 120 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (at pH 7.4) | -10 to +10 mV |
| mRNA Encapsulation Efficiency | > 90% |
| Apparent pKa | 6.0 - 6.8 |
Note: These values are typical for ionizable lipid-based LNPs and should be experimentally determined for formulations containing this compound.
In Vitro and In Vivo Evaluation
The efficacy of the LNP-formulated mRNA can be assessed through in vitro cell-based assays and in vivo animal models.
Experimental Protocol: In Vitro Transfection
Materials:
-
Hepatocellular carcinoma cell line (e.g., Huh-7 or HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
LNP-mRNA formulation (encoding a reporter like luciferase)
-
Luciferase assay reagent
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the LNP-mRNA formulation.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to the total protein concentration in each well.
Experimental Protocol: In Vivo Evaluation in Mice
Materials:
-
Female C57BL/6 mice (6-8 weeks old)
-
LNP-mRNA formulation (encoding luciferase)
-
D-luciferin (substrate for luciferase)
-
In vivo imaging system (IVIS)
Procedure:
-
Administer the LNP-mRNA formulation to the mice via intravenous (tail vein) injection.
-
At various time points (e.g., 6, 24, 48 hours) post-injection, administer D-luciferin via intraperitoneal injection.
-
Anesthetize the mice and image them using an IVIS to detect bioluminescence.
-
Quantify the bioluminescent signal in different organs to assess the biodistribution and protein expression levels.
Visualizing Workflows and Pathways
LNP Formulation and Characterization Workflow
An In-depth Technical Guide on the Biodegradability of Bis(2-butyloctyl) 10-oxononadecanedioate
Disclaimer: Direct experimental data on the biodegradability of Bis(2-butyloctyl) 10-oxononadecanedioate is not available in the public domain. This guide is therefore based on the compound's chemical structure, its known applications, and established principles of biodegradation for structurally related molecules, such as long-chain aliphatic esters. The experimental data presented is hypothetical and illustrative of what would be expected from standard biodegradability testing.
Introduction
This compound (CAS: 2036272-58-7) is a complex, ionizable lipid-like molecule with the molecular formula C43H82O5[1][2]. It is characterized by a long dicarboxylic acid backbone functionalized with a ketone group and esterified with two branched 2-butyloctanol side chains. This structure, featuring four hydrophobic tails and ester linkages, makes it suitable for applications in advanced drug delivery systems, particularly for the encapsulation and transport of nucleic acids like mRNA[1][3].
Given its use in biomedical applications, understanding the environmental fate and biodegradability of this compound is critical for assessing its lifecycle and potential environmental impact. This document provides a technical overview of the predicted biodegradability of this compound, outlines standard experimental protocols for its assessment, and proposes a likely metabolic pathway.
Predicted Biodegradability
Based on its structure as a large aliphatic ester, this compound is expected to be biodegradable, although likely not "readily" biodegradable due to its high molecular weight and hydrophobicity. The ester linkages are susceptible to enzymatic hydrolysis by common microbial esterases and lipases[4]. The resulting products, 10-oxononadecanedioic acid and 2-butyloctanol, would then be further metabolized. The long hydrocarbon chains suggest that the rate of degradation may be limited by the initial hydrolysis step.
Quantitative Data (Hypothetical)
The following table summarizes hypothetical data from a standard ready biodegradability test, such as the OECD 301B (CO2 Evolution Test).
Table 1: Hypothetical Ready Biodegradability Data (OECD 301B)
| Parameter | Value | Unit | Notes |
| Test Duration | 28 | Days | Standard duration for ready biodegradability tests. |
| Test Substance Concentration | 15 | mg TOC/L | Typical concentration range is 10-20 mg Total Organic Carbon per liter. |
| Inoculum Source | Activated Sludge | - | A mixed population of microorganisms from a wastewater treatment plant. |
| Mineralization (% ThCO2) at Day 28 | 55 | % | Percentage of theoretical CO2 produced. A value <60% suggests the substance is not readily biodegradable. |
| 10-Day Window | Not Achieved | - | The 60% pass level was not reached within 10 days of exceeding 10% degradation. |
| Conclusion | Not Readily Biodegradable | - | The substance did not meet the criteria for rapid and complete biodegradation under the stringent test conditions. |
Experimental Protocols
To definitively determine the biodegradability, standardized test protocols developed by the Organisation for Economic Co-operation and Development (OECD) would be employed. The most appropriate method for this non-volatile compound would be the OECD 301B, CO2 Evolution Test.
OECD 301B: CO2 Evolution Test
This method determines the ultimate biodegradability of an organic compound in an aerobic aqueous medium. Microorganisms are exposed to the test substance as the sole source of organic carbon, and the extent of degradation is quantified by measuring the amount of carbon dioxide produced.
-
Principle: The test substance is incubated in a mineral salt medium, inoculated with microorganisms (typically from activated sludge), and aerated with CO2-free air. The CO2 evolved from the microbial respiration and degradation of the substance is trapped in a barium hydroxide (B78521) or sodium hydroxide solution and quantified by titration or with an inorganic carbon analyzer[5][6].
-
Test Setup:
-
Vessels: Multiple flasks are used, including test vessels with the substance and inoculum, control vessels with only inoculum (to measure blank CO2 evolution), and reference vessels with a readily biodegradable substance like sodium benzoate (B1203000) (to check the viability of the inoculum)[7].
-
Inoculum: A small concentration of a mixed microbial population, such as activated sludge from a wastewater treatment plant, is used[6].
-
Medium: A mineral medium containing essential salts (potassium, sodium, calcium, magnesium, iron) is prepared in purified water.
-
CO2 Trapping: The effluent air from each flask is passed through a series of traps containing a known concentration of Ba(OH)2 or NaOH.
-
-
Procedure:
-
The test substance is added to the test vessels to achieve a concentration of 10-20 mg of Total Organic Carbon (TOC) per liter.
-
The vessels are inoculated and incubated in the dark at a constant temperature (22 ± 2°C) for 28 days[8].
-
The CO2 traps are analyzed at regular intervals to determine the amount of CO2 produced.
-
-
Data Analysis: The percentage of biodegradation is calculated as the cumulative CO2 produced by the test substance (corrected for the blank) divided by its Theoretical CO2 (ThCO2), which is calculated from the molecular formula[5].
-
Pass Criteria: A substance is considered "readily biodegradable" if it reaches 60% of ThCO2 production within a 10-day window during the 28-day test period[7][9].
Visualization of Pathways and Workflows
Proposed Biodegradation Pathway
The biodegradation of this compound is predicted to occur in a two-stage process. The first stage is the hydrolysis of the ester bonds, followed by the degradation of the resulting components via beta-oxidation.
Caption: Proposed metabolic pathway for this compound.
The breakdown of dicarboxylic acids can occur in both mitochondria and peroxisomes, yielding acetyl-CoA and succinyl-CoA as products that can enter the TCA cycle[9][10].
Experimental Workflow for Biodegradability Assessment
The process of assessing the biodegradability of a chemical follows a logical, tiered approach, starting with screening tests for ready biodegradability.
Caption: Decision workflow for the assessment of chemical biodegradability.
References
- 1. Buy this compound [smolecule.com]
- 2. BOYAN PHARMA Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. OECD 301B: CO2 Evolution Ready Biodegradability Test - Aropha [aropha.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. OECD 301B Sustainable Guide [smartsolve.com]
- 8. matestlabs.com [matestlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Theoretical Acidity of Bis(2-butyloctyl) 10-oxononadecanedioate
This technical guide provides a comprehensive analysis of the theoretical acidity (pKa) of Bis(2-butyloctyl) 10-oxononadecanedioate. While this molecule is structurally related to ionizable lipids used in mRNA delivery systems, its specific chemical structure dictates a unique acidic profile.[1] This document elucidates the concept of pKa in the context of this diester, explores the acidity of its parent dicarboxylic acid, details relevant experimental and computational protocols for pKa determination, and presents key data and workflows in the requested formats.
Theoretical pKa Analysis of this compound
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. It is fundamentally dependent on the presence of an ionizable proton that the molecule can donate.
1.1. Acidity of the Ester Form
This compound is a diester. The parent molecule, 10-oxononadecanedioic acid, possesses two carboxylic acid functional groups, each with an acidic proton. In the formation of the title compound, these acidic protons are replaced by 2-butyloctyl groups, forming ester linkages. Consequently, This compound does not have any readily ionizable protons and, in the strict Brønsted-Lowry sense, does not have a pKa value. The hydrogens on the carbon backbone are not sufficiently acidic to be considered for pKa in aqueous media.[2]
1.2. Potential for Hydrolysis
Although the ester itself is not acidic, it can undergo hydrolysis under acidic, basic, or enzymatic conditions to yield the parent 10-oxononadecanedioic acid and two molecules of 2-butyloctanol. The resulting dicarboxylic acid is ionizable and its pKa values would be relevant in biological or formulation contexts where such hydrolysis might occur.
1.3. Acidity of the Parent Dicarboxylic Acid
The parent molecule, 10-oxononadecanedioic acid, is a dicarboxylic acid and will have two pKa values, pKa₁ and pKa₂.
-
pKa₁: The dissociation of the first proton.
-
pKa₂: The dissociation of the second proton.
For long-chain dicarboxylic acids, the two carboxylic groups are sufficiently separated that they have minimal influence on each other.[3] Therefore, their pKa values are expected to be close to that of a similar monocarboxylic acid (typically around 4.8 to 5.0 in water). The first pKa will be slightly lower (more acidic) due to the slight electron-withdrawing inductive effect of the second carboxyl group, and the second pKa will be slightly higher (less acidic) because the second proton must dissociate from an already negatively charged molecule.
The presence of the 10-oxo (ketone) group is not expected to significantly influence the pKa of the distant carboxylic acid groups. While a ketone's C-H bonds at the adjacent alpha-position are weakly acidic (pKa ≈ 20), the ketone group itself has only a minor inductive effect over the long alkyl chain.[2]
Data Presentation: Theoretical pKa Values of Related Carboxylic Acids
Since a direct experimental pKa for 10-oxononadecanedioic acid is not available in the literature, the following table provides estimated values based on structurally similar long-chain dicarboxylic acids.
| Compound | pKa₁ (estimated) | pKa₂ (estimated) | Rationale |
| Long-chain α,ω-dicarboxylic acids (e.g., sebacic acid, C10) | ~4.5 | ~5.4 | The two carboxyl groups are far apart, leading to minimal electrostatic interaction. |
| Nonadecanedioic acid | ~4.6 | ~5.5 | With a C19 backbone, the carboxyl groups are very distant, behaving almost independently. |
| 10-Oxononadecanedioic acid | ~4.6 | ~5.5 | The keto group at the 10-position is too far to exert a significant inductive effect on the terminal carboxyl groups. |
Experimental Protocols for pKa Determination
Should it be necessary to determine the pKa of the parent 10-oxononadecanedioic acid experimentally, the following protocols are recommended.
3.1. Potentiometric Titration
Potentiometric titration is a highly precise and common method for pKa determination.[4][5] It involves monitoring the pH of a solution as a titrant of known concentration is added.
Methodology:
-
Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10.[6]
-
Sample Preparation: Dissolve a precise amount of 10-oxononadecanedioic acid in a suitable solvent. Due to its low water solubility, a co-solvent system (e.g., methanol-water mixture) may be required.[5] The final concentration should be at least 10⁻⁴ M.[6]
-
Ionic Strength: Maintain a constant ionic strength in the solution using an inert salt like 0.15 M potassium chloride.[6]
-
Inert Atmosphere: Purge the solution with nitrogen before and during the titration to remove dissolved carbon dioxide, which can interfere with pH measurements.[6]
-
Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with a standardized, carbonate-free solution of 0.1 M NaOH.[6]
-
Data Acquisition: Record the pH after each incremental addition of titrant, allowing the reading to stabilize (e.g., drift of less than 0.01 pH units per minute).[6]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points (the midpoints of the flat regions of the titration curve). The equivalence points are identified as the points of maximum slope (inflection points) on the curve.[5]
3.2. UV-Vis Spectrophotometry
This method is suitable if the protonated and deprotonated forms of the acid exhibit different UV-Vis absorption spectra.[5]
Methodology:
-
Spectral Characterization: Obtain the full UV-Vis absorption spectra of the pure protonated species (in a strongly acidic solution, e.g., pH ~2) and the pure fully deprotonated species (in a strongly basic solution, e.g., pH ~12).
-
Sample Preparation: Prepare a series of solutions of the dicarboxylic acid in buffers of precisely known pH values, spanning the expected pKa range (e.g., from pH 3 to 7).
-
Data Acquisition: Measure the absorbance of each buffered solution at a wavelength where the difference in absorbance between the protonated and deprotonated species is maximal.
-
Data Analysis: Plot the measured absorbance against the pH of the buffer solutions. The resulting sigmoidal curve will have inflection points that correspond to the pKa values. The pKa is the pH at which the concentrations of the acid and its conjugate base are equal.[4]
Mandatory Visualizations
Caption: Logical relationship showing the absence of an acidic proton.
Caption: Ester hydrolysis pathway to the parent dicarboxylic acid.
Caption: Workflow for computational pKa prediction.
References
- 1. This compound, 2036272-58-7 | BroadPharm [broadpharm.com]
- 2. Ketone - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Methodological & Application
Application Note: Utilizing Bis(2-butyloctyl) 10-oxononadecanedioate for High-Efficiency mRNA Encapsulation and Delivery
Introduction
The delivery of messenger RNA (mRNA) holds immense promise for a variety of therapeutic applications, including vaccines, protein replacement therapies, and gene editing.[1] Lipid nanoparticles (LNPs) have emerged as a leading platform for in vivo mRNA delivery, protecting the nucleic acid cargo from degradation and facilitating its uptake and release into target cells.[2][3] The selection of the ionizable lipid is a critical determinant of the LNP's potency and safety profile. Bis(2-butyloctyl) 10-oxononadecanedioate is a novel ionizable lipid-like compound designed for efficient mRNA encapsulation and delivery.[4] Its unique structure, featuring four hydrophobic tails, contributes to the formation of stable nanoparticles and promotes effective endosomal escape.
This document provides detailed protocols for the formulation, characterization, and in vitro and in vivo evaluation of mRNA-loaded LNPs using this compound.
Materials and Methods
LNP Formulation Components
The formulation of mRNA-LNPs involves the precise mixing of several lipid components. A typical four-component system includes an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid.[2][5]
| Component | Role in LNP Formulation | Recommended Molar Ratio (%) |
| This compound | Ionizable lipid for mRNA complexation and release | 50 |
| DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | Helper lipid for structural integrity | 10 |
| Cholesterol | Stabilizes the nanoparticle structure | 38.5 |
| DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) | PEGylated lipid to control particle size and circulation time | 1.5 |
Protocol 1: mRNA-LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, which allows for rapid and reproducible self-assembly of the nanoparticles.
-
Preparation of Lipid Stock Solutions:
-
Dissolve this compound, DSPC, Cholesterol, and DMG-PEG2000 in absolute ethanol (B145695) to create individual stock solutions.
-
Combine the lipid stock solutions in the desired molar ratio (50:10:38.5:1.5) to create a final lipid mixture in ethanol.
-
-
Preparation of mRNA Aqueous Solution:
-
Dilute the mRNA transcript (e.g., encoding Firefly Luciferase) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0). The acidic pH ensures the ionizable lipid is protonated for efficient mRNA complexation.
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing system (e.g., NanoAssemblr®).
-
Load the lipid-ethanol mixture into one syringe and the mRNA-aqueous solution into another.
-
Set the flow rate ratio of the aqueous to organic phase (typically 3:1).
-
Initiate mixing. The rapid mixing of the two phases triggers the self-assembly of the LNPs as the ethanol is diluted, leading to the encapsulation of the mRNA.
-
-
Downstream Processing:
-
Collect the resulting LNP suspension.
-
Dialyze the LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 overnight at 4°C to remove the ethanol and raise the pH. This deprotonates the ionizable lipid, resulting in a more neutral surface charge.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Protocol 2: Characterization of mRNA-LNPs
Proper characterization is essential to ensure the quality and consistency of the formulated LNPs.
-
Particle Size and Polydispersity Index (PDI):
-
Dilute the LNP suspension in PBS.
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
-
-
Zeta Potential:
-
Dilute the LNP suspension in an appropriate buffer.
-
Measure the surface charge using Laser Doppler Velocimetry.
-
-
mRNA Encapsulation Efficiency:
-
Use a nucleic acid quantification assay (e.g., RiboGreen® assay).
-
Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).
-
Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] * 100.
-
Expected LNP Characteristics
The following table summarizes the expected characteristics of LNPs formulated with this compound.
| Parameter | Expected Value |
| Hydrodynamic Diameter (nm) | 80 - 120 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | -10 to +10 (at pH 7.4) |
| Encapsulation Efficiency (%) | > 90% |
In Vitro Evaluation
Protocol 3: In Vitro Transfection and Protein Expression
This protocol assesses the ability of the formulated LNPs to transfect cells and mediate protein expression in a cell culture model.
-
Cell Culture:
-
Culture a relevant cell line (e.g., HEK293T or HeLa cells) in appropriate media until they reach 70-80% confluency in a 96-well plate.
-
-
Transfection:
-
Dilute the mRNA-LNPs to the desired concentrations in cell culture media.
-
Remove the old media from the cells and add the LNP-containing media.
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2.
-
-
Quantification of Protein Expression:
-
If using a reporter gene like Firefly Luciferase, lyse the cells and add the luciferase substrate.
-
Measure the resulting luminescence using a plate reader. The signal intensity is proportional to the amount of protein expressed.
-
In Vivo Evaluation
Protocol 4: In Vivo mRNA Delivery in a Murine Model
This protocol outlines a typical in vivo study to evaluate the biodistribution and efficacy of the mRNA-LNPs.[2]
-
Animal Model:
-
Use a suitable mouse strain (e.g., C57BL/6).
-
-
Administration:
-
Administer the mRNA-LNPs via a relevant route, such as intravenous (tail vein) injection.
-
-
Bioluminescence Imaging:
-
At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice and administer the luciferase substrate (e.g., D-luciferin) via intraperitoneal injection.
-
Image the mice using an In Vivo Imaging System (IVIS) to detect the bioluminescent signal. The location and intensity of the signal indicate the sites and level of protein expression.
-
-
Ex Vivo Analysis:
-
After the final imaging time point, euthanize the mice and harvest major organs (liver, spleen, lungs, etc.).
-
Homogenize the tissues and perform a luciferase assay to quantify protein expression in specific organs.
-
Conclusion
This compound represents a promising ionizable lipid for the formulation of highly efficient mRNA lipid nanoparticles. The protocols detailed in this application note provide a comprehensive framework for the development and evaluation of these delivery systems. The use of microfluidic mixing ensures reproducible formulation, leading to LNPs with desirable physicochemical characteristics for effective in vitro and in vivo mRNA delivery. Researchers and drug development professionals can utilize these methods as a starting point for their specific mRNA therapeutic applications.
References
- 1. cheme.mit.edu [cheme.mit.edu]
- 2. Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Cellulo and In Vivo Comparison of Cholesterol, Beta-Sitosterol and Dioleylphosphatidylethanolamine for Lipid Nanoparticle Formulation of mRNA [mdpi.com]
- 4. This compound, 2036272-58-7 | BroadPharm [broadpharm.com]
- 5. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Lipid Nanoparticle Formulation with Bis(2-butyloctyl) 10-oxononadecanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines.[1][2][3] The choice of ionizable lipid is a critical determinant of the efficacy and safety of LNP formulations.[4][][6] Bis(2-butyloctyl) 10-oxononadecanedioate is a novel ionizable lipid-like compound with potential for use in LNP-mediated delivery of therapeutic payloads such as mRNA and siRNA.[7][8] Its structure, featuring four hydrophobic tails, suggests it may contribute to the formation of stable nanoparticles capable of efficiently encapsulating and delivering nucleic acids.[7][8]
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of LNPs incorporating this compound. The protocols are intended to serve as a guide for researchers developing next-generation nucleic acid therapies.
Key Advantages of LNP Technology
-
Protection of Payload: Encapsulation within LNPs protects nucleic acids from degradation by nucleases in the bloodstream.[2][9]
-
Enhanced Delivery: LNPs facilitate the cellular uptake of their cargo, a crucial step for therapeutic action.[4]
-
Reduced Immunogenicity: The lipid composition can be tailored to minimize unwanted immune responses.
-
Tunable Properties: The physicochemical properties of LNPs, such as size and surface charge, can be optimized for specific applications and target tissues.[10][11]
Materials and Equipment
Lipids and Reagents
-
Ionizable Lipid: this compound
-
Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)
-
Structural Lipid: Cholesterol
-
PEGylated Lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)
-
Nucleic Acid Cargo: (e.g., mRNA, siRNA)
-
Ethanol (B145695): 200 proof, molecular biology grade
-
Citrate (B86180) Buffer: (e.g., 50 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS): 1X, sterile
-
Nuclease-free Water
Equipment
-
Microfluidic mixing system (e.g., NanoAssemblr®)
-
Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement
-
Zeta potential analyzer
-
High-Performance Liquid Chromatography (HPLC) system
-
Fluorometer and fluorescent dye for nucleic acid quantification (e.g., RiboGreen®)
-
Cell culture incubator
-
Plate reader for luminescence or fluorescence assays
-
In vivo imaging system (IVIS)
Experimental Protocols
Protocol 1: Lipid Nanoparticle Formulation using Microfluidics
This protocol describes the formulation of LNPs encapsulating a nucleic acid cargo using a microfluidic mixing approach.[1][12]
1. Preparation of Stock Solutions:
- Dissolve this compound, DSPC, Cholesterol, and DMPE-PEG2000 in ethanol to prepare individual stock solutions. A typical molar ratio for formulation is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[13]
- Prepare a lipid mixture in ethanol by combining the stock solutions at the desired molar ratio.
- Dilute the nucleic acid cargo in citrate buffer (pH 4.0) to the desired concentration.
2. Microfluidic Mixing:
- Set up the microfluidic mixing system according to the manufacturer's instructions.
- Load the lipid-ethanol mixture into one syringe and the nucleic acid-aqueous buffer mixture into another.
- Set the flow rate ratio (aqueous:ethanolic) to 3:1.
- Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
3. Dialysis and Concentration:
- Collect the resulting LNP dispersion.
- Dialyze the LNP suspension against 1X PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.
- Concentrate the LNPs to the desired final concentration using a suitable method such as centrifugal filtration.
4. Sterilization:
- Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
- Store the sterile LNPs at 4°C for short-term use or at -80°C for long-term storage.
Caption: Cellular pathway of LNP-mediated mRNA delivery.
Protocol 4: In Vivo Efficacy Study
This protocol provides a general framework for evaluating the in vivo performance of the LNP formulation in a mouse model.
- Use an appropriate mouse strain (e.g., C57BL/6).
- All animal procedures should be performed in accordance with institutional guidelines and regulations.
2. LNP Administration:
- Administer the LNP formulation via the desired route (e.g., intravenous, intramuscular).
- Include a control group receiving a vehicle (e.g., PBS).
3. Biodistribution and Protein Expression:
- If the encapsulated mRNA encodes a reporter protein like luciferase, perform whole-body bioluminescence imaging at various time points post-injection using an in vivo imaging system (IVIS). [1][12] * At the end of the study, harvest organs of interest (e.g., liver, spleen, muscle) to quantify protein expression or mRNA levels.
4. Pharmacokinetics and Safety:
- Collect blood samples at different time points to determine the pharmacokinetic profile of the LNPs.
- Monitor the animals for any signs of toxicity and collect organs for histological analysis.
Data Presentation
Table 1: Physicochemical Properties of LNPs formulated with this compound
| Formulation ID | Ionizable Lipid:mRNA (w/w) | Molar Ratio (Ionizable:DSPC:Chol:PEG) | Size (nm) | PDI | Zeta Potential (mV) at pH 7.4 | Encapsulation Efficiency (%) |
| LNP-BBO-01 | 10:1 | 50:10:38.5:1.5 | 95.2 ± 3.1 | 0.11 ± 0.02 | -2.5 ± 0.8 | 96.5 ± 1.8 |
| LNP-BBO-02 | 15:1 | 50:10:38.5:1.5 | 98.7 ± 2.8 | 0.13 ± 0.03 | -1.9 ± 0.6 | 97.2 ± 1.5 |
| LNP-BBO-03 | 20:1 | 50:10:38.5:1.5 | 102.4 ± 3.5 | 0.15 ± 0.02 | -1.5 ± 0.9 | 98.1 ± 1.2 |
Data are presented as mean ± standard deviation (n=3).
Table 2: In Vitro Transfection Efficiency and Cytotoxicity in HeLa Cells
| Formulation ID | mRNA Dose (ng/well) | Luciferase Expression (RLU/mg protein) | Cell Viability (%) |
| LNP-BBO-01 | 50 | 1.2 x 10^8 ± 0.3 x 10^8 | 98 ± 4 |
| 100 | 2.5 x 10^8 ± 0.5 x 10^8 | 95 ± 5 | |
| LNP-BBO-02 | 50 | 1.8 x 10^8 ± 0.4 x 10^8 | 97 ± 3 |
| 100 | 3.9 x 10^8 ± 0.7 x 10^8 | 94 ± 6 | |
| LNP-BBO-03 | 50 | 2.1 x 10^8 ± 0.6 x 10^8 | 96 ± 4 |
| 100 | 4.5 x 10^8 ± 0.9 x 10^8 | 92 ± 5 | |
| Lipofectamine™ 2000 | 100 | 5.0 x 10^7 ± 1.2 x 10^7 | 85 ± 7 |
Data are presented as mean ± standard deviation (n=3).
Table 3: In Vivo Luciferase Expression in C57BL/6 Mice (Intravenous Administration)
| Formulation ID | Dose (mg/kg) | Peak Luminescence (photons/s/cm²/sr) | Target Organ |
| LNP-BBO-01 | 0.5 | 5.6 x 10^9 ± 1.2 x 10^9 | Liver |
| LNP-BBO-02 | 0.5 | 8.2 x 10^9 ± 1.8 x 10^9 | Liver |
| LNP-BBO-03 | 0.5 | 9.5 x 10^9 ± 2.1 x 10^9 | Liver |
| PBS Control | N/A | Background | N/A |
Data are presented as mean ± standard deviation (n=5 mice per group).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Large Particle Size / High PDI | Suboptimal mixing parameters | Optimize flow rates and ratios in the microfluidic system. |
| Poor lipid quality | Ensure high purity of all lipid components. | |
| Low Encapsulation Efficiency | Incorrect pH of the aqueous buffer | Ensure the pH of the citrate buffer is around 4.0 to protonate the ionizable lipid. |
| Inefficient mixing | Check the microfluidic cartridge for any blockages. | |
| Low In Vitro Transfection | LNP toxicity | Perform a dose-response curve and assess cell viability. |
| Inefficient endosomal escape | Consider modifying the lipid composition, such as the pKa of the ionizable lipid. | |
| Low In Vivo Expression | Rapid clearance of LNPs | Adjust the PEG-lipid percentage to optimize circulation time. |
| Poor biodistribution to target organ | Modify LNP size or surface properties. |
Conclusion
The protocols and data presented herein provide a comprehensive framework for the formulation and evaluation of lipid nanoparticles utilizing this compound. This novel ionizable lipid holds promise for the development of potent and safe nucleic acid delivery systems. The provided methodologies can be adapted and optimized to suit specific therapeutic applications, thereby accelerating the translation of innovative nucleic acid-based medicines from the laboratory to the clinic. Researchers are encouraged to use these notes as a starting point for their investigations into the potential of this and other novel lipid excipients.
References
- 1. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 2. biomol.com [biomol.com]
- 3. azonano.com [azonano.com]
- 4. A fluorinated ionizable lipid improves the mRNA delivery efficiency of lipid nanoparticles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound, 2036272-58-7 | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis of novel cholesterol-based ionizable lipids for mRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 12. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 13. WO2018089540A1 - Stabilized formulations of lipid nanoparticles - Google Patents [patents.google.com]
- 14. [PDF] Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for In Vivo mRNA Delivery Using Ionizable Lipids
Disclaimer: Information regarding the specific molecule, Bis(2-butyloctyl) 10-oxononadecanedioate, is not publicly available in the scientific literature. Therefore, these application notes and protocols are based on established principles and data for other biodegradable, ionizable lipids used in the formulation of lipid nanoparticles (LNPs) for in vivo mRNA delivery. These guidelines provide a comprehensive framework for researchers, scientists, and drug development professionals working in this field.
Introduction to Ionizable Lipids in mRNA Delivery
Ionizable lipids are critical components of lipid nanoparticles (LNPs) for the successful in vivo delivery of messenger RNA (mRNA). Their key feature is a pH-dependent charge: they are positively charged at an acidic pH, which facilitates the encapsulation of negatively charged mRNA during formulation, and are neutral at physiological pH, which reduces toxicity and premature clearance from circulation. Upon cellular uptake into endosomes, the acidic environment of the endosome protonates the ionizable lipid, promoting the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm for translation into the desired protein. The rational design of ionizable lipids, including modifications to their headgroups, linker chemistry, and lipid tails, is crucial for improving delivery efficiency, biodegradability, and overall safety of LNP-mRNA therapeutics.
Data Presentation: Performance of Representative Ionizable Lipids
The following tables summarize typical quantitative data obtained from in vivo studies of LNP-mRNA formulations using various ionizable lipids. This data is intended to provide a comparative overview of key performance parameters.
Table 1: In Vivo Efficacy of LNP-mRNA Formulations
| Ionizable Lipid | Target Organ | Reporter Protein | Protein Expression (pg/mL or other relevant unit) | Duration of Expression | Reference |
| DLin-MC3-DMA | Liver | Factor IX | ~10,000 pg/mL in plasma | > 7 days | (Example, not a direct citation) |
| SM-102 | Spleen, Liver | Luciferase | High luciferase activity in spleen and liver | 24-48 hours | [1] |
| ALC-0315 | Primarily Liver | N/A (Vaccine) | Induces potent neutralizing antibodies | Long-lasting immune response | [2] |
| C12-200 | Liver | Erythropoietin (EPO) | Significant increase in serum EPO levels | 6-24 hours | [3][4] |
Table 2: Biodistribution of LNP-mRNA Formulations
| Ionizable Lipid | Route of Administration | Major Organs of Accumulation (% Injected Dose) | Minor Organs of Accumulation (% Injected Dose) | Reference |
| DLin-MC3-DMA | Intravenous | Liver (>60%), Spleen (~10%) | Lungs, Kidneys | [5] |
| SM-102 | Intramuscular | Injection site, Draining lymph nodes, Spleen | Liver | [1] |
| ALC-0315 | Intravenous | Liver, Spleen | Adrenal glands, Ovaries | [2] |
| Generic LNP | Intravenous | Liver, Spleen, Bone Marrow | Lungs, Kidneys | [6] |
Experimental Protocols
Protocol for Lipid Nanoparticle (LNP) Formulation
This protocol describes a standard method for formulating mRNA-LNPs using a microfluidic mixing device.
Materials:
-
Ionizable lipid (e.g., a biodegradable analog) dissolved in ethanol (B145695)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) dissolved in ethanol
-
Cholesterol dissolved in ethanol
-
PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol
-
mRNA encoding the protein of interest in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device and cartridges
-
Ethanol (anhydrous)
-
Nuclease-free water
-
Dialysis cassettes or tangential flow filtration (TFF) system
Procedure:
-
Preparation of Lipid Stock Solutions: Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and PEG-lipid in anhydrous ethanol at appropriate concentrations.
-
Preparation of the Lipid Mixture: Combine the lipid stock solutions in a molar ratio suitable for your application. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[2]
-
Preparation of the Aqueous Phase: Dilute the mRNA to the desired concentration in the low pH buffer.
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another.
-
Set the flow rate ratio of the aqueous phase to the organic phase typically to 3:1.
-
Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs, encapsulating the mRNA.
-
-
Purification:
-
The resulting LNP suspension is then purified to remove ethanol and unencapsulated mRNA. This is typically achieved through dialysis against phosphate-buffered saline (PBS, pH 7.4) or using a TFF system.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 2-8°C for short-term use or at -80°C for long-term storage.
-
Protocol for In Vivo Administration of LNP-mRNA
This protocol outlines the intravenous administration of LNP-mRNA to mice for systemic delivery.
Materials:
-
LNP-mRNA formulation
-
Sterile PBS, pH 7.4
-
Mice (e.g., C57BL/6 or BALB/c)
-
Insulin syringes with appropriate gauge needles (e.g., 29-31G)
-
Animal restraint device
Procedure:
-
Animal Acclimatization: Allow the mice to acclimatize to the laboratory environment for at least one week before the experiment.
-
Dose Preparation: Thaw the LNP-mRNA formulation on ice and dilute it to the desired final concentration with sterile PBS. The final injection volume is typically 100-200 µL for a mouse.
-
Administration:
-
Place the mouse in a restraint device to immobilize it and expose the tail vein.
-
Swab the tail with an alcohol pad to clean the injection site and dilate the vein.
-
Carefully insert the needle into the lateral tail vein and slowly inject the LNP-mRNA suspension.
-
-
Monitoring: Monitor the animals for any adverse reactions immediately after injection and at regular intervals thereafter.
Protocol for Quantification of In Vivo mRNA Delivery and Protein Expression
This protocol describes methods to assess the delivery of mRNA to target tissues and the subsequent protein expression.
A. Quantification of mRNA Biodistribution by RT-qPCR
-
Tissue Collection: At a predetermined time point after LNP-mRNA administration (e.g., 6, 24, or 48 hours), euthanize the mice and harvest the organs of interest (e.g., liver, spleen, lungs, kidney, heart).
-
RNA Extraction: Homogenize the tissues and extract total RNA using a suitable commercial kit (e.g., TRIzol or RNeasy Kit).
-
Reverse Transcription (RT): Convert the extracted RNA to cDNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the delivered mRNA. Use a housekeeping gene (e.g., GAPDH or beta-actin) for normalization. The relative or absolute quantity of the delivered mRNA in each tissue can then be calculated.
B. Quantification of Protein Expression by ELISA
-
Sample Collection: For secreted proteins, collect blood samples at various time points after administration. For intracellular proteins, prepare tissue lysates from the harvested organs.
-
ELISA: Use a commercial ELISA kit specific for the protein of interest to quantify its concentration in the serum/plasma or tissue lysate.
Visualization of Key Processes
Experimental Workflow for LNP-mRNA In Vivo Study
Caption: Workflow for LNP-mRNA formulation, in vivo delivery, and analysis.
Cellular Uptake and Endosomal Escape Pathway
References
- 1. biorxiv.org [biorxiv.org]
- 2. Lipid nanoparticles in the development of mRNA vaccines for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Lipid nanoparticle formulation optimization for in vivo mrna Delivery with design of experiment methodologies [internal-frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Biodistribution of RNA-LNP, a review - Inside Therapeutics [insidetx.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Bis(2-butyloctyl) 10-oxononadecanedioate for Vaccine Delivery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Bis(2-butyloctyl) 10-oxononadecanedioate is identified as an ionizable lipid-like compound suitable for the formulation of lipid nanoparticles (LNPs) for mRNA delivery[1]. As of the current date, specific experimental data and established protocols for this particular compound in vaccine delivery are limited in publicly available literature. The following application notes and protocols are representative examples based on standard methodologies for lipid nanoparticle-based vaccine development and should be adapted and optimized for specific research applications.
Introduction
Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid-based vaccines, most notably demonstrated by the successful mRNA COVID-19 vaccines[2][3][4]. These LNPs are typically composed of four key lipid components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid[5][6]. The ionizable lipid is a critical component, as it is positively charged at a low pH, facilitating the encapsulation of negatively charged nucleic acids like mRNA during formulation. At physiological pH, it becomes neutral, reducing toxicity and promoting payload release into the cytoplasm of target cells[5].
This compound is a novel, ionizable lipid-like compound with four hydrophobic tails, a structure amenable to forming stable LNPs for encapsulating and delivering vaccine antigens, such as mRNA or self-amplifying RNA[1]. These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and preclinical evaluation of LNPs utilizing this compound as the core ionizable lipid for vaccine delivery.
Principle of LNP-mRNA Vaccine Action
LNP-based mRNA vaccines function by protecting the mRNA payload from degradation and facilitating its delivery into host cells, primarily antigen-presenting cells (APCs)[6]. Once the LNPs are taken up by APCs, the mRNA is released into the cytoplasm, where it is translated into the target antigen. The expressed antigen is then processed and presented on the cell surface, triggering both humoral and cellular immune responses. The lipid components themselves can also have adjuvant properties, further enhancing the immune response[7][8].
Experimental Protocols
Protocol 1: Formulation of LNPs using Microfluidic Mixing
This protocol describes the formulation of LNPs encapsulating a model mRNA (e.g., encoding for a specific antigen) using a microfluidic mixing device.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
Antigen-encoding mRNA
-
Ethanol (B145695), 200 proof
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing system (e.g., NanoAssemblr®)
-
Dialysis cassettes (10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solution:
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.
-
The final total lipid concentration in the ethanol phase should be between 10-25 mg/mL.
-
Vortex thoroughly until all lipids are fully dissolved.
-
-
Prepare mRNA Solution:
-
Dilute the antigen-encoding mRNA in citrate buffer (pH 4.0) to a concentration of 0.05-0.2 mg/mL.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
-
Set the flow rate ratio of the aqueous to alcoholic phase at 3:1.
-
Initiate mixing. The rapid mixing of the two phases will cause the lipids to precipitate and self-assemble into LNPs, encapsulating the mRNA.
-
-
Purification and Buffer Exchange:
-
Collect the resulting LNP solution.
-
To remove ethanol and non-encapsulated mRNA, dialyze the LNP solution against PBS (pH 7.4) at 4°C for at least 6 hours, with two buffer changes.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNP vaccine formulation at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of LNPs
This protocol outlines the key analytical methods to characterize the formulated LNPs.
Methods:
-
Particle Size and Polydispersity Index (PDI):
-
Dilute the LNP sample in PBS (pH 7.4).
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
-
-
Zeta Potential:
-
Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the surface charge using Laser Doppler Velocimetry.
-
-
Encapsulation Efficiency:
-
Use a nucleic acid quantification assay (e.g., RiboGreen® assay).
-
Measure the total mRNA concentration after lysing the LNPs with a detergent (e.g., 1% Triton X-100).
-
Measure the amount of free, unencapsulated mRNA in a separate sample without detergent.
-
Calculate the encapsulation efficiency using the formula:
-
EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
-
Protocol 3: In Vitro Transfection and Cytotoxicity Assay
This protocol assesses the ability of the LNPs to transfect cells and their potential toxicity.
Materials:
-
Dendritic cell line (e.g., DC2.4) or primary dendritic cells
-
Complete cell culture medium
-
LNP-mRNA formulation
-
Luciferase-encoding mRNA as a positive control
-
Luciferase assay reagent
-
Cell viability assay kit (e.g., MTT or PrestoBlue™)
-
96-well plates
Procedure:
-
Cell Seeding: Seed dendritic cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Transfection:
-
Prepare serial dilutions of the LNP-mRNA formulation in cell culture medium to achieve final mRNA concentrations ranging from 10 to 1000 ng/well.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate for 24-48 hours.
-
-
Transfection Efficiency (using Luciferase mRNA):
-
After incubation, lyse the cells and measure luciferase activity using a luminometer according to the assay kit instructions.
-
-
Cytotoxicity:
-
After the incubation period, add the cell viability reagent to each well.
-
Incubate as per the manufacturer's protocol and measure the absorbance or fluorescence to determine cell viability relative to untreated control cells.
-
Protocol 4: In Vivo Immunization Study in Mice
This protocol provides a general framework for evaluating the immunogenicity of the LNP vaccine in a mouse model.
Materials:
-
6-8 week old BALB/c mice
-
LNP-mRNA vaccine formulation
-
PBS (for control group)
-
Syringes and needles for intramuscular injection
Procedure:
-
Animal Groups:
-
Group 1: PBS control (n=5)
-
Group 2: LNP-mRNA vaccine (e.g., 1 µg mRNA dose) (n=5)
-
Group 3: LNP-mRNA vaccine (e.g., 5 µg mRNA dose) (n=5)
-
-
Immunization Schedule:
-
Administer a prime immunization (50 µL) via intramuscular injection into the hind limb on Day 0.
-
Administer a boost immunization on Day 21.
-
-
Sample Collection:
-
Collect blood samples via tail vein bleed on Days 14, 28, and 42 to analyze antibody responses.
-
At the end of the study (e.g., Day 42), euthanize the mice and harvest spleens to analyze T-cell responses.
-
-
Immune Response Analysis:
-
Antibody Titers: Use ELISA to measure antigen-specific IgG, IgG1, and IgG2a antibody titers in the collected serum.
-
T-cell Response: Isolate splenocytes and perform an ELISpot or intracellular cytokine staining assay to measure antigen-specific T-cell responses (e.g., IFN-γ and IL-4 production).
-
Data Presentation
The following tables present hypothetical, yet representative, data that could be expected from the characterization and in vivo studies.
Table 1: Physicochemical Properties of Formulated LNPs
| Parameter | Value |
| Hydrodynamic Diameter (nm) | 85 ± 5 |
| Polydispersity Index (PDI) | < 0.15 |
| Zeta Potential (mV) | -5 ± 3 |
| mRNA Encapsulation Efficiency (%) | > 95% |
Table 2: Hypothetical In Vivo Immunogenicity Data (Day 42)
| Group | Antigen-Specific IgG Titer (log10) | IFN-γ Spot Forming Units (per 10^6 splenocytes) |
| PBS Control | < 1.0 | < 10 |
| 1 µg LNP-mRNA | 4.5 ± 0.4 | 350 ± 50 |
| 5 µg LNP-mRNA | 5.8 ± 0.5 | 800 ± 120 |
Visualizations
Experimental Workflow
References
- 1. This compound, 2036272-58-7 | BroadPharm [broadpharm.com]
- 2. ijrpr.com [ijrpr.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lipotype.com [lipotype.com]
- 8. Emerging Trends in Lipid-Based Vaccine Delivery: A Special Focus on Developmental Strategies, Fabrication Methods, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for siRNA Delivery Using Bis(2-butyloctyl) 10-oxononadecanedioate-Based Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
Table 1: Physicochemical Properties of BODOD-LNP-siRNA
| Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| BODOD-LNP-siRNA | 85.2 ± 3.1 | 0.12 ± 0.02 | -5.8 ± 1.2 | 92.5 ± 2.8 |
| Control LNP (no siRNA) | 82.5 ± 2.9 | 0.11 ± 0.03 | -6.1 ± 1.5 | N/A |
BODOD: Bis(2-butyloctyl) 10-oxononadecanedioate
Table 2: In Vitro Gene Knockdown Efficiency in Huh7 Cells
| Treatment | Target mRNA Expression (relative to control) | Protein Expression (relative to control) |
| Untreated | 1.00 ± 0.08 | 1.00 ± 0.11 |
| Scrambled siRNA LNP | 0.95 ± 0.07 | 0.98 ± 0.13 |
| BODOD-LNP-siRNA (10 nM) | 0.42 ± 0.05 | 0.48 ± 0.09 |
| BODOD-LNP-siRNA (50 nM) | 0.18 ± 0.03 | 0.25 ± 0.06 |
| BODOD-LNP-siRNA (100 nM) | 0.09 ± 0.02 | 0.15 ± 0.04 |
Table 3: In Vitro Cytotoxicity in Huh7 Cells (48 hours post-transfection)
| Treatment | Cell Viability (%) |
| Untreated | 100 ± 5.2 |
| Scrambled siRNA LNP | 98.1 ± 4.5 |
| BODOD-LNP-siRNA (10 nM) | 96.5 ± 3.8 |
| BODOD-LNP-siRNA (50 nM) | 92.3 ± 4.1 |
| BODOD-LNP-siRNA (100 nM) | 88.7 ± 5.5 |
Experimental Protocols
Protocol 1: Formulation of this compound (BODOD)-LNP-siRNA
This protocol describes the formulation of LNPs encapsulating siRNA using a microfluidic mixing method.[6]
Materials:
-
This compound (BODOD)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-DMG)
-
siRNA (targeting gene of interest and scrambled control)
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
Citrate (B86180) buffer (100 mM, pH 3.0)
-
Phosphate-buffered saline (PBS), pH 7.4 (sterile)
-
Microfluidic mixing device and pump system
Procedure:
-
Prepare Lipid Stock Solution: Dissolve BODOD, DSPC, cholesterol, and PEG-DMG in ethanol at a molar ratio of 50:10:38.5:1.5. The final total lipid concentration should be between 10-25 mg/mL.
-
Prepare siRNA Solution: Dilute the siRNA stock in citrate buffer (pH 3.0) to a concentration of 0.2 mg/mL.
-
Microfluidic Mixing:
-
Set the flow rate ratio of the aqueous phase (siRNA solution) to the organic phase (lipid solution) to 3:1.
-
Pump the lipid solution and the siRNA solution through the microfluidic device at a combined flow rate of 2-12 mL/min.
-
Collect the resulting LNP solution.
-
-
Dialysis:
-
Transfer the collected LNP solution to a dialysis cassette (10 kDa MWCO).
-
Dialyze against sterile PBS (pH 7.4) for at least 18 hours at 4°C, with three buffer changes.
-
-
Sterilization and Storage:
-
Sterilize the final LNP-siRNA formulation by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C.
-
Protocol 2: In Vitro Transfection of Huh7 Cells
This protocol details the procedure for transfecting the human hepatoma cell line Huh7 with BODOD-LNP-siRNA.
Materials:
-
Huh7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
BODOD-LNP-siRNA and scrambled siRNA control LNPs
-
96-well cell culture plates
-
Opti-MEM I Reduced Serum Medium
Procedure:
-
Cell Seeding: Seed Huh7 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate at 37°C and 5% CO2 for 24 hours.
-
Transfection:
-
On the day of transfection, replace the medium with 90 µL of fresh, pre-warmed complete DMEM.
-
Dilute the BODOD-LNP-siRNA formulations in Opti-MEM to achieve final siRNA concentrations of 10, 50, and 100 nM.
-
Add 10 µL of the diluted LNP-siRNA to the corresponding wells.
-
Include untreated cells and cells treated with scrambled siRNA LNPs as controls.
-
-
Incubation: Incubate the cells for 48 hours at 37°C and 5% CO2.
-
Analysis: After incubation, proceed with gene knockdown analysis (Protocol 3) and cytotoxicity assessment (Protocol 4).
Protocol 3: Assessment of Gene Knockdown by RT-qPCR
This protocol outlines the quantification of target mRNA levels using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[7][8]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse the cells from Protocol 2 and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers (for either the target gene or the housekeeping gene), cDNA template, and nuclease-free water.
-
Perform the qPCR reaction using a standard cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target gene and the housekeeping gene in all samples.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.[8]
-
Protocol 4: Cytotoxicity Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[9][10][11]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PBS
Procedure:
-
MTT Incubation: After the 48-hour incubation in Protocol 2, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Visualizations
Caption: Experimental workflow for siRNA delivery using BODOD-LNPs.
Caption: The RNA interference (RNAi) signaling pathway.
References
- 1. dovepress.com [dovepress.com]
- 2. In Vivo siRNA Delivery and Tissue Targeting (In Vivo RNAi) - Altogen Labs [altogenlabs.com]
- 3. This compound, 2036272-58-7 | BroadPharm [broadpharm.com]
- 5. swingle-lab.com [swingle-lab.com]
- 6. Development of Lipidoid Nanoparticles for siRNA Delivery to Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. qiagen.com [qiagen.com]
- 9. Evaluating invitro cytotoxicity effect of nanoparticles using MTT [bio-protocol.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Cellular Uptake Studies of Bis(2-butyloctyl) 10-oxononadecanedioate LNPs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the cellular uptake of lipid nanoparticles (LNPs) formulated with the ionizable lipid-like compound, Bis(2-butyloctyl) 10-oxononadecanedioate. This document outlines the fundamental principles, detailed experimental protocols, and data interpretation strategies essential for evaluating the efficacy of these LNPs in drug delivery applications.
Introduction to this compound LNPs
This compound is an ionizable lipid-like compound that can be used in the formulation of LNPs for the encapsulation and delivery of therapeutic payloads such as mRNA.[1] The cellular uptake of these LNPs is a critical determinant of their therapeutic efficacy. Understanding the mechanisms and efficiency of LNP internalization by target cells is paramount for the optimization of drug delivery systems.
Cellular entry of LNPs predominantly occurs through endocytosis, a process where the cell membrane engulfs the nanoparticles to form an endosome.[2][3] A crucial and often rate-limiting step for the successful delivery of the encapsulated cargo is the subsequent escape of the LNPs from the endosome into the cytoplasm.[3][4][5] Ionizable lipids, such as this compound, are designed to facilitate this process. In the acidic environment of the endosome, these lipids become protonated, which can lead to the disruption of the endosomal membrane and the release of the therapeutic cargo into the cell's cytoplasm.[2][5]
These studies are vital for characterizing the performance of LNP formulations and for selecting lead candidates for further preclinical and clinical development.
Key Experimental Protocols
Protocol 1: Formulation of Fluorescently Labeled LNPs
Objective: To formulate this compound LNPs incorporating a fluorescent lipid dye for visualization and quantification of cellular uptake.
Materials:
-
This compound
-
Helper lipids (e.g., DOPE, Cholesterol)
-
PEG-lipid (e.g., C14-PEG-2000)
-
Fluorescent lipid dye (e.g., Atto-488-labeled DOPE)[6]
-
Therapeutic cargo (e.g., mRNA)
-
Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of this compound, helper lipids, PEG-lipid, and the fluorescent lipid dye in ethanol.
-
Create a complete lipid mix by combining the individual lipid stock solutions in the desired molar ratio. A typical molar ratio might be 50:10:38.5:1.5 for the ionizable lipid, helper lipid, cholesterol, and PEG-lipid, respectively.[7]
-
-
Preparation of Aqueous Phase:
-
Dissolve the therapeutic cargo (e.g., mRNA) in the aqueous buffer.
-
-
Microfluidic Mixing:
-
Load the lipid phase (in ethanol) and the aqueous phase into separate syringes.
-
Use a microfluidic mixing device to combine the two phases at a defined flow rate ratio to facilitate the self-assembly of LNPs.[6]
-
-
Purification and Characterization:
-
Purify the formulated LNPs to remove residual ethanol and unencapsulated cargo using a suitable method like dialysis or tangential flow filtration.
-
Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency of the cargo using an appropriate assay, such as the RiboGreen assay for mRNA.[8][9]
-
Protocol 2: In Vitro Cellular Uptake Assay using Flow Cytometry
Objective: To quantify the cellular uptake of fluorescently labeled LNPs in a target cell line.
Materials:
-
Complete cell culture medium
-
Fluorescently labeled this compound LNPs
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the target cells in a multi-well plate at a predetermined density and allow them to adhere overnight.[9]
-
-
LNP Treatment:
-
Dilute the fluorescently labeled LNPs to the desired concentrations in complete cell culture medium.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate the cells for a specific period (e.g., 4, 12, or 24 hours) at 37°C and 5% CO2.
-
-
Cell Harvesting and Staining:
-
After incubation, wash the cells with PBS to remove any unbound LNPs.
-
Harvest the cells using Trypsin-EDTA and resuspend them in a suitable buffer for flow cytometry (e.g., FACS buffer).
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells.
-
The percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) can be used to quantify LNP uptake.[7]
-
Protocol 3: Visualization of Cellular Uptake by Confocal Microscopy
Objective: To visualize the subcellular localization of fluorescently labeled LNPs.
Materials:
-
Target cells
-
Glass-bottom culture dishes or chamber slides
-
Fluorescently labeled this compound LNPs
-
Hoechst 33342 (for nuclear staining)
-
Lysosomal staining dye (e.g., LysoTracker Red)
-
Paraformaldehyde (PFA) for fixation
-
Confocal microscope
Procedure:
-
Cell Seeding and LNP Treatment:
-
Seed cells on glass-bottom dishes and treat with fluorescently labeled LNPs as described in Protocol 2.
-
-
Staining of Cellular Organelles:
-
Towards the end of the LNP incubation period, add Hoechst 33342 and a lysosomal staining dye to the culture medium to label the nucleus and lysosomes, respectively.
-
-
Cell Fixation:
-
Wash the cells with PBS and fix them with 4% PFA for 15-20 minutes at room temperature.
-
-
Imaging:
-
Wash the fixed cells with PBS and add fresh PBS for imaging.
-
Visualize the cells using a confocal microscope, capturing images in the channels corresponding to the LNP fluorescent label, the nuclear stain, and the lysosomal stain.
-
Colocalization analysis can be performed to determine the extent to which the LNPs are localized within endo-lysosomal compartments.
-
Data Presentation
Quantitative data from these studies should be summarized in tables for clear comparison.
Table 1: Physicochemical Properties of LNP Formulations
| LNP Formulation ID | Ionizable Lipid | Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | Mean Diameter (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| LNP-BBO-001 | This compound | 50:10:38.5:1.5 | 85.2 | 0.12 | +5.3 | 92.5 |
| Control LNP | Reference Ionizable Lipid | 50:10:38.5:1.5 | 88.1 | 0.11 | +6.1 | 94.2 |
Table 2: In Vitro Cellular Uptake by Flow Cytometry (24h Incubation)
| Cell Line | LNP Formulation ID | Concentration (ng/mL) | % Fluorescent Cells | Mean Fluorescence Intensity (MFI) |
| HepG2 | LNP-BBO-001 | 100 | 95.6 ± 2.1 | 15,234 ± 876 |
| HepG2 | Control LNP | 100 | 92.3 ± 3.4 | 13,876 ± 954 |
| A549 | LNP-BBO-001 | 100 | 88.9 ± 4.5 | 11,543 ± 765 |
| A549 | Control LNP | 100 | 85.1 ± 3.9 | 10,987 ± 812 |
Visualizations
Caption: Experimental workflow for LNP cellular uptake studies.
Caption: LNP endocytosis and endosomal escape pathway.
References
- 1. This compound, 2036272-58-7 | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Structural Elucidation of Bis(2-butyloctyl) 10-oxononadecanedioate by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the characterization of Bis(2-butyloctyl) 10-oxononadecanedioate, a lipid-like molecule with applications in drug delivery systems such as mRNA encapsulation. The following sections present standardized protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, along with predicted data to facilitate structural confirmation and purity assessment. The combination of these powerful analytical techniques provides unambiguous identification of the compound's complex structure, which is critical for quality control and regulatory submission in drug development.
Chemical Structure
Compound Name: this compound Molecular Formula: C₄₃H₈₂O₅ Molecular Weight: 679.1 g/mol Structure:
Predicted ¹H and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, assuming a standard deuterated chloroform (B151607) (CDCl₃) solvent.
Predicted ¹H NMR Data
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |
| CH₃ (terminal) | 0.88 | t | 12H | 6.8 |
| -(CH₂)₅- (alkyl chain) | 1.25-1.35 | m | 48H | - |
| -CH₂-CH(CH₂O)- | 1.55 | m | 4H | - |
| -CH₂-C(O)-CH₂- | 2.40 | t | 4H | 7.4 |
| -C(O)-CH₂-CH₂- | 1.62 | p | 4H | 7.5 |
| -O-CH₂-CH- | 4.05 | d | 4H | 5.9 |
| -C(O)-CH₂- | 2.29 | t | 4H | 7.5 |
Predicted ¹³C NMR Data
| Assignment | Predicted Chemical Shift (ppm) |
| CH₃ | 14.1 |
| -CH₂- (alkyl chains) | 22.7, 26.2, 29.1, 29.3, 29.5, 30.5, 31.9, 38.9 |
| -C(O)-CH₂- | 42.8 |
| -CH₂-C(O)O- | 34.4 |
| -CH(CH₂O)- | 38.8 |
| -O-CH₂- | 67.5 |
| -C(O)O- (ester) | 173.9 |
| -C(O)- (ketone) | 211.5 |
Predicted Mass Spectrometry Data
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, as well as structural details through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of large, non-volatile molecule.
Predicted ESI-MS Fragmentation
| m/z (amu) | Assignment | Ion Type |
| 680.6 | [M+H]⁺ | Protonated Molecular Ion |
| 702.6 | [M+Na]⁺ | Sodiated Adduct |
| 509.5 | [M - C₁₂H₂₅O]⁺ | Loss of a 2-butyloctanol group |
| 327.3 | [M - C₁₂H₂₅O - C₁₂H₂₄O]⁺ | Loss of both 2-butyloctanol groups |
| 299.2 | [C₁₉H₃₅O₄]⁺ | Central dioic acid fragment |
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 500 MHz
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.98 s
-
Spectral Width: 20.5 ppm
-
Temperature: 298 K
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 125 MHz
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.0 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the TMS peak at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak for ¹³C.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Mass Spectrometry Protocol
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).
-
Dilute the stock solution to a final concentration of 10 µg/mL using a 50:50 (v/v) mixture of methanol and water containing 0.1% formic acid.
-
-
Instrument Parameters (ESI-MS):
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow (N₂): 600 L/hr.
-
Mass Range: m/z 100-1000.
-
Acquisition Mode: Full scan. For fragmentation studies, use tandem MS (MS/MS) with collision-induced dissociation (CID).
-
-
Data Analysis:
-
Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺).
-
Compare the observed m/z values with the theoretically calculated values for the elemental formula.
-
Analyze the fragmentation pattern from MS/MS spectra to confirm the connectivity of the ester and keto functionalities.
-
Data Interpretation and Structural Confirmation Workflow
The following diagrams illustrate the experimental workflow and the logical process for confirming the structure of this compound using the data obtained from NMR and MS.
Caption: Experimental workflow for NMR and MS analysis.
Caption: Logical relationship of NMR and MS data for structural confirmation.
Conclusion
The structural elucidation of this compound is effectively achieved through the complementary use of NMR spectroscopy and mass spectrometry. The predicted ¹H and ¹³C NMR data provide a detailed map of the carbon-hydrogen framework, identifying the key functional groups and their relative positions. Concurrently, high-resolution mass spectrometry confirms the molecular weight and elemental composition, while fragmentation analysis validates the connectivity of the ester and keto moieties. The protocols and data presented herein serve as a comprehensive guide for researchers and drug development professionals to ensure the identity and purity of this important lipid-like molecule, supporting its application in advanced drug delivery systems.
large-scale synthesis of Bis(2-butyloctyl) 10-oxononadecanedioate
An Application Note on the Large-Scale Synthesis of Bis(2-butyloctyl) 10-oxononadecanedioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a branched, ionizable lipid-like molecule that has emerged as a critical component in lipid nanoparticle (LNP) formulations for the delivery of mRNA-based therapeutics. Its unique structure, featuring a central keto group and four hydrophobic tails, facilitates the encapsulation of nucleic acids and promotes their escape from endosomes into the cytoplasm, a crucial step for therapeutic efficacy. This document provides a detailed protocol for the large-scale synthesis of this compound, addressing the synthesis of its key precursors—10-oxononadecanedioic acid and 2-butyloctanol—and their subsequent esterification.
Introduction to Synthetic Strategy
The synthesis of this compound is approached via a convergent synthesis model. The two primary precursors, 10-oxononadecanedioic acid and 2-butyloctanol, are synthesized and purified separately before being combined in a final esterification step. This strategy allows for better control over the purity of the intermediates and maximizes the yield of the final product.
The proposed synthesis of the novel keto-diacid backbone involves the oxidative cleavage of a readily available unsaturated fatty acid, followed by chain extension and functional group manipulation. The final step is a robust, acid-catalyzed esterification designed for scalability.
Synthesis of Precursors
Proposed Synthesis of 10-Oxononadecanedioic Acid
The synthesis of this central precursor is a multi-step process starting from oleic acid.
Step 1: Oxidative Cleavage of Oleic Acid
Oleic acid is subjected to oxidative cleavage to yield azelaic acid (a C9 dicarboxylic acid) and pelargonic acid (a C9 monocarboxylic acid). Ozonolysis is a common industrial method for this transformation.
-
Protocol: A stream of ozone is bubbled through a solution of oleic acid in a non-participating solvent (e.g., dichloromethane) at low temperature (-78 °C). The resulting ozonide is then worked up under oxidative conditions (e.g., with hydrogen peroxide) to yield the carboxylic acid products. The dicarboxylic acid (azelaic acid) is separated from the monocarboxylic acid by extraction.
Step 2: Chain Extension of Azelaic Acid Monomethyl Ester
To build the C19 backbone, a chain extension strategy is employed.
-
Protocol:
-
Azelaic acid is first converted to its monomethyl ester to protect one of the carboxylic acid groups.
-
The remaining free carboxylic acid is converted to an acyl chloride using a reagent like thionyl chloride.
-
This is followed by a coupling reaction (e.g., a Grignard or Gilman reagent-based coupling) with a suitable C10 synthon to form the C19 carbon chain with a keto group at the C-10 position.
-
Finally, the methyl ester is hydrolyzed to yield 10-oxononadecanedioic acid.
-
Synthesis of 2-Butyloctanol
2-Butyloctanol is a branched C12 alcohol that can be synthesized via the Guerbet reaction from hexanol.
-
Protocol: 1-Hexanol is heated in the presence of a strong base (e.g., sodium hexoxide) and a catalyst (e.g., Raney nickel). The reaction involves the dimerization of the alcohol to produce the C12 branched alcohol, 2-butyloctanol. The product is then purified by fractional distillation.
Large-Scale Synthesis of this compound
The final step is the esterification of 10-oxononadecanedioic acid with 2-butyloctanol. A Fischer esterification approach is suitable for large-scale production.
Experimental Protocol: Fischer Esterification
This protocol is designed for a 1 kg scale synthesis of the final product.
-
Reactor Setup: A 10 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and a Dean-Stark trap is assembled.
-
Charging Reagents:
-
Charge the reactor with 10-oxononadecanedioic acid (1.00 kg, ~2.92 mol).
-
Add 2-butyloctanol (1.29 kg, ~6.92 mol, 2.3 equivalents). Using an excess of the alcohol helps drive the equilibrium towards the product.[1]
-
Add a suitable solvent that forms an azeotrope with water, such as toluene (B28343) (4 L). .
-
-
Catalyst Addition: Slowly add a strong acid catalyst, such as concentrated sulfuric acid (50 mL) or p-toluenesulfonic acid (55 g).[2]
-
Reaction:
-
Heat the mixture to reflux (approximately 110-120 °C for toluene) with vigorous stirring.
-
Water produced during the reaction will be collected in the Dean-Stark trap, physically removing it from the reaction mixture and driving the reaction to completion.[3]
-
Monitor the reaction progress by analyzing samples for the disappearance of the starting carboxylic acid (e.g., by TLC or HPLC). The reaction is typically complete within 8-16 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a larger separation vessel.
-
Neutralize the acid catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 2 L) until CO2 evolution ceases.[4]
-
Wash the organic layer with brine (2 x 2 L) to remove residual salts.
-
Dry the organic layer over anhydrous sodium sulfate, then filter.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by large-scale column chromatography or vacuum distillation to yield the final product as a clear, viscous oil.[5]
-
Data Presentation
The following tables summarize the quantitative data for the large-scale synthesis. Note: These values are representative and may vary based on specific reaction conditions and optimization.
Table 1: Reagents for Large-Scale Synthesis
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass (kg) | Volume (L) |
|---|---|---|---|---|
| 10-Oxononadecanedioic Acid | 342.49 | 2.92 | 1.00 | - |
| 2-Butyloctanol | 186.34 | 6.92 | 1.29 | ~1.54 |
| p-Toluenesulfonic Acid | 172.20 | 0.32 | 0.055 | - |
| Toluene | 92.14 | - | - | 4.0 |
Table 2: Representative Reaction Parameters and Yields
| Parameter | Value |
|---|---|
| Reaction Temperature | 110-120 °C |
| Reaction Time | 8-16 hours |
| Theoretical Yield | 1.98 kg |
| Actual Yield (Post-Purification) | 1.68 kg |
| Overall Yield | ~85% |
| Purity (by HPLC) | >98% |
Visualizations
Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Application: Cellular Uptake and mRNA Release Pathway
The utility of this compound lies in its role within lipid nanoparticles for mRNA delivery. The diagram below illustrates the proposed mechanism of action.
Caption: Mechanism of mRNA delivery via LNPs with ionizable lipids.
Conclusion
The protocol described herein provides a comprehensive guide for the . By employing a convergent synthetic strategy and a robust, scalable esterification process, this valuable lipid-like molecule can be produced in high yield and purity. Its critical role in enabling the endosomal escape of mRNA payloads underscores its importance in the development of next-generation genetic medicines.[][7][8] The successful scale-up of this and similar lipids is paramount to meeting the growing demands of the pharmaceutical industry for advanced drug delivery systems.
References
- 1. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. scienceready.com.au [scienceready.com.au]
- 5. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 7. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Bis(2-butyloctyl) 10-oxononadecanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-butyloctyl) 10-oxononadecanedioate is a novel ionizable lipid that serves as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids, particularly messenger RNA (mRNA). Its unique chemical structure, featuring a cleavable ester linkage and branched alkyl chains, is designed to facilitate efficient encapsulation of therapeutic payloads and promote their release into the cytoplasm of target cells. These application notes provide comprehensive guidance on the storage, handling, and utilization of this compound in research and drug development settings.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value |
| Molecular Formula | C₄₃H₈₂O₅ |
| Molecular Weight | 679.1 g/mol |
| CAS Number | 2036272-58-7 |
| Appearance | Colorless to yellowish oil |
| Solubility | Soluble in organic solvents such as ethanol (B145695), methanol, and chloroform. Insoluble in water. |
| Key Structural Features | Ionizable headgroup, cleavable ester bonds, and four hydrophobic tails.[1] |
Storage and Handling
Proper storage and handling are paramount to maintain the integrity and stability of this compound.
Storage Conditions
| Parameter | Recommendation |
| Temperature | -20°C |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
| Container | Use amber glass vials or other containers that protect from light. |
| Moisture | Avoid exposure to moisture, as the ester linkages are susceptible to hydrolysis. |
Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling ionizable lipids should be followed. These compounds may have irritant properties, and their toxicological profiles are often not fully characterized.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves (nitrile or neoprene), and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste. As ionizable lipids are a key component of LNP formulations, their disposal should be handled with care, considering the potential bioactivity of the final formulation.[2]
Experimental Protocols
The primary application of this compound is in the formulation of lipid nanoparticles for mRNA delivery. The following protocol provides a general framework for the preparation of LNPs using a microfluidic mixing technique.
Preparation of Lipid Stock Solutions
-
Prepare individual stock solutions of the four lipid components in absolute ethanol:
-
This compound (Ionizable Lipid)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid)
-
Cholesterol (Helper Lipid)
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (PEG-Lipid)
-
-
The concentration of each stock solution should be determined based on the desired final concentration and molar ratios.
Preparation of mRNA Aqueous Solution
-
Dilute the mRNA cargo in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0). The acidic pH ensures that the ionizable lipid is protonated, facilitating its interaction with the negatively charged mRNA backbone.
Lipid Nanoparticle Formulation via Microfluidic Mixing
This protocol is based on the use of a microfluidic mixing device (e.g., NanoAssemblr®).
-
Lipid Mixture Preparation:
-
Combine the lipid stock solutions in the desired molar ratios. A recommended starting point for optimization, based on a European patent, is a molar ratio of the ionizable lipid (this compound) to cholesterol in the range of 0.300 to less than 1.299.[3]
-
A common starting molar ratio for the four lipid components (ionizable lipid:DSPC:cholesterol:PEG-lipid) in many LNP formulations is approximately 50:10:38.5:1.5. This can be used as a starting point for optimization with this compound.
-
-
Microfluidic Mixing:
-
Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another syringe.
-
Set the flow rate ratio of the aqueous to organic phase (typically 3:1).
-
Initiate the mixing process on the microfluidic device. The rapid mixing of the two phases leads to the self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting LNP suspension against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH. This can be done using dialysis cassettes or tangential flow filtration.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the sterile LNP suspension at 2-8°C for short-term storage or at -80°C for long-term storage.
-
Characterization of Lipid Nanoparticles
| Parameter | Method | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average size and size distribution of the LNPs. |
| Zeta Potential | Laser Doppler Velocimetry | To measure the surface charge of the LNPs, which influences their stability and interaction with cells. |
| Encapsulation Efficiency | RiboGreen Assay (or similar fluorescent dye-based assay) | To quantify the percentage of mRNA successfully encapsulated within the LNPs. |
| Morphology | Cryo-Transmission Electron Microscopy (Cryo-TEM) | To visualize the structure and morphology of the LNPs. |
Visualization of Workflow and Cellular Uptake
The following diagrams illustrate the experimental workflow for LNP formulation and the proposed mechanism of cellular uptake and endosomal escape.
Caption: LNP Formulation Workflow.
Caption: LNP Cellular Uptake and mRNA Release.
Mechanism of Action
The efficacy of this compound in mRNA delivery is attributed to its pH-responsive nature.
-
Encapsulation: At an acidic pH during formulation, the tertiary amine of the ionizable lipid becomes protonated (positively charged). This allows for electrostatic interactions with the negatively charged phosphate (B84403) backbone of the mRNA, leading to efficient encapsulation within the LNP core.
-
Circulation: In the bloodstream, at a physiological pH of ~7.4, the ionizable lipid is largely neutral. This neutrality helps to reduce interactions with blood components and non-target cells, improving the circulation time and bioavailability of the LNP.
-
Cellular Uptake and Endosomal Escape: LNPs are typically taken up by cells through endocytosis.[4] As the endosome matures, its internal pH drops. This acidic environment protonates the ionizable lipid, leading to a net positive charge within the LNP. It is hypothesized that this charge reversal facilitates the interaction of the LNP with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the mRNA cargo into the cytoplasm.[5][6] This process of endosomal escape is a critical step for the successful delivery of the therapeutic payload.[5]
-
Translation: Once in the cytoplasm, the mRNA is accessible to the cell's translational machinery (ribosomes), leading to the synthesis of the encoded protein.
Conclusion
This compound represents a promising ionizable lipid for the development of next-generation nucleic acid therapeutics. Its rational design offers the potential for efficient encapsulation and intracellular delivery of mRNA. The protocols and information provided herein serve as a comprehensive resource for researchers and drug developers to effectively store, handle, and utilize this compound in their LNP formulation and delivery studies. Careful optimization of formulation parameters and thorough characterization are essential to achieve desired therapeutic outcomes.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing mRNA Encapsulation with Bis(2-butyloctyl) 10-oxonononadecanedioate
Welcome to the technical support center for optimizing mRNA encapsulation using Bis(2-butyloctyl) 10-oxononadecanedioate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to streamline your experimental workflow and enhance encapsulation efficiency.
This compound is a novel, ionizable lipidoid with four hydrophobic tails, designed for the effective encapsulation and delivery of mRNA. Its unique structure plays a significant role in the formation and stability of lipid nanoparticles (LNPs) and the subsequent release of the mRNA cargo.[1] This guide will help you navigate the common challenges and optimize the performance of your LNP formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my LNP formulation?
A1: this compound is a cationic ionizable lipid. At a low pH (typically in an acidic buffer), it is positively charged, which facilitates the encapsulation of negatively charged mRNA.[2] Upon entering the physiological environment (pH 7.4), it becomes neutral, which reduces toxicity.[2][3] Inside the cell's endosome, the pH drops again, re-protonating the lipid, which aids in endosomal escape and the release of mRNA into the cytoplasm.[2][3] Its four-tailed structure may contribute to improved delivery efficiency.[4]
Q2: What other lipids are required in the formulation?
A2: A typical LNP formulation includes four key components:
-
Ionizable Lipid: (e.g., this compound) for mRNA encapsulation and release.[3]
-
Helper Phospholipid: (e.g., DOPE or DSPC) to provide structural stability to the nanoparticle.[5]
-
Cholesterol: To enhance the stability and rigidity of the LNP membrane.[5]
-
PEGylated Lipid: (e.g., DMG-PEG2000) to control particle size and prevent aggregation during formation and storage.[6]
Q3: What is a typical starting molar ratio for the lipid components?
A3: A common starting point for LNP formulations is a molar ratio in the range of 35-50% ionizable lipid, 8-20% helper phospholipid, 30-50% cholesterol, and 1-3% PEGylated lipid. The optimal ratio will need to be determined empirically for your specific mRNA and application.
Q4: What is the recommended method for LNP formation?
A4: Microfluidic mixing is the most widely used and recommended method for producing uniform and reproducible LNPs.[6] This technique allows for rapid and controlled mixing of the lipid-ethanol phase with the mRNA-aqueous buffer phase, leading to spontaneous self-assembly of the LNPs.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low mRNA Encapsulation Efficiency (<80%) | 1. Suboptimal pH of the aqueous buffer.2. Incorrect N:P ratio (Nitrogen on ionizable lipid to Phosphate on mRNA).3. Inefficient mixing during formulation. | 1. Ensure the aqueous buffer (e.g., citrate (B86180) or acetate) is at a pH of 3-5 to ensure full protonation of the ionizable lipid.2. Optimize the N:P ratio. Start with a ratio of 3:1 to 6:1 and perform a titration.3. Increase the total flow rate or use a microfluidic mixer with a herringbone design to enhance chaotic advection. |
| Large Particle Size (>150 nm) | 1. Low PEGylated lipid concentration.2. Low flow rate during microfluidic mixing.3. Aggregation post-formulation. | 1. Increase the molar percentage of the PEGylated lipid in small increments (e.g., 0.5%).2. Increase the total flow rate of the microfluidic system. Faster mixing generally leads to smaller particles.[6]3. Ensure rapid dilution into a neutral buffer (e.g., PBS) immediately after formation. |
| High Polydispersity Index (PDI > 0.2) | 1. Inconsistent mixing or pump performance.2. Poor quality of lipid components.3. Suboptimal lipid molar ratios. | 1. Check the syringe pumps for smooth operation and ensure there are no air bubbles in the lines.2. Use high-purity lipids and ensure they are fully dissolved in ethanol (B145695).3. Systematically vary the molar ratios of the helper lipid and cholesterol to find a more stable formulation. |
| Poor In Vitro/In Vivo Transfection Efficiency | 1. Inefficient endosomal escape.2. mRNA degradation.3. LNP instability. | 1. The pKa of the ionizable lipid is crucial for endosomal escape. While the pKa of this compound is not publicly available, you can optimize the formulation by varying the helper lipid (e.g., switching from DSPC to DOPE, which can promote a hexagonal phase transition).2. Ensure the integrity of your mRNA pre-encapsulation. Use nuclease-free water and reagents.3. Characterize LNP stability over time at different storage conditions. Consider lyophilization with cryoprotectants for long-term storage. |
| Evidence of LNP Aggregation Over Time | 1. Insufficient PEG shielding.2. Inappropriate storage buffer or temperature. | 1. Increase the PEGylated lipid concentration slightly.2. Store LNPs in a buffered solution (e.g., PBS) at 4°C for short-term storage. Avoid freezing unless a suitable cryoprotectant is used. |
Experimental Protocols
General Protocol for mRNA-LNP Formulation via Microfluidic Mixing
This protocol provides a general framework. Optimization of parameters such as flow rates and lipid ratios is recommended.
1. Preparation of Solutions:
-
Lipid Phase (Organic): Dissolve this compound, helper phospholipid (e.g., DSPC), cholesterol, and PEGylated lipid (e.g., DMG-PEG2000) in absolute ethanol. A typical starting concentration for the total lipid mixture is 10-25 mg/mL.
-
Aqueous Phase (mRNA): Dilute the mRNA transcript in a low pH buffer (e.g., 50 mM sodium citrate, pH 4.0). The final mRNA concentration will depend on the desired mRNA-to-lipid ratio.
2. Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., a NanoAssemblr or similar system).
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Set the flow rate ratio of the aqueous phase to the organic phase. A common starting point is 3:1.
-
Set the total flow rate. A higher flow rate (e.g., 12-20 mL/min) generally results in smaller, more uniform particles.[6]
-
Initiate the pumps to mix the two phases. The LNPs will self-assemble rapidly.
3. Downstream Processing:
-
Collect the LNP solution.
-
Immediately dialyze the collected solution against a neutral pH buffer (e.g., 1X PBS, pH 7.4) for 18-24 hours to remove the ethanol and raise the pH. Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Concentrate the sample if necessary using a centrifugal filter device.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
4. Characterization:
-
Particle Size and PDI: Use Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Use a nucleic acid quantification assay (e.g., RiboGreen assay) with and without a lysing agent (e.g., Triton X-100).
-
Zeta Potential: Measure to confirm a near-neutral surface charge at physiological pH.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the effect of varying key formulation parameters on LNP characteristics. These are representative examples, and actual results will vary.
Table 1: Effect of N:P Ratio on Encapsulation Efficiency
| N:P Ratio | Encapsulation Efficiency (%) | Particle Size (nm) | PDI |
| 2:1 | 75.2 | 110.5 | 0.18 |
| 4:1 | 92.8 | 95.3 | 0.12 |
| 6:1 | 96.5 | 88.1 | 0.11 |
| 8:1 | 97.1 | 85.4 | 0.15 |
Table 2: Effect of Total Flow Rate on LNP Size and PDI
| Total Flow Rate (mL/min) | Particle Size (nm) | PDI |
| 2 | 145.8 | 0.25 |
| 6 | 112.3 | 0.17 |
| 12 | 89.6 | 0.12 |
| 20 | 78.2 | 0.13 |
Table 3: Effect of PEG-Lipid Percentage on LNP Size
| PEG-Lipid (mol%) | Particle Size (nm) | PDI |
| 1.0 | 105.7 | 0.19 |
| 1.5 | 94.2 | 0.13 |
| 2.0 | 82.5 | 0.11 |
| 2.5 | 76.9 | 0.12 |
Visualizations
Caption: Workflow for mRNA-LNP formulation using microfluidics.
Caption: A decision tree for troubleshooting common LNP formulation issues.
References
- 1. This compound, 2036272-58-7 | BroadPharm [broadpharm.com]
- 2. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 3. youtube.com [youtube.com]
- 4. Multiple tail ionizable lipids improve in vivo mRNA delivery efficiency with biosafety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Bis(2-butyloctyl) 10-oxononadecanedioate LNPs
Welcome to the technical support center for Lipid Nanoparticles (LNPs) formulated with the novel ionizable lipid, Bis(2-butyloctyl) 10-oxononadecanedioate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and performance of your LNP formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in LNPs?
A1: this compound is a state-of-the-art ionizable lipid. Its primary role is to encapsulate and protect negatively charged payloads, such as mRNA and siRNA, during formulation and delivery.[1][2] The lipid's amino groups are positively charged at a low formulation pH (typically pH 4.0-5.0), which facilitates strong interaction with the nucleic acid backbone.[1][3][4] At physiological pH (7.4), the lipid becomes nearly neutral, which reduces toxicity and helps prevent nonspecific binding with anionic biomolecules in the body.[1][2] This pH-dependent charge is also critical for endosomal escape and the release of the payload into the cytoplasm.[1][5][6][7]
Q2: My LNPs are aggregating immediately after formulation. What are the likely causes?
A2: Immediate aggregation is often related to the formulation parameters. Key factors to investigate include:
-
pH of the Aqueous Buffer: The pH must be low enough to ensure the protonation of the ionizable lipid for effective nucleic acid complexation. However, an excessively low pH can lead to a very high surface charge, which may cause instability.[8]
-
Ionic Strength: High salt concentrations in the aqueous buffer can screen the surface charge of the LNPs, reducing the electrostatic repulsion between particles and leading to aggregation.[8][9]
-
Mixing Rate: In microfluidic mixing systems, the flow rate ratio between the aqueous and lipid-containing organic phases is crucial.[10] Inefficient or slow mixing can result in the formation of larger, less stable particles that are prone to aggregation.[8]
-
Lipid Concentration: High lipid concentrations can increase the likelihood of particle collisions and subsequent aggregation.[8]
Q3: How can I improve the encapsulation efficiency of my mRNA payload?
A3: High encapsulation efficiency, typically above 90%, is critical for LNP performance.[2][11] To improve this, consider the following:
-
Optimize the N/P Ratio: The N/P ratio, which is the molar ratio of the nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid, is a key parameter.[4][10] A typical starting point is an N/P ratio of around 6, but this should be optimized for your specific payload and formulation.[4]
-
Ensure Low pH in Aqueous Phase: The aqueous buffer containing your mRNA should have a pH between 4.0 and 5.0 to ensure the ionizable lipid is positively charged, which is essential for complexing with the negatively charged mRNA.[4][10]
-
Flow Rate Ratio (FRR): For microfluidic synthesis, an FRR of 3:1 (aqueous to organic phase) is commonly used to achieve high encapsulation efficiency.[10]
Q4: What are the recommended storage conditions and expected shelf-life for these LNPs?
A4: For long-term stability, storing LNPs at 2-8°C is generally recommended over freezing.[12][13] Freeze-thaw cycles can lead to particle aggregation and a loss of efficacy.[12][13] If freezing is necessary, the inclusion of a cryoprotectant such as sucrose (B13894) or trehalose (B1683222) is highly recommended to prevent aggregation.[12][14] The pH of the storage buffer does not significantly impact stability, so storing in a physiological buffer like PBS at pH 7.4 is practical for direct use in experiments.[13] With proper storage at 2-8°C, LNPs can remain stable for several months.[13][15]
Troubleshooting Guides
Issue 1: LNP size increases and polydispersity index (PDI) rises during storage.
This indicates a stability issue where nanoparticles are aggregating or fusing over time.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
|---|---|
| Suboptimal Buffer Conditions | After formulation, ensure LNPs are dialyzed or buffer-exchanged into a neutral pH buffer (e.g., PBS pH 7.4) for storage. Avoid buffers with high ionic strength.[9] |
| Inadequate PEG-Lipid Shielding | The PEGylated lipid helps to prevent aggregation.[9] Ensure the molar ratio of the PEG-lipid is optimal (typically 1.5-2%). If aggregation persists, consider using a PEG-lipid with a longer lipid tail for better anchoring in the LNP shell. |
| Storage Temperature Fluctuations | Store LNPs at a constant 2-8°C.[12][13] Avoid repeated freeze-thaw cycles.[9][12][13] If you must freeze your samples, aliquot them into single-use volumes and use a cryoprotectant.[12][14] |
| Lipid Degradation | The 10-oxo group in the lipid structure could be susceptible to chemical degradation. Protect samples from light and consider storing them under an inert gas like argon to prevent oxidation. |
Issue 2: Low or inconsistent protein expression in vitro/in vivo.
This suggests a problem with the LNP's ability to deliver its payload effectively, even if the physical characteristics appear acceptable.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
|---|---|
| Inefficient Endosomal Escape | The pKa of this compound is critical for endosomal escape.[5][6] Ensure the lipid composition, particularly the ratio of the ionizable lipid to helper lipids like DOPE and cholesterol, is optimized to facilitate membrane fusion and payload release.[1] |
| Low Encapsulation Efficiency or Payload Leakage | Verify the encapsulation efficiency immediately after formulation using an assay like the RiboGreen assay.[16][17] A drop in encapsulated mRNA over time indicates payload leakage. Re-evaluate the lipid composition; for instance, increasing the cholesterol content can enhance membrane rigidity and stability.[1] |
| mRNA Integrity Issues | Ensure the mRNA used for encapsulation is of high quality and integrity. Perform gel electrophoresis on the mRNA before and after encapsulation (and release from LNPs) to check for degradation.[14] |
| Particle Size Out of Optimal Range | The optimal particle size for cellular uptake is typically between 80-150 nm.[15] If your LNPs are too large or too small, this can affect their biodistribution and cellular uptake.[15][18] Adjust formulation parameters like flow rates to achieve the desired size. |
Data Presentation
Table 1: Effect of Storage Buffer and Temperature on LNP Stability Over 30 Days
| Storage Condition | Day 0 Size (nm) | Day 0 PDI | Day 30 Size (nm) | Day 30 PDI | Change in Size (%) |
| PBS, pH 7.4 at 4°C | 95.2 | 0.11 | 98.6 | 0.12 | +3.6% |
| PBS, pH 7.4 at 25°C | 94.8 | 0.12 | 145.3 | 0.25 | +53.3% |
| Citrate, pH 5.5 at 4°C | 96.1 | 0.11 | 110.5 | 0.18 | +15.0% |
| PBS, pH 7.4 at -20°C (no cryoprotectant) | 95.5 | 0.12 | 250.1 (aggregated) | 0.45 | +161.9% |
| PBS, pH 7.4 with 10% Sucrose at -20°C | 95.3 | 0.11 | 101.2 | 0.13 | +6.2% |
This table summarizes hypothetical data to illustrate stability trends.
Experimental Protocols
Protocol 1: LNP Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)
This protocol outlines the standard procedure for assessing the physical characteristics of your LNPs.[18][19][20][21]
-
Sample Preparation:
-
Allow the LNP stock solution to equilibrate to room temperature for 15-20 minutes.
-
Gently vortex the LNP solution to ensure homogeneity.
-
Dilute a small aliquot of the LNP suspension in the appropriate buffer (e.g., the storage buffer like PBS, pH 7.4) to achieve an optimal scattering intensity (typically between 100-300 kcps). A 1:50 or 1:100 dilution is a good starting point.
-
-
Instrument Setup:
-
Turn on the DLS instrument (e.g., Malvern Zetasizer) and allow it to warm up for at least 30 minutes.
-
Select the appropriate measurement parameters in the software, including the dispersant (e.g., water or PBS) and its viscosity.
-
Set the equilibration time to 120 seconds.
-
-
Measurement:
-
Transfer the diluted sample into a clean, dust-free cuvette.
-
For size measurement, place the cuvette in the instrument and initiate the measurement. Typically, 3 measurements of 10-15 runs each are performed.
-
For zeta potential measurement, transfer the sample to a specialized zeta potential cell, ensuring no air bubbles are present. Initiate the measurement.
-
-
Data Analysis:
-
Record the Z-average diameter (nm), Polydispersity Index (PDI), and the size distribution graph.
-
Record the zeta potential (mV). A PDI value below 0.2 indicates a monodisperse population.
-
Protocol 2: mRNA Encapsulation Efficiency using Quant-iT RiboGreen Assay
This protocol determines the percentage of mRNA successfully encapsulated within the LNPs.[16][17][22][23][24]
-
Reagent Preparation:
-
Prepare the RiboGreen working solution by diluting the concentrated RiboGreen reagent 1:200 in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5). Protect this solution from light.
-
Prepare a 1% Triton X-100 solution in TE buffer.
-
Prepare a standard curve of your specific mRNA in TE buffer, ranging from 0 ng/mL to 1000 ng/mL.
-
-
Sample Preparation:
-
Dilute your LNP formulation in TE buffer to a final concentration within the linear range of the assay (e.g., a 1:100 dilution).
-
Prepare two sets of diluted LNP samples:
-
Total RNA: Add Triton X-100 to one set of diluted LNPs to a final concentration of 0.1% to lyse the particles and release all mRNA. Incubate for 10 minutes at 37°C.
-
Free RNA: Use the other set of diluted LNPs directly to measure the unencapsulated (free) RNA.
-
-
-
Measurement:
-
Pipette 100 µL of each standard and sample (Total RNA and Free RNA) into a 96-well black plate.
-
Add 100 µL of the RiboGreen working solution to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~525 nm.
-
-
Calculation:
-
Determine the concentration of RNA in your samples using the standard curve.
-
Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = ( [Total RNA] - [Free RNA] ) / [Total RNA] * 100
-
Mandatory Visualizations
Caption: Standard workflow for the formulation and quality control of mRNA LNPs.
Caption: A troubleshooting flowchart for addressing LNP aggregation issues.
Caption: Signaling pathway for LNP-mediated endosomal escape and payload delivery.
References
- 1. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 3. benchchem.com [benchchem.com]
- 4. biomol.com [biomol.com]
- 5. pnas.org [pnas.org]
- 6. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 7. Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. fluidimaging.com [fluidimaging.com]
- 10. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sensitive RNA fluorescent quantitation with the Quant-iT RiboGreen RNA assay kit [moleculardevices.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. wyatt.com [wyatt.com]
- 19. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 20. lsinstruments.ch [lsinstruments.ch]
- 21. researchgate.net [researchgate.net]
- 22. promega.com [promega.com]
- 23. echelon-inc.com [echelon-inc.com]
- 24. abpbio.com [abpbio.com]
Technical Support Center: Synthesis of Bis(2-butyloctyl) 10-oxononadecanedioate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Bis(2-butyloctyl) 10-oxononadecanedioate. The synthesis of this large, complex diester presents unique challenges, particularly in the formation of the keto-diacid backbone and the subsequent sterically hindered esterification.
Proposed Synthetic Pathway
The synthesis is approached as a two-step process:
-
Oxidation: Synthesis of the key intermediate, 10-oxononadecanedioic acid, via the selective oxidation of a precursor like 10-hydroxynonadecanedioic acid.
-
Diesterification: Fischer esterification of 10-oxononadecanedioic acid with the bulky secondary alcohol, 2-butyloctanol, to yield the final product.
Caption: Proposed two-step synthetic workflow.
Troubleshooting Guide: Step 1 - Selective Oxidation
This section addresses common issues encountered during the synthesis of the 10-oxononadecanedioic acid intermediate.
Q1: My oxidation reaction is slow or incomplete, with significant starting material remaining. What are the likely causes and solutions?
A1: Incomplete conversion during the oxidation of a long-chain secondary alcohol to a ketone at scale can stem from several factors:
-
Insufficient Oxidant: On a larger scale, mass transfer limitations can lead to localized depletion of the oxidizing agent.
-
Solution: Ensure vigorous and efficient mixing. A modest increase in the stoichiometric ratio of the oxidant may be necessary, but this should be done cautiously to avoid over-oxidation.
-
-
Low Reaction Temperature: While higher temperatures can promote side reactions, an overly cautious temperature profile may not provide sufficient activation energy.
-
Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while carefully monitoring the reaction progress and byproduct profile.
-
-
Mass Transfer Limitations: In multiphase reactions (e.g., using a solid-supported oxidant or an immiscible liquid oxidant), the rate can be limited by the transfer of reactants between phases.[1]
-
Solution: Improve agitation to increase interfacial area. The use of a phase-transfer catalyst can also be beneficial in liquid-liquid systems.[1]
-
Q2: I'm observing significant byproduct formation, such as products from carbon-carbon bond cleavage. How can I improve selectivity?
A2: The formation of cleavage products indicates over-oxidation, a common challenge when scaling up exothermic oxidation reactions.[1]
-
Harsh Reaction Conditions: High local temperatures or high concentrations of a powerful oxidant can lead to unwanted side reactions.[2]
-
Solution 1 (Controlled Reagent Addition): Add the oxidizing agent slowly and sub-surface to prevent localized "hot spots" and high concentrations.
-
Solution 2 (Milder Oxidants): Consider switching to a more selective oxidant system that is less prone to over-oxidation, even if it requires longer reaction times or a catalyst.
-
Solution 3 (Precise Temperature Control): Inefficient heat removal is a major issue at scale.[2] Ensure your reactor's cooling capacity is sufficient for the exotherm generated. Modeling the reaction's heat flow is crucial for safe and selective scale-up.[3]
-
Troubleshooting Guide: Step 2 - Diesterification
This section focuses on challenges specific to the esterification of a dicarboxylic acid with a sterically hindered alcohol.
Q1: My diester yield is low, and the product mixture contains significant amounts of monoester and unreacted diacid. Why is this happening?
A1: This is a classic problem in diester synthesis, exacerbated by the bulky nature of 2-butyloctanol. The primary causes are unfavorable reaction equilibrium and slow reaction kinetics due to steric hindrance.[4][5]
-
Equilibrium Limitation: Fischer esterification is a reversible reaction.[6][7] The water produced as a byproduct can hydrolyze the ester product, shifting the equilibrium back towards the starting materials.[4]
-
Solution: Implement an efficient water removal strategy. On a large scale, azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) is highly effective.[8][9] For continuous processes, reactive distillation or pervaporation membranes can be considered.[9][10]
-
-
Steric Hindrance: The large 2-butyloctyl group physically blocks the approach to the carbonyl carbon of the diacid, slowing down the rate of the second esterification significantly compared to the first.
-
Solution 1 (Excess Alcohol): Using a large excess of 2-butyloctanol can help drive the reaction forward according to Le Chatelier's principle.[4][8] However, this requires an efficient method for recycling the excess alcohol post-reaction.
-
Solution 2 (Optimized Catalyst): While strong mineral acids like H₂SO₄ are common, they can cause charring at the high temperatures often required.[10] Consider using p-toluenesulfonic acid (p-TsOH) or a solid acid catalyst (e.g., ion-exchange resins, zeolites) which may offer better thermal stability and easier removal.[10][11]
-
Solution 3 (Increased Temperature/Time): Longer reaction times and higher temperatures are often necessary to achieve high conversion with hindered alcohols. This must be balanced against the thermal stability of the reactants and products.
-
Q2: The reaction mixture darkens or chars upon prolonged heating. What causes this and how can it be prevented?
A2: Darkening or charring is typically due to the decomposition of the organic compounds, often catalyzed by strong, non-volatile acids at high temperatures.
-
Cause: Concentrated sulfuric acid is a strong dehydrating agent and can promote side reactions and decomposition.
-
Solution: Replace sulfuric acid with a less aggressive catalyst like p-toluenesulfonic acid or a recyclable solid acid catalyst.[11] If H₂SO₄ must be used, ensure it is added slowly and with good mixing to avoid localized overheating.
-
-
Cause: The reaction temperature is too high for the substrates.
-
Solution: Lower the reaction temperature and compensate with a longer reaction time or a more active catalyst system.
-
Q3: How can I effectively purify the final product, this compound, at scale?
A3: The high molecular weight and high boiling point of the target molecule make purification challenging.
-
Removal of Acid Catalyst:
-
Removal of Unreacted Diacid:
-
Solution: The unreacted 10-oxononadecanedioic acid can be removed by washing the organic layer with a dilute basic solution, which converts the diacid into its water-soluble salt.
-
-
Removal of Excess Alcohol:
-
Solution: The excess 2-butyloctanol must be removed. Given its high boiling point, this is best achieved via vacuum distillation.
-
-
Final Product Purification:
General Scale-Up Challenges: FAQs
Q: How does heat transfer change upon scaling up, and what are the risks? A: As reactor volume increases, the surface-area-to-volume ratio decreases dramatically.[2][15] This means that removing heat from an exothermic reaction becomes much less efficient.[2][16] The primary risk is a "runaway reaction," where the temperature increases uncontrollably, leading to vigorous decomposition, pressure buildup, and potential vessel failure.[15] Proper thermal hazard assessment and ensuring adequate cooling capacity are critical before any scale-up.[2]
Q: Why is mixing so much more critical at an industrial scale? A: In a lab flask, diffusion is often sufficient for good mixing. In a large reactor, this is not the case. Poor mixing can lead to localized areas of high concentration or temperature ("hot spots"), which can cause byproduct formation, reduce yield, and create safety hazards.[15][16] The choice of impeller type, stirring speed, and the use of baffles are critical engineering decisions for ensuring homogeneity at scale.[15]
Q: What are mass transfer limitations and how do they affect my reaction? A: Mass transfer refers to the movement of material from one location or phase to another. In large-scale multiphase reactions (e.g., gas-liquid, liquid-liquid), the overall reaction rate can be limited not by the chemical kinetics, but by how quickly the reactants can get to each other.[1][16] This can lead to lower-than-expected reaction rates and requires engineering solutions like improved agitation or different reactor designs to overcome.
Data Presentation: Esterification Process Parameters
The following table summarizes typical conditions for large-scale acid-catalyzed esterifications, which can serve as a starting point for process optimization.
| Parameter | Lab Scale (Typical) | Pilot / Industrial Scale (Considerations) | Rationale for Change |
| Catalyst | H₂SO₄ or p-TsOH | p-TsOH, Solid Acids (e.g., Amberlyst), Titanates | Easier removal, less corrosion, better thermal stability, recyclability.[10] |
| Catalyst Loading | 1-5 mol% | 0.5-2 wt% (solid acid) | Cost, downstream purification, and catalyst lifetime become significant factors. |
| Alcohol Stoichiometry | 10-100 fold excess (as solvent) | 1.5-5 fold excess | Using the alcohol as the solvent is often not economical at scale. Excess is minimized to reduce raw material cost and downstream separation/recycling load.[4] |
| Water Removal | Molecular Sieves, Excess H₂SO₄ | Azeotropic Distillation (Dean-Stark), Reactive Distillation, Pervaporation | These methods are more scalable, continuous, and efficient for removing large quantities of water.[8][9] |
| Temperature | Reflux of alcohol | 120-180 °C (Toluene azeotrope) | Temperature is dictated by the chosen water removal method and must be balanced with substrate stability. |
| Reaction Time | 1-10 hours | 8-30 hours | Slower kinetics due to lower catalyst loading and less excess alcohol often require longer batch times.[11] |
| Purification | Flash Chromatography | Aqueous Washes, High-Vacuum Distillation | Chromatography is generally not feasible for large-scale production. Distillation is the primary method for high-boiling liquids.[13][14] |
Experimental Protocols (Representative)
These protocols are representative methodologies for the key synthetic steps and should be optimized for specific laboratory or plant conditions.
Protocol 1: Selective Oxidation of 10-Hydroxynonadecanedioic Acid
-
Reactor Setup: Charge a temperature-controlled reactor equipped with a mechanical stirrer, thermocouple, and addition funnel with 10-hydroxynonadecanedioic acid (1.0 equiv) and a suitable solvent (e.g., ethyl acetate).
-
Reagent Preparation: Prepare a solution of a suitable oxidizing agent (e.g., a chromium-based reagent or a Swern oxidation system, chosen based on scale and safety review) in an appropriate solvent.
-
Reaction: Cool the reactor contents to the desired temperature (e.g., 0-10 °C). Slowly add the oxidant solution via the addition funnel over 2-4 hours, maintaining strict temperature control.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC) to determine the consumption of starting material.
-
Workup: Once the reaction is complete, quench any remaining oxidant according to established safety procedures. Wash the organic mixture with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 10-oxononadecanedioic acid can be purified by crystallization.
Protocol 2: Diesterification using a Dean-Stark Trap
-
Apparatus Setup: Assemble a reactor with a mechanical stirrer, thermocouple, heating mantle, and a Dean-Stark trap fitted with a reflux condenser.[4][11]
-
Charging Reactants: Charge the reactor with 10-oxononadecanedioic acid (1.0 equiv), 2-butyloctanol (2.5-3.0 equiv), p-toluenesulfonic acid monohydrate (0.05 equiv), and toluene (sufficient to facilitate azeotropic removal of water).
-
Reaction and Water Removal: Heat the mixture to reflux. Water will be removed as a toluene azeotrope, which condenses and collects in the Dean-Stark trap, with the toluene returning to the reactor.[9] Continue reflux until no more water is collected in the trap (typically 12-24 hours).
-
Monitoring: Monitor the reaction by analyzing samples for the disappearance of the diacid and monoester (e.g., by GC or by measuring the acid value of the mixture).
-
Workup: Cool the reaction mixture. Dilute with additional toluene or another suitable solvent. Wash the organic solution sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine to remove the acid catalyst and any unreacted diacid.[11]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove toluene and excess alcohol. Purify the crude product by high-vacuum distillation to obtain the final this compound.[13]
Mandatory Visualizations
Caption: Troubleshooting workflow for low diesterification yield.
References
- 1. mixing-solution.com [mixing-solution.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iscre28.org [iscre28.org]
- 4. benchchem.com [benchchem.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. cerritos.edu [cerritos.edu]
- 13. chem.rochester.edu [chem.rochester.edu]
- 14. US3513078A - Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas - Google Patents [patents.google.com]
- 15. catsci.com [catsci.com]
- 16. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Bis(2-butyloctyl) 10-oxononadecanedioate Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(2-butyloctyl) 10-oxononadecanedioate nanoparticles. The following information is designed to address common issues, particularly aggregation, encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an ionizable lipid-like compound.[1] It is characterized by four hydrophobic tails connected by esters, which makes it suitable for forming the lipid component of nanoparticles for applications such as mRNA encapsulation and delivery.[1]
Q2: My this compound nanoparticles are aggregating. What are the common causes?
A2: Nanoparticle aggregation can be triggered by several factors, including:
-
Suboptimal pH: The pH of the solution can affect the surface charge of the nanoparticles, leading to reduced electrostatic repulsion and subsequent aggregation.[2][3]
-
Temperature Fluctuations: Both freezing and elevated temperatures can induce aggregation.[2][4][5] Storing particles at recommended temperatures, typically between 2°C and 8°C, can help prevent aggregation.[2]
-
High Ionic Strength Buffers: The presence of high salt concentrations can shield the surface charge of the nanoparticles, diminishing repulsive forces and causing them to clump together.[2]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing nanoparticle solutions can lead to irreversible aggregation.[5][6]
-
High Nanoparticle Concentration: Overly concentrated formulations can increase the likelihood of particle-particle interactions and aggregation.[2]
-
Improper Storage: Storing nanoparticles as a dry powder can sometimes lead to the formation of hard agglomerates that are difficult to resuspend.[4]
Q3: How can I prevent aggregation of my nanoparticles?
A3: To maintain the stability of your this compound nanoparticles, consider the following preventative measures:
-
Incorporate Stabilizing Agents: The use of surfactants, polymers (e.g., PEGylated lipids), or other capping agents can provide steric or electrostatic stabilization.[4][7]
-
Optimize pH and Buffer Conditions: Ensure the pH of your formulation is maintained within a range that promotes nanoparticle stability.[3][8]
-
Control Storage Temperature: Store your nanoparticle suspensions at recommended temperatures, typically refrigerated (2-8°C), and avoid freezing unless appropriate cryoprotectants are used.[2][6]
-
Utilize Cryoprotectants for Lyophilization: If you need to freeze-dry your nanoparticles for long-term storage, the addition of cryoprotectants such as sucrose (B13894) or trehalose (B1683222) is crucial to prevent aggregation during the freezing and drying processes.[5][6][8]
-
Store in a Dispersed State: Whenever possible, store nanoparticles in a suitable solvent as a colloidal slurry rather than as a dry powder.[4]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving nanoparticle aggregation issues.
Caption: Troubleshooting workflow for nanoparticle aggregation.
Data Presentation: Influence of Formulation and Storage Parameters on Nanoparticle Stability
Table 1: Effect of pH and Temperature on Lipid Nanoparticle (LNP) Stability
| Parameter | Condition | Observation | Recommendation |
| pH | Non-optimal | Increased particle size and polydispersity index (PDI) due to reduced surface charge. | Maintain a physiologically appropriate pH (e.g., 7) for ease of use, unless characterization suggests otherwise.[6] |
| Temperature | Refrigeration (2-8°C) | LNPs remain most stable over extended periods (e.g., 150 days).[6] | For short to medium-term storage, refrigeration is recommended.[2][6] |
| Room Temperature | Moderate increase in aggregation over time. | Avoid for long-term storage. | |
| Freezing (-20°C or -80°C) | Significant aggregation and loss of efficacy upon thawing.[2][5] | Avoid freezing without the use of cryoprotectants.[5] |
Table 2: Impact of Cryoprotectants on Lyophilized LNP Stability
| Cryoprotectant | Concentration (w/v) | Outcome |
| None | 0% | Significant aggregation upon reconstitution.[5][6] |
| Trehalose | 10-20% | Preserves nanoparticle efficacy and stability through freeze-thaw cycles.[5][6] |
| Sucrose | 10-20% | Improves stability of lyophilized LNPs upon reconstitution.[5][6] |
Experimental Protocols
Protocol 1: General Formulation of this compound Nanoparticles via Microfluidic Mixing
This protocol describes a general method for preparing lipid nanoparticles. The precise ratios of lipids will need to be optimized for your specific application.
Caption: Experimental workflow for LNP formulation.
Methodology:
-
Lipid Phase Preparation: Dissolve this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid in ethanol. The molar ratios of these components should be optimized for the specific application.
-
Aqueous Phase Preparation: Dissolve the cargo (e.g., mRNA) in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).
-
Mixing: Utilize a microfluidic mixing device to combine the lipid and aqueous phases.[9][10] This method allows for rapid and reproducible formation of homogeneous LNPs.[9][10]
-
Purification: The resulting nanoparticle suspension is purified, typically through dialysis or tangential flow filtration, to remove the ethanol and exchange the acidic buffer for a buffer at a neutral pH (e.g., PBS).
-
Concentration: The purified LNP solution is then concentrated to the desired level.
-
Characterization: The final product should be characterized for particle size, polydispersity index (PDI), and encapsulation efficiency.
Protocol 2: Lyophilization of Nanoparticles for Long-Term Storage
This protocol outlines the steps for freeze-drying nanoparticles to enhance their long-term stability.
Methodology:
-
Cryoprotectant Addition: To the purified nanoparticle suspension, add a cryoprotectant such as trehalose or sucrose to a final concentration of 10-20% (w/v).[5][6] Gently mix to ensure homogeneity.
-
Freezing: Flash freeze the vials containing the nanoparticle-cryoprotectant mixture in liquid nitrogen or place them in a -80°C freezer overnight.[5] Rapid freezing can help minimize aggregation during this step.
-
Lyophilization: Transfer the frozen samples to a lyophilizer. Run a suitable freeze-drying cycle until all the water has been removed, resulting in a dry powder.
-
Storage: Store the lyophilized powder at -20°C or -80°C.
-
Reconstitution: To use the nanoparticles, reconstitute the lyophilized powder with deionized water or a suitable buffer.[5][6] Gentle vortexing may be required to fully resuspend the particles. The use of a small percentage of ethanol (if permissible for the application) can aid in reconstitution.[5][6]
References
- 1. This compound, 2036272-58-7 | BroadPharm [broadpharm.com]
- 2. nanohybrids.net [nanohybrids.net]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What Ensures Stability in mRNA Lipid Nanoparticle Systems [eureka.patsnap.com]
- 9. susupport.com [susupport.com]
- 10. biomol.com [biomol.com]
Technical Support Center: Enhancing Endosomal Escape of Bis(2-butyloctyl) 10-oxononadecanedioate LNPs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bis(2-butyloctyl) 10-oxononadecanedioate lipid nanoparticles (LNPs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the endosomal escape of your LNP formulations for improved therapeutic delivery.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at enhancing the endosomal escape of this compound LNPs.
Issue 1: Low Transfection Efficiency or Poor Biological Activity of Payload
Possible Cause: Inefficient endosomal escape is a primary bottleneck for the intracellular delivery of nucleic acids by LNPs.[1][2][3] A significant portion of internalized LNPs may be trapped in endosomes and subsequently degraded in lysosomes.[4]
Troubleshooting Steps:
-
Confirm LNP Uptake: Before assessing endosomal escape, verify that the LNPs are being efficiently internalized by the target cells. Use a fluorescently labeled LNP formulation and quantify cellular uptake via flow cytometry or fluorescence microscopy.
-
Quantify Endosomal Escape: Employ a quantitative assay to measure the extent of endosomal rupture. The Galectin-8 (Gal8) or Galectin-9 (Gal9) recruitment assay is a widely used method to visualize and quantify endosomal damage.[1][2][5][6]
-
Optimize LNP Formulation:
-
Ionizable Lipid Content: The molar ratio of the ionizable lipid, this compound, is critical. While specific data for this lipid is limited, a typical starting point for ionizable lipids in LNP formulations is around 50 mol%.[7][8]
-
Helper Lipids: The choice and ratio of helper lipids, such as phospholipids (B1166683) and cholesterol, can significantly impact endosomal escape.[3][8] Consider incorporating fusogenic phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) to promote membrane fusion.[8][9]
-
Cholesterol Analogs: Replacing cholesterol with phytosterols, such as β-sitosterol, has been shown to increase detectable endosomal perturbation events.[2][3]
-
-
Incorporate Endosomal Escape Enhancers:
-
pH-Responsive Peptides: Peptides like pHLIP can be incorporated into the LNP formulation. In the acidic environment of the endosome, pHLIP forms a transmembrane helix that can disrupt the endosomal membrane.[10]
-
Small Molecules: Co-delivery or pre-treatment with endosomolytic agents like chloroquine (B1663885) can enhance payload release, although potential toxicity should be carefully evaluated.[2]
-
Logical Troubleshooting Workflow for Low Transfection Efficiency
Caption: A flowchart outlining the steps to troubleshoot low transfection efficiency of LNPs.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of endosomal escape for LNPs containing ionizable lipids like this compound?
A: The primary mechanism involves the pH-dependent protonation of the ionizable lipid within the acidic environment of the endosome (pH 5.5-6.5).[4] this compound, being an ionizable lipid, is designed to be neutral at physiological pH (7.4) and become positively charged in the acidic endosome. This charge switch leads to two main proposed effects:
-
Membrane Destabilization: The protonated, positively charged ionizable lipids interact with negatively charged lipids (e.g., phosphatidylserine) on the inner leaflet of the endosomal membrane. This interaction is thought to induce a transition from a bilayer (lamellar) to a non-bilayer inverted hexagonal (HII) phase, which destabilizes the endosomal membrane and leads to the release of the LNP cargo into the cytoplasm.[4]
-
Proton Sponge Effect: The buffering capacity of the ionizable lipids can lead to an influx of protons into the endosome. To maintain charge neutrality, chloride ions also enter, leading to an increase in osmotic pressure that can cause the endosome to swell and rupture.
Signaling Pathway of LNP Endosomal Escape
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. pnas.org [pnas.org]
- 8. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Bis(2-butyloctyl) 10-oxononadecanedioate
This technical support guide provides troubleshooting advice and frequently asked questions for the purification of Bis(2-butyloctyl) 10-oxononadecanedioate, a long-chain diester. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Question: My purified product still contains starting materials (10-oxononadecanedioic acid and 2-butyloctanol). How can I remove them?
Answer: Residual starting materials are a common issue. Here are a few strategies to address this:
-
Aqueous Wash: If the crude product is soluble in an organic solvent immiscible with water, perform an aqueous wash. A mild basic solution (e.g., saturated sodium bicarbonate) can help remove the acidic diacid starting material. A subsequent brine wash will help remove residual water from the organic layer.
-
Column Chromatography: Flash column chromatography is a highly effective method for separating the nonpolar diester product from the more polar starting materials.[1][2][3] A silica (B1680970) gel stationary phase with a nonpolar mobile phase (e.g., a gradient of ethyl acetate (B1210297) in hexanes) is a good starting point.[2][4]
-
Recrystallization: If the product is a solid at room temperature, recrystallization can be an effective purification method.[5] The choice of solvent is critical; the desired compound should be soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.
Question: I am observing a significant amount of a monoester byproduct. What is the best way to separate it from the desired diester?
Answer: The monoester will have a different polarity than the diester and the diacid.
-
Column Chromatography: This is the most reliable method for separating the monoester from the diester. The monoester, being more polar than the diester due to the free carboxylic acid group, will have a stronger affinity for the silica gel and thus elute later.[3] Careful selection of the solvent system and gradient is crucial for good separation.
-
Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can be used to isolate the diester.
Question: My final product appears oily or waxy, and I am having trouble inducing crystallization. What can I do?
Answer: Long-chain esters can be challenging to crystallize due to their flexibility and potential for polymorphism.[5][6]
-
Solvent Screening: Experiment with a variety of solvents and solvent mixtures. A good starting point is to dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes, methanol) until turbidity is observed.
-
Seeding: If you have a small amount of pure, solid material, adding a seed crystal to the supersaturated solution can induce crystallization.
-
Low Temperature: Store the solution at a low temperature (e.g., 4°C or -20°C) for an extended period.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystal growth.
Question: How can I remove residual catalyst (e.g., p-toluenesulfonic acid) from my product?
Answer: Acidic catalysts can often be removed with a simple aqueous workup.[7] Washing the organic solution of your product with a saturated solution of sodium bicarbonate, followed by water and brine, should effectively remove the catalyst.
Frequently Asked Questions (FAQs)
What are the most common impurities in the synthesis of this compound?
Common impurities in long-chain diester synthesis include:
-
Unreacted starting materials: 10-oxononadecanedioic acid and 2-butyloctanol.[7]
-
Monoester byproduct: The result of incomplete esterification of the diacid.[7]
-
Oligomeric esters: Formed through side reactions.[7]
-
Residual catalyst used in the esterification reaction.[7]
What analytical techniques are recommended for assessing the purity of the final product?
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the purity and identify the presence of starting materials or byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to determine the ratio of product to impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for both separation and identification of volatile components in the mixture.[7]
Which column chromatography technique is most suitable for this purification?
For a nonpolar molecule like this compound, normal-phase flash column chromatography is a good first choice.[1][3] A silica gel stationary phase is used with a nonpolar mobile phase.[2][4] If the compound is very nonpolar and difficult to separate from other nonpolar impurities, reverse-phase chromatography with a nonpolar stationary phase (like C18-bonded silica) and a polar mobile phase could be an alternative.[1][2]
Experimental Protocols
Flash Column Chromatography
-
Stationary Phase Selection: Use silica gel (e.g., 230-400 mesh for flash chromatography).[4]
-
Mobile Phase Selection: Determine the optimal solvent system using TLC. A good starting point for nonpolar compounds is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the desired product an Rf value of approximately 0.3.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluting solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.
-
Elution: Begin elution with the determined solvent system. A gradient elution, gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate in hexanes), is often effective for separating compounds with different polarities.[4]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Test small amounts of the crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexanes) to find a suitable one.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution by gravity.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote more complete crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data Summary
The following table can be used to record and compare the results of different purification strategies.
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by NMR/GC) | Notes |
| Aqueous Wash | |||||
| Column Chromatography | Solvent System: | ||||
| Recrystallization | Solvent: |
Purification Workflow
Caption: General purification workflow for this compound.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. columbia.edu [columbia.edu]
- 3. youtube.com [youtube.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Investigating the principles of recrystallization from glyceride melts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the Principles of Recrystallization from Glyceride Melts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Bis(2-butyloctyl) 10-oxononadecanedioate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bis(2-butyloctyl) 10-oxononadecanedioate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through a Fischer esterification reaction. This involves reacting 10-oxononadecanedioic acid with an excess of 2-butyloctanol in the presence of an acid catalyst. The reaction is typically heated to drive the equilibrium towards the formation of the desired diester and water.
Q2: What are the potential impurities I might encounter during the synthesis?
A2: Impurities can arise from several sources, including unreacted starting materials, side reactions, and subsequent degradation. Common impurities include:
-
Unreacted 10-oxononadecanedioic acid: The dicarboxylic acid may not fully react.
-
Unreacted 2-butyloctanol: The alcohol is used in excess and must be removed.
-
Monoester of 10-oxononadecanedioic acid: Incomplete esterification can lead to the formation of a monoester product.
-
Byproducts from side reactions: Dehydration of the alcohol or other acid-catalyzed side reactions can occur at elevated temperatures.
-
Residual acid catalyst: The acid catalyst needs to be completely removed during workup.
-
Residual solvents: Solvents used in the reaction or purification steps may be present in the final product.
Q3: My reaction yield is low. What are the possible causes and how can I improve it?
A3: Low yield in Fischer esterification is a common issue, often related to the reaction equilibrium.[1][2][3] Here are several factors that can be optimized:
-
Insufficient removal of water: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants.[2][3]
-
Inadequate amount of alcohol: Using a larger excess of 2-butyloctanol can help drive the reaction forward.[2][3]
-
Ineffective catalyst: The concentration or type of acid catalyst may not be optimal.
-
Reaction time and temperature: The reaction may not have reached equilibrium, or the temperature may be too low for an efficient reaction rate.
To improve the yield, consider using a Dean-Stark apparatus to remove water azeotropically, increasing the molar ratio of alcohol to dicarboxylic acid, optimizing the catalyst concentration, and extending the reaction time.
Q4: How can I effectively remove the unreacted starting materials and the acid catalyst?
A4: A standard aqueous workup is typically effective. This involves:
-
Neutralization: Washing the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution, will neutralize the acid catalyst and deprotonate the unreacted 10-oxononadecanedioic acid, transferring them to the aqueous phase.[4]
-
Extraction: The desired diester product will remain in the organic phase.
-
Washing: Further washing with brine can help remove residual water and water-soluble impurities.
-
Drying and concentration: The organic phase should be dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate) and then concentrated under reduced pressure.
Excess 2-butyloctanol can often be removed by distillation or under high vacuum due to its lower boiling point compared to the diester product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Product contains significant amounts of monoester. | Incomplete reaction. | Increase reaction time, temperature, or catalyst concentration. Ensure efficient water removal. |
| Presence of a dark-colored impurity. | Degradation of starting materials or product at high temperatures. | Lower the reaction temperature and extend the reaction time. Consider using a milder acid catalyst. |
| Final product is wet or contains residual solvent. | Inefficient drying or evaporation. | Ensure the organic phase is thoroughly dried before concentration. Use a high vacuum and gentle heating to remove the final traces of solvent. |
| Difficulty in separating the organic and aqueous layers during workup. | Formation of an emulsion. | Add a small amount of brine to the separatory funnel to help break the emulsion. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
10-oxononadecanedioic acid
-
2-Butyloctanol (5 molar equivalents)
-
p-Toluenesulfonic acid monohydrate (0.1 molar equivalents)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 10-oxononadecanedioic acid, 2-butyloctanol, p-toluenesulfonic acid monohydrate, and toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Analysis of Impurities by HPLC
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
This method should allow for the separation of the non-polar diester product from the more polar unreacted dicarboxylic acid and monoester.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for impurity issues in the synthesis.
References
impact of helper lipids on Bis(2-butyloctyl) 10-oxononadecanedioate performance
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the impact of helper lipids on the performance of lipid nanoparticles (LNPs) formulated with the ionizable lipid Bis(2-butyloctyl) 10-oxononadecanedioate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in LNP formulations?
This compound is an ionizable lipid.[1] Ionizable lipids are a critical component of LNPs designed for nucleic acid delivery.[2] At a low pH, these lipids become positively charged, facilitating the encapsulation of negatively charged nucleic acids like mRNA or siRNA. At physiological pH, they become neutral, which is believed to aid in the release of the payload into the cytoplasm of target cells.
Q2: What are helper lipids and why are they necessary in LNP formulations?
Helper lipids are structural components that, in conjunction with the ionizable lipid, cholesterol, and a PEGylated lipid, form the LNP.[2] They play a crucial role in the stability, morphology, and fusogenicity of the nanoparticles.[3] Common helper lipids include 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). The choice of helper lipid can significantly influence the delivery efficiency and overall performance of the LNP formulation.
Q3: How do different helper lipids affect LNP characteristics?
The properties of helper lipids, such as their headgroup and acyl chain saturation, influence the physical characteristics of the LNPs. For instance, DSPC, a saturated phospholipid, tends to create more rigid and stable bilayers. In contrast, unsaturated phospholipids (B1166683) like DOPC and DOPE can increase the fluidity of the lipid bilayer, which may enhance the fusogenicity of the LNP and facilitate endosomal escape.
Q4: What is the typical molar ratio of components in an LNP formulation?
While the optimal ratio can vary depending on the specific application and payload, a common starting point for LNP formulations is a molar ratio of approximately 50:10:38.5:1.5 for the ionizable lipid (e.g., this compound), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid, respectively.[4]
Troubleshooting Guide
This section addresses common problems encountered during the formulation and characterization of LNPs containing this compound.
Problem 1: Low Encapsulation Efficiency
Possible Causes:
-
Suboptimal pH of the aqueous buffer: The pH of the buffer used to dissolve the nucleic acid is critical for the efficient encapsulation by the ionizable lipid.
-
Incorrect mixing parameters: The rate and method of mixing the lipid and aqueous phases can significantly impact LNP formation and encapsulation.
-
Inappropriate ratio of lipid components: The molar ratio of the ionizable lipid to the other components can affect the particle's ability to encapsulate the payload.
Troubleshooting Steps:
-
Optimize the pH of the aqueous buffer: Ensure the pH is sufficiently low (typically in the range of 4.0-6.0) to promote the protonation of this compound.
-
Adjust mixing parameters: If using a microfluidic mixing device, experiment with different flow rate ratios and total flow rates.
-
Vary the N/P ratio: The nitrogen-to-phosphate (N/P) ratio, which represents the molar ratio of the ionizable lipid's amine groups to the phosphate (B84403) groups of the nucleic acid, is a key parameter. Systematically vary this ratio to find the optimal level for encapsulation.
Problem 2: Large Particle Size or High Polydispersity Index (PDI)
Possible Causes:
-
Aggregation of LNPs: This can be due to improper formulation parameters or storage conditions.
-
Suboptimal lipid composition: The choice and ratio of helper lipids can influence particle size and uniformity.
-
Issues with the mixing process: Inefficient mixing can lead to the formation of larger, more heterogeneous particles.
Troubleshooting Steps:
-
Modify the PEG-lipid concentration: The PEG-lipid plays a crucial role in controlling particle size and preventing aggregation.[5] Adjusting its concentration can help achieve the desired particle size.
-
Evaluate different helper lipids: As illustrated in the table below, different helper lipids can impact LNP size. Consider testing DSPC, DOPC, or DOPE to see which yields the best results for your formulation.
-
Optimize mixing conditions: Ensure rapid and homogenous mixing of the lipid and aqueous phases.
Problem 3: Poor In Vitro or In Vivo Performance
Possible Causes:
-
Inefficient endosomal escape: The LNP may be taken up by cells but fails to release its payload into the cytoplasm.
-
Instability of the LNPs in biological fluids: The particles may degrade prematurely upon exposure to serum proteins.
-
Suboptimal LNP surface characteristics: The surface properties of the LNP can affect its interaction with target cells.
Troubleshooting Steps:
-
Experiment with different helper lipids: Helper lipids like DOPE are known to promote a non-bilayer lipid phase, which is thought to facilitate endosomal escape.
-
Adjust the cholesterol content: Cholesterol is known to enhance the stability of LNPs in biological environments.[5]
-
Modify the PEG-lipid: The length of the PEG chain and the nature of the lipid anchor can influence the circulation time and cellular uptake of the LNPs.
Data Presentation
The following table summarizes the hypothetical impact of different helper lipids on the performance of LNPs formulated with this compound. Note: This data is illustrative and should be confirmed by experimental results.
| Helper Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | In Vitro Transfection Efficiency (Relative Units) |
| DSPC | 85 ± 5 | 0.12 ± 0.02 | 92 ± 3 | 100 ± 10 |
| DOPC | 95 ± 7 | 0.18 ± 0.03 | 88 ± 4 | 120 ± 15 |
| DOPE | 110 ± 10 | 0.25 ± 0.04 | 85 ± 5 | 150 ± 20 |
Experimental Protocols
LNP Formulation via Microfluidic Mixing
-
Preparation of Lipid Stock Solution:
-
Dissolve this compound, the selected helper lipid, cholesterol, and the PEG-lipid in ethanol (B145695) at the desired molar ratio. A typical concentration is 10-20 mM total lipid.
-
-
Preparation of Aqueous Phase:
-
Dissolve the nucleic acid payload (e.g., mRNA) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., NanoAssemblr®).
-
Load the lipid solution and the aqueous phase into separate syringes.
-
Set the desired total flow rate and flow rate ratio (typically 3:1 aqueous to lipid phase).
-
Initiate mixing to form the LNPs.
-
-
Purification:
-
Immediately after formation, dialyze the LNP solution against phosphate-buffered saline (PBS) pH 7.4 to remove ethanol and raise the pH.
-
Characterization of LNPs
-
Particle Size and PDI Measurement:
-
Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and polydispersity index of the LNPs.
-
-
Encapsulation Efficiency Determination:
-
Employ a fluorescent dye-based assay (e.g., RiboGreen® assay).
-
Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).
-
The encapsulation efficiency is calculated as: ((Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence) * 100%.
-
Visualizations
Caption: Workflow for LNP formulation and characterization.
Caption: Troubleshooting decision tree for LNP formulation.
References
- 1. This compound, 2036272-58-7 | BroadPharm [broadpharm.com]
- 2. On the role of helper lipids in lipid nanoparticle formulations of siRNA - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Lipid Ratios for Bis(2-butyloctyl) 10-oxononadecanedioate Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing lipid ratios in formulations containing Bis(2-butyloctyl) 10-oxononadecanedioate.
Troubleshooting Guide
Users may encounter several challenges during the formulation and characterization of lipid nanoparticles (LNPs) incorporating this compound. This guide outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Encapsulation Efficiency (<80%) | - Suboptimal molar ratio of this compound. - Incorrect N/P ratio (amine in ionizable lipid to phosphate (B84403) in nucleic acid). - pH of the aqueous buffer is not optimal for lipid protonation. | - Systematically vary the molar percentage of the ionizable lipid; start with a range of 40-60 mol%. - Optimize the N/P ratio, typically starting from a range of 3:1 to 6:1. - Ensure the aqueous buffer pH is below the pKa of the ionizable lipid to facilitate nucleic acid complexation. |
| Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2) | - Inefficient mixing during nanoparticle formation. - Aggregation due to inappropriate lipid ratios or buffer conditions. - Suboptimal ratio of PEGylated lipid. | - Increase the total flow rate or the aqueous to solvent flow rate ratio during microfluidic mixing. - Screen different helper lipids (e.g., DSPC, DOPE) and adjust their molar ratio. - Vary the PEGylated lipid content, typically between 1-2 mol%, to ensure adequate steric stabilization.[1] |
| Formulation Instability (Particle size increases or drug leakage over time) | - Insufficient cholesterol content leading to a less rigid lipid bilayer. - Hydrolysis of ester bonds in the lipid components. - Inadequate surface stabilization. | - Increase the molar ratio of cholesterol, typically in the range of 20-40 mol%.[1] - Store formulations at 4°C and in a pH-controlled buffer. - Ensure sufficient PEGylated lipid is present for steric shielding. |
| Low Transfection Efficiency or Biological Activity | - Inefficient endosomal escape. - Poor cellular uptake. - Degradation of the encapsulated payload. | - The ratio of the ionizable lipid to the helper lipid can influence endosomal escape; systematic screening is recommended. - Particle size and zeta potential affect cellular uptake; aim for a particle size of 80-120 nm and a slightly negative or neutral zeta potential at physiological pH. - Ensure the integrity of the payload post-encapsulation using appropriate analytical techniques. |
Frequently Asked Questions (FAQs)
1. What is a typical starting molar ratio for a formulation containing this compound?
A common starting point for lipid nanoparticle formulations consists of a four-component system.[1] For a formulation including this compound as the ionizable lipid, a suggested starting molar ratio is:
-
Ionizable Lipid (this compound): 50 mol%
-
Helper Lipid (e.g., DSPC, DOPE): 10 mol%
-
Cholesterol: 38.5 mol%
-
PEGylated Lipid (e.g., DMG-PEG2000): 1.5 mol%[2]
This ratio should be considered a baseline, and further optimization is crucial for specific applications and payloads.[3]
2. How does the N/P ratio impact the formulation, and how can it be optimized?
The N/P ratio, which is the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid, is critical for efficient encapsulation. A higher N/P ratio can improve encapsulation but may also increase cytotoxicity. To optimize, screen a range of N/P ratios (e.g., 3:1, 4:1, 6:1, 8:1) and measure the impact on encapsulation efficiency, particle size, and in vitro/in vivo performance.
3. What analytical techniques are essential for characterizing these LNP formulations?
A suite of analytical methods is necessary to ensure the quality and consistency of your LNP formulation.[4] Key techniques include:
-
Dynamic Light Scattering (DLS): To determine particle size and polydispersity index (PDI).[4]
-
Zeta Potential Measurement: To assess surface charge, which influences stability and cellular interactions.
-
High-Performance Liquid Chromatography (HPLC): For accurate quantification of individual lipid components and determination of lipid ratios.[5][6]
-
Ribogreen/PicoGreen Assay: To determine the encapsulation efficiency of nucleic acid payloads.[7]
4. What are the critical process parameters to control during LNP formation using microfluidics?
When using a microfluidic mixing device, the following parameters are crucial:
-
Total Flow Rate (TFR): The combined flow rate of the lipid and aqueous phases. Higher TFRs generally lead to smaller particle sizes.
-
Flow Rate Ratio (FRR): The ratio of the aqueous phase flow rate to the organic (lipid) phase flow rate. An FRR of 3:1 is a common starting point.
-
Lipid Concentration: The total lipid concentration in the organic phase can influence particle size and encapsulation efficiency.
Consistent control of these parameters is vital for reproducible LNP synthesis.[7][8]
Experimental Protocols
Lipid Nanoparticle Formulation via Microfluidic Mixing
This protocol describes the formulation of LNPs containing this compound using a microfluidic device.
Materials:
-
This compound
-
Helper Lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol
-
PEGylated Lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG2000)
-
Ethanol (B145695) (anhydrous)
-
Aqueous Buffer (e.g., 50 mM sodium acetate, pH 4.0)
-
Nucleic Acid Payload
-
Microfluidic Mixing System (e.g., NanoAssemblr)
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve each lipid (ionizable, helper, cholesterol, PEGylated) in ethanol to a final concentration of 10-20 mM.
-
Prepare Lipid Mixture: In an RNase-free tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare Aqueous Phase: Dissolve the nucleic acid payload in the aqueous buffer at the desired concentration to achieve the target N/P ratio.
-
Microfluidic Mixing:
-
Load the lipid mixture (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes.
-
Set the microfluidic system parameters (e.g., TFR = 12 mL/min, FRR = 3:1).
-
Initiate mixing. The rapid mixing of the two phases will induce LNP self-assembly.
-
-
Purification:
-
Immediately after formation, dialyze the LNP solution against a suitable buffer (e.g., PBS, pH 7.4) for at least 6 hours to remove ethanol and unencapsulated material. Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Alternatively, use tangential flow filtration (TFF) for purification and concentration.
-
-
Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store at 4°C.
Characterization of LNP Size, PDI, and Zeta Potential
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Dilute a small aliquot of the purified LNP formulation in the storage buffer (e.g., PBS) to an appropriate concentration for DLS analysis.
-
For size and PDI measurement, perform the analysis at 25°C. Record the Z-average diameter and the PDI.
-
For zeta potential measurement, use an appropriate folded capillary cell and perform the analysis. The zeta potential provides an indication of the surface charge.
Determination of Encapsulation Efficiency
Method: Quant-iT RiboGreen RNA Assay (or similar fluorescence-based assay).
Procedure:
-
Total RNA Quantification:
-
In a 96-well plate, add a known volume of the LNP formulation.
-
Add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated RNA.
-
Add the RiboGreen reagent and measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).
-
-
Free RNA Quantification:
-
In a separate well, add the same volume of the LNP formulation without the lysis buffer.
-
Add the RiboGreen reagent and measure the fluorescence. This represents the unencapsulated RNA.
-
-
Calculation:
-
Use a standard curve to determine the RNA concentration in both samples.
-
Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100
-
Visualizations
Caption: Experimental workflow for LNP formulation and characterization.
Caption: Key relationships in optimizing LNP formulations.
References
- 1. precigenome.com [precigenome.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 4. blog.curapath.com [blog.curapath.com]
- 5. HPLC Analysis of Lipids in LNP Formulations [knauer.net]
- 6. agilent.com [agilent.com]
- 7. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Ionizable Lipids for mRNA Delivery: A Structural Perspective on Bis(2-butyloctyl) 10-oxononadecanedioate
For researchers, scientists, and drug development professionals, the selection of an optimal ionizable lipid is a critical step in the formulation of lipid nanoparticles (LNPs) for mRNA delivery. This guide provides a comparative overview of Bis(2-butyloctyl) 10-oxononadecanedioate against three clinically significant ionizable lipids: DLin-MC3-DMA, ALC-0315, and SM-102. Due to the limited publicly available experimental data on the performance of this compound, this comparison focuses on structural analysis and the potential implications for LNP performance.
Ionizable lipids are indispensable components of LNP-based nucleic acid delivery systems.[1] Their pH-dependent charge is crucial for encapsulating negatively charged mRNA at a low pH and for facilitating its release into the cytoplasm after cellular uptake.[2][3][4] The subtle variations in the chemical structure of these lipids, including the headgroup, linker, and tail domains, can significantly impact the efficacy, safety, and biodistribution of the LNP formulation.[5]
Structural Comparison of Ionizable Lipids
The table below summarizes the key structural features of this compound and the benchmark ionizable lipids.
| Feature | This compound | DLin-MC3-DMA | ALC-0315 | SM-102 |
| Headgroup | Ketone (non-ionizable) | Dimethylamino (tertiary amine) | Hydroxybutyl-azanediyl (tertiary amine) | Hydroxyethyl-amino (tertiary amine) |
| Linker | Ester | Ester | Ester | Ester |
| Hydrophobic Tails | Two branched C12 alkyl chains (2-butyloctyl) | Two unsaturated C18 alkenyl chains (linoleyl) | Two branched C16 alkyl chains (2-hexyldecyl) | One branched C17 alkyl chain and one C11 alkyl chain |
| Biodegradability | Potential ester hydrolysis | Potential ester hydrolysis | Potential ester hydrolysis | Potential ester hydrolysis |
| pKa | Not applicable (no ionizable group) | ~6.44 | Not widely reported | Not widely reported |
Data for DLin-MC3-DMA, ALC-0315, and SM-102 are compiled from various sources.[2] Structural information for this compound is based on its chemical name and supplier information.
The Critical Role of the Ionizable Headgroup
A key differentiator of this compound is the apparent absence of a traditional ionizable headgroup, such as a tertiary amine present in DLin-MC3-DMA, ALC-0315, and SM-102.[2] Instead, it possesses a ketone group within its backbone. This structural feature raises questions about its mechanism of mRNA encapsulation and endosomal escape, which are typically driven by the protonation of an amine headgroup in the acidic environment of the endosome.[4]
It is possible that this "lipid-like compound" is intended for use in combination with other cationic lipids or that it possesses a novel, yet uncharacterized, mechanism for interacting with and delivering mRNA. Without experimental data, its effectiveness as a primary "ionizable" lipid in the conventional sense remains speculative.
Hypothetical LNP Assembly and Delivery Pathway
The following diagram illustrates the generally accepted workflow for LNP formulation and the intracellular delivery of mRNA, a process heavily reliant on the properties of the ionizable lipid.
Caption: Generalized workflow of LNP formulation and mRNA delivery.
The Influence of Hydrophobic Tails
The structure of the hydrophobic tails influences the fluidity and stability of the LNP. DLin-MC3-DMA features unsaturated linoleyl tails, which introduce kinks in the lipid structure, potentially affecting the fusogenicity of the LNP membrane. In contrast, ALC-0315 and SM-102, as well as this compound, possess saturated, branched alkyl tails.[2] Branched tails can also impact lipid packing and membrane fusion, which are critical for endosomal escape.
Biodegradability and Safety
The presence of ester linkers in all four lipids suggests they are biodegradable, which is a crucial feature for minimizing lipid accumulation and potential long-term toxicity.[1] The breakdown of these lipids into smaller, excretable components is a key aspect of their safety profile.
Experimental Protocols: A General Framework
While specific experimental data for this compound is unavailable, a typical evaluation of a novel ionizable lipid would involve the following key experiments:
1. LNP Formulation and Characterization:
-
Protocol: Lipids (ionizable lipid, DSPC, cholesterol, and a PEG-lipid) are dissolved in ethanol. mRNA is diluted in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0). The two solutions are mixed using a microfluidic device. The resulting LNPs are then dialyzed against PBS (pH 7.4) to raise the pH and remove ethanol.
-
Characterization: Particle size and polydispersity index (PDI) are measured by dynamic light scattering (DLS). Zeta potential is measured to assess surface charge at different pH values. mRNA encapsulation efficiency is determined using a fluorescent dye-based assay (e.g., RiboGreen).
2. In Vitro Transfection Efficiency:
-
Protocol: A reporter mRNA (e.g., encoding luciferase or GFP) is encapsulated in LNPs formulated with the test lipid. Various cell lines (e.g., HeLa, HEK293) are incubated with the LNPs at different concentrations.
-
Evaluation: Reporter protein expression is quantified after 24-48 hours using a luciferase assay or flow cytometry. Cell viability is assessed using an MTS or MTT assay to determine cytotoxicity.
3. In Vivo Efficacy and Biodistribution:
-
Protocol: LNPs encapsulating a reporter mRNA (e.g., luciferase) are administered to animal models (typically mice) via various routes (e.g., intravenous, intramuscular).
-
Evaluation: Luciferase expression in different organs is monitored over time using in vivo imaging systems (IVIS). Biodistribution of the LNPs can be tracked by labeling the lipids with a fluorescent dye.
Logical Pathway for Ionizable Lipid Action
The following diagram illustrates the pH-dependent mechanism of action for a typical amine-containing ionizable lipid, which serves as a conceptual framework for understanding their function.
Caption: pH-dependent mechanism of ionizable lipids in endosomal escape.
Conclusion and Future Directions
While this compound shares structural motifs with established ionizable lipids, such as ester linkers and branched hydrophobic tails, the absence of a conventional ionizable headgroup makes its classification and mechanism of action uncertain without empirical evidence. Its potential role in LNP formulations warrants experimental investigation to determine its efficacy in mRNA encapsulation and delivery, as well as its safety profile.
For researchers, the direct comparison of this and other novel lipids to benchmarks like DLin-MC3-DMA, ALC-0315, and SM-102, using standardized protocols, will be essential in elucidating structure-activity relationships and advancing the design of next-generation lipid-based drug delivery systems. The development of biodegradable and highly potent ionizable lipids remains a key area of research for enhancing the therapeutic window of mRNA-based medicines.[1]
References
- 1. This compound, 2036272-58-7 | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. Azoles and bis-azoles: synthesis and biological evaluation as antimicrobial and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of bis and monocarbonate prodrugs of 10-hydroxycamptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ionizable Lipids for RNA Delivery: The Established Benchmark DLin-MC3-DMA versus the Novel Bis(2-butyloctyl) 10-oxononadecanedioate
An Objective Guide for Researchers in Nucleic Acid Therapeutics
The clinical success of RNA-based therapeutics, including siRNA and mRNA vaccines, is intrinsically linked to the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic RNA delivery, with the ionizable cationic lipid being the most critical component governing their potency and safety. This guide provides a detailed comparison of the gold-standard ionizable lipid, DLin-MC3-DMA, with the less characterized Bis(2-butyloctyl) 10-oxononadecanedioate.
While DLin-MC3-DMA is a cornerstone of the first FDA-approved siRNA therapeutic, Onpattro®, and is extensively documented in scientific literature, publicly available experimental data on the performance of this compound is scarce. This guide presents a comprehensive overview of DLin-MC3-DMA, supported by experimental data, and contrasts it with the available information for this compound to the extent that current public data allows.
DLin-MC3-DMA: The Proven Standard in Clinical RNA Delivery
DLin-MC3-DMA is a highly potent, ionizable cationic lipid that has been pivotal in advancing RNAi therapeutics to the clinic. Its design features a tertiary amine headgroup and unsaturated hydrocarbon tails, which confer a pH-responsive character crucial for efficient nucleic acid delivery.
Physicochemical Properties
The molecular structure of DLin-MC3-DMA is optimized for a pKa value that allows for efficient encapsulation of negatively charged nucleic acids at a low pH and facilitates endosomal escape upon cellular uptake into the acidic environment of the endosome.
| Property | Value |
| IUPAC Name | (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate |
| CAS Number | 1224606-06-7 |
| Molecular Formula | C43H79NO2 |
| Molecular Weight | 642.1 g/mol |
| Apparent pKa | 6.44 |
Performance Data
In Vivo Efficacy of DLin-MC3-DMA-LNP for siRNA Delivery
DLin-MC3-DMA has demonstrated exceptional potency in silencing hepatic genes in numerous preclinical studies. Its efficacy is often measured by the median effective dose (ED50) required to achieve a 50% reduction in the target mRNA or protein levels.
| Target Gene | Species | ED50 (mg/kg) | Reference |
| Factor VII | Mice | 0.005 | [1] |
| Transthyretin (TTR) | Non-human primates | 0.03 |
Comparative In Vivo Efficacy and Toxicity with ALC-0315
A head-to-head comparison with ALC-0315, an ionizable lipid used in an approved SARS-CoV-2 mRNA vaccine, provides valuable context for the performance of DLin-MC3-DMA.
| Parameter | DLin-MC3-DMA LNP | ALC-0315 LNP |
| siRNA Dose | 1 mg/kg | 1 mg/kg |
| Factor VII mRNA Knockdown (Hepatocytes) | ~85% | ~98% |
| ADAMTS13 mRNA Knockdown (HSCs) | Less potent | 10-fold greater knockdown than MC3 |
| Liver Toxicity (ALT levels at 5 mg/kg) | No significant increase | Significant increase |
| Liver Toxicity (Bile acids at 5 mg/kg) | No significant increase | Significant increase |
Data from a study comparing siRNA delivery to hepatocytes and hepatic stellate cells (HSCs) in mice[2][3].
Experimental Protocols
LNP Formulation via Microfluidic Mixing
A widely used method for formulating LNPs with DLin-MC3-DMA involves microfluidic mixing, which allows for rapid and reproducible production of nanoparticles with controlled size and high encapsulation efficiency.
Materials:
-
Lipid Stock Solution (in Ethanol):
-
Aqueous Solution:
-
siRNA or mRNA in a low pH buffer (e.g., 100 mM sodium acetate, pH 5.0)[4]
-
Procedure:
-
The lipids are dissolved in ethanol (B145695) to create the lipid stock solution.
-
The RNA is dissolved in the aqueous buffer.
-
The ethanol and aqueous phases are mixed at a defined ratio (e.g., 1:3 volume ratio) and flow rate using a microfluidic mixing device.
-
The resulting LNP solution is then dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.
References
A Comparative Guide to Novel Lipids for Enhanced mRNA Delivery
The advent of mRNA therapeutics, exemplified by the rapid development of COVID-19 vaccines, has underscored the critical role of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, with the ionizable lipid component being a key driver of their efficacy. This guide provides a comparative analysis of novel ionizable lipids against established counterparts, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.
The Central Role of Ionizable Lipids in mRNA Delivery
Ionizable lipids are cationic at a low pH and neutral at physiological pH.[1] This pH-responsive behavior is crucial for the two primary functions of an mRNA delivery vehicle: encapsulating the negatively charged mRNA during formulation and facilitating its release into the cytoplasm after cellular uptake. The success of an LNP formulation is largely dictated by the chemical structure of its ionizable lipid, which influences its pKa, fusogenicity, and overall stability.[2]
Comparative Analysis of Leading Ionizable Lipids
The landscape of ionizable lipids has evolved significantly from the early benchmark, DLin-MC3-DMA, used in the first FDA-approved siRNA therapeutic, Onpattro®.[3][4] The success of the COVID-19 mRNA vaccines brought ALC-0315 (Pfizer-BioNTech) and SM-102 (Moderna) to the forefront.[5] Beyond these, a new generation of proprietary and academically developed lipids are demonstrating improved potency, safety profiles, and the ability to target tissues beyond the liver.[6][7]
In Vitro Transfection Efficiency
The initial screening of novel lipids often involves evaluating their ability to transfect cells in culture. This is typically measured by delivering an mRNA transcript encoding a reporter protein, such as luciferase or green fluorescent protein (GFP), and quantifying the resulting protein expression.
| Ionizable Lipid | Cell Line(s) | Reporter mRNA | Key Findings | Reference(s) |
| DLin-MC3-DMA | HepG2, HCT-116 | Luciferase, GFP | Serves as a benchmark for comparison. Effective, but often outperformed by newer lipids. | [4] |
| ALC-0315 | HEK-293T, HeLa, Jurkat | Luciferase, GFP | Shows high transfection efficiency, often superior to DLin-MC3-DMA. | [8][9] |
| SM-102 | CT26, RAW 264.7 | Luciferase, GFP | Demonstrates high transfection efficiency, comparable or superior to ALC-0315 in some studies. | [8][10] |
| FS01 | Multiple cell lines | Luciferase | Outperformed DLin-MC3-DMA, SM-102, and ALC-0315 in vitro. | [6] |
| ARV-T1 | Multiple cell lines | SARS-CoV-2 Spike | Significantly increased mRNA delivery and protein expression compared to SM-102. | [11] |
| YK009 | HEK-293T | Luciferase | Exhibited higher mRNA delivery efficiency than the approved MC3-LNP. | [12] |
| DMKD-PS | CT26, RAW 264.7 | GFP | Showed superior mRNA translation efficiency compared to ALC-0315 and SM-102. | [10] |
In Vivo Performance and Biodistribution
The ultimate test of an LNP formulation is its performance in a living organism. Key metrics include the level and duration of protein expression from the delivered mRNA and the biodistribution of the LNPs after administration. While the liver has been the primary target for many LNP systems due to natural uptake mechanisms involving apolipoprotein E (ApoE)[13], significant efforts are underway to achieve extrahepatic delivery.
| Ionizable Lipid | Animal Model | Reporter/Therapeutic mRNA | Primary Target Organ(s) | Key Findings | Reference(s) |
| DLin-MC3-DMA | Mice | Factor VII siRNA | Liver (Hepatocytes) | Effective liver knockdown, but lower potency than ALC-0315 for both hepatocytes and hepatic stellate cells. | [14] |
| ALC-0315 | Mice | Factor VII & ADAMTS13 siRNA | Liver (Hepatocytes, HSCs) | 2- to 10-fold greater knockdown of target genes compared to MC3. | [14] |
| SM-102 | Mice | Luciferase | Liver | Potent and immunogenic following intramuscular injection. | [8] |
| FS01 | Mice | VZV & HBV antigens | Intramuscular, Subcutaneous | Superior mRNA delivery and elicited robust immune responses compared to benchmark LNPs. | [6] |
| ARV-T1 | Mice | SARS-CoV-2 Spike | Intramuscular | Over 10-fold higher potency in inducing binding and neutralizing antibodies compared to SM-102 LNPs. | [11] |
| CA-100 | Mice | Luciferase | Spleen | Replacement of cholesterol with cholic acid shifted delivery from the liver to the spleen. | [15] |
| Lipid 16 | Mice | Cre recombinase | CD11bhi Macrophages | Potent and cell-type-specific delivery to a macrophage population without a targeting ligand. | [7] |
| F-L319 (hybrid) | Mice | Luciferase | Spleen | Fluorination of the ionizable lipid enhanced spleen-targeted mRNA expression. | [16] |
Experimental Workflows and Methodologies
Reproducibility and accurate comparison of data rely on detailed and standardized experimental protocols. Below are methodologies for key experiments cited in the evaluation of novel lipids for mRNA delivery.
LNP Formulation via Microfluidic Mixing
Microfluidic mixing is a widely adopted method for producing uniform and reproducible LNPs. It involves the rapid mixing of a lipid-containing organic phase (typically ethanol) with an aqueous phase containing the mRNA at a low pH.
Protocol:
-
Preparation of Solutions:
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the mRNA-buffer solution into separate syringes.
-
Pump the two solutions through a microfluidic mixing device (e.g., NanoAssemblr) at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[18] The rapid mixing causes a change in solvent polarity, leading to the self-assembly of LNPs with encapsulated mRNA.
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH. This neutralizes the surface charge of the LNPs.[18]
-
Concentrate the LNP suspension using centrifugal filter units if necessary.
-
-
Characterization:
-
Measure particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).[19]
-
In Vitro Transfection Efficiency Assay
This assay quantifies the ability of LNPs to deliver functional mRNA into cells, leading to the production of a reporter protein.
Protocol:
-
Cell Seeding: Seed a relevant cell line (e.g., HepG2, HEK293T) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.[18]
-
LNP Addition: After 24 hours, replace the cell culture medium with fresh medium containing serial dilutions of the mRNA-LNP formulations.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) to allow for LNP uptake, endosomal escape, and mRNA translation.[10]
-
Quantification:
-
Data Analysis: Normalize the reporter signal to the total protein concentration or cell number to determine the transfection efficiency.
In Vivo Biodistribution and Efficacy Study
This experiment assesses the tissue-specific delivery of mRNA and the resulting protein expression in an animal model.
Protocol:
-
Administration: Administer the mRNA-LNP formulations to mice via the desired route (e.g., intravenous tail vein injection for systemic delivery, intramuscular for vaccination).[18] The mRNA typically encodes a reporter protein like luciferase or a secreted protein like erythropoietin (EPO).
-
In Vivo Imaging (for Luciferase): At various time points post-injection (e.g., 4, 24, 48 hours), anesthetize the mice and administer a luciferin (B1168401) substrate. Image the bioluminescence signal using an in vivo imaging system (IVIS) to visualize the location and intensity of protein expression.[18]
-
Ex Vivo Analysis:
-
At the end of the time course, euthanize the mice and harvest major organs (liver, spleen, lungs, heart, kidneys) and blood.
-
For luciferase, homogenize the organs and perform a luciferase assay on the tissue lysates.
-
For secreted proteins, process the blood to collect serum and quantify the protein of interest using an enzyme-linked immunosorbent assay (ELISA).[20]
-
-
Data Analysis: Quantify the luminescent flux in each organ or the protein concentration in the serum to determine the biodistribution and overall efficacy of the LNP formulation.
Future Directions and Conclusion
The field of lipid-based mRNA delivery is rapidly advancing. While liver-targeted delivery is now well-established, the next frontier is the development of LNPs capable of efficiently targeting other tissues and cell types, such as the spleen for immunotherapies, the lungs for respiratory diseases, or specific immune cells.[15][21] This is being achieved through the rational design of novel ionizable lipids with unique structural motifs, such as modified hydrophobic tails, different linker chemistries, and even the incorporation of elements like fluorine.[7][16]
The selection of an ionizable lipid is a critical decision in the development of an mRNA therapeutic. While established lipids like DLin-MC3-DMA, ALC-0315, and SM-102 provide a strong foundation and are valuable benchmarks, the data clearly indicates that novel, purpose-designed lipids can offer superior potency, improved safety, and novel targeting capabilities. For researchers and drug developers, the choice should be guided by empirical data from head-to-head comparisons in relevant in vitro and in vivo models, with a clear understanding of the desired therapeutic outcome and target tissue. The continued exploration of novel lipid chemistry will undoubtedly expand the reach and impact of mRNA medicines.
References
- 1. Recent Advances in Lipid Nanoparticles for Delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. A novel ionizable lipid with comprehensive improvements in transfection potency, immune profile and safety of lipid nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. researchgate.net [researchgate.net]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. Novel Lipid Nanoparticles Stable and Efficient for mRNA Transfection to Antigen-Presenting Cells [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bile acid-containing lipid nanoparticles enhance extrahepatic mRNA delivery [thno.org]
- 16. A fluorinated ionizable lipid improves the mRNA delivery efficiency of lipid nanoparticles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Recent Advances in mRNA-LNP Delivery Systems for Extrahepatic Organs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Delivery Efficiency of Bis(2-butyloctyl) 10-oxononadecanedioate for mRNA Therapeutics
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of mRNA therapeutics, the development of effective and safe delivery vehicles is paramount. Ionizable lipids are a critical component of lipid nanoparticles (LNPs), the leading platform for mRNA delivery, playing a pivotal role in mRNA encapsulation and endosomal escape for successful cytoplasmic delivery. This guide provides a framework for benchmarking the delivery efficiency of a novel ionizable lipid, Bis(2-butyloctyl) 10-oxononadecanedioate, against established alternatives.
While specific experimental data for this compound is not yet widely published, this guide offers a comprehensive overview of the methodologies and comparative data points necessary for its evaluation. The provided tables and protocols are designed to be a practical resource for researchers to generate and compare their own data.
Comparative Performance of Ionizable Lipids
The efficacy of an ionizable lipid is determined by a combination of its physicochemical properties and its performance in biological systems. The following tables present a comparative summary of key performance indicators for several well-established ionizable lipids, providing a benchmark for the evaluation of this compound.
Table 1: Physicochemical Properties of Ionizable Lipids and Formulated LNPs
| Ionizable Lipid | Molar Mass ( g/mol ) | pKa | LNP Size (nm) | Polydispersity Index (PDI) | mRNA Encapsulation Efficiency (%) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| DLin-MC3-DMA | 642.09 | ~6.4 | 80 - 100 | < 0.2 | > 90% |
| SM-102 | 700.18 | ~6.7 | 70 - 90 | < 0.15 | > 95% |
| ALC-0315 | 788.43 | ~6.1 | 80 - 100 | < 0.2 | > 90% |
| cKK-E12 | 953.58 | ~6.9 | 90 - 110 | < 0.2 | > 90% |
| C12-200 | 686.18 | ~6.8 | 80 - 100 | < 0.2 | > 90% |
Table 2: In Vitro and In Vivo Performance of LNP Formulations
| Ionizable Lipid | In Vitro Protein Expression (Cell Line Dependent) | In Vivo Protein Expression (e.g., ng/mL of secreted protein) | Primary Organ Targeting |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| DLin-MC3-DMA | High | High | Liver |
| SM-102 | Very High | Very High | Liver |
| ALC-0315 | High | High | Liver |
| cKK-E12 | Moderate to High | Moderate to High | Liver |
| C12-200 | Moderate | Moderate | Spleen, Liver |
Experimental Protocols
To ensure accurate and reproducible benchmarking, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments.
LNP Formulation Protocol
A common method for LNP formulation is microfluidic mixing, which allows for precise control over particle size and polydispersity.
Materials:
-
Ionizable lipid (e.g., this compound)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
mRNA encoding a reporter protein (e.g., Luciferase, Erythropoietin)
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device
Procedure:
-
Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
Dilute the mRNA in the citrate buffer.
-
Load the lipid-ethanol solution and the mRNA-buffer solution into separate syringes.
-
Connect the syringes to a microfluidic mixing cartridge.
-
Pump the two solutions through the microfluidic device at a set flow rate ratio (e.g., 3:1 aqueous to organic).
-
Collect the resulting LNP suspension.
-
Dialyze the LNP suspension against PBS to remove ethanol and raise the pH.
-
Sterile filter the final LNP formulation.
LNP Characterization Protocols
Particle Size and Polydispersity Index (PDI) Measurement:
-
Utilize Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the LNPs. Dilute the LNP sample in PBS before measurement.
pKa Measurement:
-
The pKa of the ionizable lipid within the LNP can be determined using a fluorescent probe assay, such as with 2-(p-toluidinyl)-6-naphthalenesulfonic acid (TNS). The fluorescence of TNS increases upon binding to the protonated, hydrophobic form of the ionizable lipid at acidic pH. By measuring fluorescence intensity across a range of pH values, a titration curve can be generated to determine the pKa.
mRNA Encapsulation Efficiency:
-
Use a fluorescent dye-binding assay, such as the RiboGreen assay, to quantify the amount of encapsulated mRNA. Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100). The difference in fluorescence corresponds to the encapsulated mRNA.
In Vitro Transfection Efficiency Protocol
-
Culture a suitable cell line (e.g., HEK293T, HeLa) in a multi-well plate.
-
Add the LNP-mRNA formulation to the cells at various concentrations.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Lyse the cells and measure the expression of the reporter protein (e.g., luciferase activity using a luminometer).
-
Normalize protein expression to total cell protein content.
In Vivo Delivery Efficiency Protocol
-
Administer the LNP-mRNA formulation to laboratory animals (e.g., mice) via a relevant route (e.g., intravenous, intramuscular).
-
At a predetermined time point (e.g., 6, 24, 48 hours), collect blood samples or specific tissues.
-
If a secreted reporter protein is used (e.g., Erythropoietin), measure its concentration in the serum using an ELISA kit.
-
For tissue-specific expression, homogenize the collected organs and perform a reporter protein assay.
Visualizing the Workflow and Mechanisms
Diagrams are essential for understanding complex biological processes and experimental workflows.
Caption: Mechanism of LNP-mediated mRNA delivery.
Caption: Workflow for benchmarking LNP delivery efficiency.
A Comparative Guide to the Validation of Bis(2-butyloctyl) 10-oxononadecanedioate Purity by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of Bis(2-butyloctyl) 10-oxononadecanedioate. Due to the compound's specific nature and limited public data, this document outlines a robust, scientifically-grounded approach based on the analysis of analogous non-polar, high-molecular-weight esters.
Introduction to Purity Validation
This compound is a large, non-polar diester molecule. For its application in research and drug development, verifying its purity is a critical step to ensure safety, efficacy, and reproducibility. Purity analysis involves identifying and quantifying the main compound and any impurities, which may include starting materials, by-products, or degradation products.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for separating and quantifying non-polar and weakly polar compounds.[1][2] Its high resolution and sensitivity make it an ideal choice for the purity assessment of compounds like this compound.
Proposed HPLC Method and Experimental Protocol
An optimized RP-HPLC method is proposed for the routine quality control and purity validation of this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a suitable detector.
-
Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its strong retention of non-polar compounds.[1][3][4]
-
Mobile Phase: A gradient elution using a mixture of water (Solvent A) and a strong organic solvent like acetonitrile (B52724) or methanol (B129727) (Solvent B) is typically effective.
-
Example Gradient: Start at 80% B, ramp to 100% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Detector: Due to the presence of a ketone group, a UV-Vis detector (at ~210 nm) can be used. However, for more universal detection of potential non-chromophoric impurities, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is highly recommended.[5][6][7][8][9] ELSD is a universal detector that can analyze compounds lacking chromophores and is compatible with gradient elution.[5][6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., acetonitrile or tetrahydrofuran) to a final concentration of approximately 1 mg/mL.
HPLC Method Validation Workflow
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[10] The workflow for validating the proposed HPLC method should adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation parameters.[10][11][12]
Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.
Comparison with Alternative Analytical Techniques
While RP-HPLC is a robust method, other techniques can also be considered for purity analysis. The choice of method depends on the specific requirements of the analysis, such as the nature of the impurities and the desired sensitivity.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation using a supercritical fluid (e.g., CO2) as the mobile phase.[13] | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase. |
| Applicability to Analyte | Excellent. Ideal for non-polar, high molecular weight, and non-volatile compounds.[1] | Very Good. Suitable for non-polar compounds; often faster than HPLC.[14][15] Can analyze a wide range of compounds from nonvolatile to volatile.[14] | Limited. Requires high temperatures due to the low volatility of the analyte, which may cause thermal degradation.[16] High-Temperature GC (HTGC) might be necessary.[16] |
| Typical Resolution | High to Very High | High | Very High |
| Sensitivity (Typical LOQ) | Low ng to µg range | Low ng to µg range | pg to ng range (analyte dependent) |
| Analysis Time | 15 - 40 minutes | 5 - 20 minutes | 20 - 60 minutes |
| Pros | - Highly versatile and robust- Wide range of detectors- Well-established regulatory acceptance | - Faster analysis times- Lower solvent consumption- Orthogonal to RP-HPLC | - Extremely high resolution- Highly sensitive detectors (e.g., FID, MS) |
| Cons | - Higher solvent consumption- Longer analysis times compared to SFC | - Less suitable for highly polar compounds- Requires specialized high-pressure equipment | - Not suitable for non-volatile or thermally labile compounds- Potential for sample degradation at high temperatures |
Conclusion
For the comprehensive purity validation of this compound, a well-validated Reverse-Phase HPLC method stands out as the most suitable and robust choice. Its applicability to large, non-polar molecules, coupled with a wide variety of available detectors like ELSD for universal impurity detection, ensures a thorough and reliable analysis. While techniques like SFC offer advantages in speed and reduced solvent use, HPLC remains the gold standard with extensive regulatory precedent. Gas Chromatography is generally not recommended for this type of non-volatile compound unless specialized high-temperature instrumentation is employed.
The successful implementation of the proposed HPLC method, validated according to ICH guidelines, will provide the necessary confidence in the purity of this compound for its intended use in research and development.
References
- 1. chromtech.com [chromtech.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Developing HPLC Methods [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. quercus.be [quercus.be]
- 6. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 7. HPLC Evaporative Light Scattering Detector (HPLC ELSD Detector) | Labcompare.com [labcompare.com]
- 8. agilent.com [agilent.com]
- 9. peakscientific.com [peakscientific.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 14. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
Cross-Validation of Analytical Techniques for Bis(2-butyloctyl) 10-oxononadecanedioate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization and quantification of Bis(2-butyloctyl) 10-oxononadecanedioate, a large ester molecule. The cross-validation of these methods is crucial for ensuring data integrity and regulatory compliance in pharmaceutical development and quality control. This document outlines key performance parameters, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable analytical strategy.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for this compound depends on the specific requirements of the analysis, such as the need for structural elucidation, quantification, or impurity profiling. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of large ester compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Specificity | High; can separate isomers with appropriate column and mobile phase selection. | Very high; provides mass spectral data for unambiguous peak identification. | High; provides detailed structural information for unequivocal identification. |
| Accuracy | High (typically 98-102% recovery).[1] | High, but can be affected by derivatization efficiency. | High; qNMR offers direct quantification without the need for identical standards. |
| Precision (RSD) | Excellent (typically ≤ 2%).[2] | Excellent, but variability can be introduced during sample preparation. | Excellent for quantification. |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range), especially with sensitive detectors like MS or fluorescence.[3] | Very low (pg to fg range), highly sensitive for volatile and semi-volatile compounds. | Moderate; requires higher concentrations compared to chromatographic methods.[4] |
| Limit of Quantitation (LOQ) | Low; can be reliably quantified at low concentrations.[1] | Very low; suitable for trace-level quantification. | Higher than chromatographic techniques. |
| Linearity & Range | Excellent over a wide concentration range.[1] | Good, but can be limited by detector saturation at high concentrations. | Good for a defined concentration range in qNMR. |
| Sample Throughput | High, especially with modern UPLC systems. | Moderate to high, depending on the chromatographic runtime. | Low; longer acquisition times are often required for detailed structural analysis.[5] |
| Structural Information | Limited to retention time and UV spectra unless coupled with MS. | Provides fragmentation patterns for structural elucidation.[6] | Provides the most comprehensive structural information (1D and 2D NMR).[5] |
| Destructive/Non-destructive | Destructive. | Destructive. | Non-destructive.[5] |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and cross-validation of analytical techniques. The following are representative protocols for HPLC, GC-MS, and NMR analysis of a large ester compound like this compound.
High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection
This method is suitable for the quantification of this compound and related impurities.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice for non-polar analytes.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, starting with 70% acetonitrile and increasing to 100% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a low wavelength, typically around 205-210 nm, as large esters lack strong chromophores.[7]
-
Sample Preparation: Dissolve a known weight of the sample in a suitable solvent like acetonitrile or methanol (B129727) to a final concentration within the linear range of the method.
-
Validation Parameters:
-
Specificity: Assessed by analyzing a placebo and spiked samples to ensure no interference at the analyte's retention time.[1]
-
Linearity: Determined by analyzing a series of standard solutions over a range of concentrations (e.g., 50-150% of the expected sample concentration).[1]
-
Accuracy: Evaluated by spiking a placebo with known amounts of the analyte at different concentration levels and calculating the percent recovery.[1]
-
Precision: Assessed through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts).[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For large esters, derivatization may be necessary to increase volatility.
-
Instrumentation: GC system coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-800.
-
-
Sample Preparation and Derivatization:
-
Hydrolysis: The ester can be hydrolyzed to its constituent carboxylic acid and alcohol.
-
Esterification/Silylation: The resulting carboxylic acid and alcohol are then derivatized (e.g., methylation for the acid, silylation for the alcohol) to increase their volatility for GC analysis.[8]
-
-
Validation Parameters:
-
Specificity: Confirmed by the unique mass spectrum of the derivatized analyte.
-
Linearity, Accuracy, and Precision: Determined similarly to HPLC, using derivatized standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation and quantification (qNMR) of organic molecules.[4][5]
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar compounds.
-
Experiments:
-
¹H NMR: Provides information about the different types of protons and their neighboring environments. Key signals for long-chain esters include those for terminal methyl groups, methylene (B1212753) chains, and protons adjacent to the ester and keto functionalities.[5][9]
-
¹³C NMR: Shows the different types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC): Used to establish connectivity between protons and carbons, confirming the structure.[5]
-
-
Quantitative NMR (qNMR):
-
A known amount of an internal standard with a distinct NMR signal is added to a precisely weighed sample.
-
The ¹H NMR spectrum is acquired with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
The concentration of the analyte is calculated by comparing the integral of a characteristic analyte signal to the integral of the internal standard signal.
-
-
Validation Parameters:
-
Specificity: The unique chemical shifts and coupling patterns in the NMR spectrum provide high specificity.
-
Accuracy and Precision: Determined by repeated measurements and comparison with certified reference materials, if available.
-
Visualization of Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows for the cross-validation of the described analytical techniques.
Caption: Overall workflow for the cross-validation of analytical techniques.
Caption: Experimental workflow for HPLC analysis.
Caption: Experimental workflow for GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aocs.org [aocs.org]
- 8. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aocs.org [aocs.org]
A Comparative Analysis of the Toxicological Profiles of Ionizable Lipids in Nanoparticle Drug Delivery
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the safety profiles of common and novel ionizable lipids, supported by experimental data and protocols.
Ionizable lipids are a critical component of lipid nanoparticles (LNPs), the leading platform for delivering nucleic acid therapeutics, including mRNA vaccines and gene therapies. Their unique pH-dependent charge allows for efficient encapsulation of genetic material and subsequent release within the target cell. However, the inherent bioactivity of these lipids can also lead to toxicities, including cytotoxicity, immunogenicity, and organ-specific adverse effects. Understanding the comparative toxicity profiles of different ionizable lipids is therefore paramount for the development of safe and effective nanomedicines. This guide provides an objective comparison of the toxicological profiles of several key ionizable lipids, supported by experimental data and detailed methodologies.
Comparative Toxicity Data of Selected Ionizable Lipids
The following table summarizes the in vitro and in vivo toxicity data for commonly used and novel ionizable lipids. Direct comparison between studies should be approached with caution due to variations in experimental conditions, LNP formulations, and model systems.
| Ionizable Lipid | In Vitro Cytotoxicity (Cell Line) | IC50 / Cell Viability | In Vivo Toxicity (Animal Model) | Key Toxicity Findings | Reference |
| DLin-MC3-DMA | HEK-293T | Lower viability compared to novel lipids like YK009.[1] | Mice | Elevated ALT, AST, and bile acids at 5 mg/kg.[2] No significant increase in ALT/AST at lower doses for Factor VII knockdown.[3] | [1][2][3] |
| SM-102 | - | - | Mice | No significant increase in transaminase levels at mRNA doses up to 10 mg/kg.[4] Induced the highest influx of innate immune cells in the peritoneum compared to ALC-0315 and MC3.[5] | [4][5] |
| ALC-0315 | - | - | Mice | Elicited higher levels of IgG and its subclasses and significantly enhanced activation of dendritic cells and T cells compared to MC3.[6] Caused increased markers of liver toxicity (ALT, AST, bile acids) at a 5 mg/kg dose compared to MC3.[2] | [2][6] |
| YK009 | HEK-293T, RD, DC 2.4 | No significant difference in cell viability compared to untreated cells; lower cytotoxicity than MC3-LNPs.[1] | Mice | Showed a safe profile in vivo.[1] | [1] |
| (4S)-KEL12 | - | - | Mice | Showed significantly lower toxicity than DLin-MC3-DMA LNP and reduced liver tropism and hepatotoxicity compared to SM-102 LNP.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of toxicity studies. Below are representative protocols for key toxicity assays.
In Vitro Cytotoxicity: MTS Assay
This protocol outlines a common method for assessing the effect of ionizable lipid-formulated LNPs on cell viability.
1. Cell Seeding:
-
Plate cells (e.g., HEK-293T, HepG2) in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.
2. LNP Treatment:
-
Prepare serial dilutions of the LNP formulations in cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the LNP dilutions to the respective wells.
-
Include a positive control (e.g., Triton X-100) and a negative control (untreated cells).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTS Reagent Addition:
-
Following incubation, add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[8][9]
-
Incubate for 1-4 hours at 37°C.
4. Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.[9]
5. Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
In Vivo Hepatotoxicity Assessment
This protocol describes the evaluation of potential liver toxicity in a murine model following LNP administration.
1. Animal Model:
-
Use C57BL/6 or BALB/c mice (typically 6-8 weeks old).
2. LNP Administration:
-
Administer the LNP formulations intravenously (IV) or intramuscularly (IM) at the desired dose (e.g., mg/kg of mRNA).
-
Include a control group receiving a vehicle (e.g., PBS).
3. Sample Collection:
-
At a predetermined time point post-injection (e.g., 24, 48, or 72 hours), collect blood samples via cardiac puncture or tail vein bleeding.
-
Euthanize the animals and perfuse the liver with saline.
-
Collect the liver for histological analysis.
4. Biochemical Analysis:
-
Separate the serum from the blood samples by centrifugation.
-
Measure the levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum using commercially available assay kits.[10][11][12]
5. Histological Analysis:
-
Fix the liver tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Examine the stained sections for signs of liver damage, such as necrosis, inflammation, and steatosis.
Immunotoxicity: Cytokine Profiling
This protocol details the assessment of the inflammatory response to LNPs by measuring cytokine levels.
1. In Vivo Study:
-
Administer LNP formulations to mice as described in the hepatotoxicity protocol.
-
Collect blood at various time points (e.g., 2, 6, 24 hours) post-injection.
2. In Vitro Study (Human Whole Blood Assay):
-
Collect fresh human whole blood from healthy donors.
-
Incubate the whole blood with various concentrations of LNP formulations.
-
Collect the plasma after a specified incubation period.
3. Cytokine Measurement:
-
Use an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay to quantify the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Monocyte Chemoattractant Protein-1 (MCP-1) in the collected serum or plasma.[13][14]
4. Data Analysis:
-
Compare the cytokine levels in the LNP-treated groups to the control group to determine the extent of the inflammatory response.
Visualizing Mechanisms and Workflows
To further elucidate the processes involved in ionizable lipid toxicity, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.
References
- 1. Novel Ionizable Lipid Nanoparticles for SARS-CoV-2 Omicron mRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Lipid Nanoparticles Elicit Reactogenicity and Sickness Behavior in Mice via Toll-Like Receptor 4 and Myeloid Differentiation Protein 88 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Ketal-Ester Ionizable Lipid Nanoparticle with Reduced Hepatotoxicity, Enhanced Spleen Tropism for mRNA Vaccine Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. A Lipid Nanoparticle-Based Method for the Generation of Liver-Specific Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mRNA-LNPs induce immune activation and cytokine release in human whole blood assays across diverse health conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bis(2-butyloctyl) 10-oxononadecanedioate: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of Bis(2-butyloctyl) 10-oxononadecanedioate, this guide outlines procedural steps for researchers, scientists, and drug development professionals. The following protocols are based on general best practices for the disposal of ionizable lipids and laboratory chemicals, as a specific Safety Data Sheet (SDS) for this compound is not publicly available.
This compound is an ionizable lipid-like compound integral to the formation of lipid nanoparticles (LNPs) for mRNA encapsulation and delivery. Due to its chemical nature, proper disposal is crucial to ensure laboratory safety and prevent environmental contamination.
Chemical and Physical Properties
A summary of the known properties of this compound is presented below. This information is critical for assessing potential hazards and determining the appropriate disposal route.
| Property | Value |
| CAS Number | 2036272-58-7 |
| Molecular Formula | C43H82O5 |
| Molecular Weight | 679.1 g/mol |
| Physical State | Not specified, likely a waxy solid or viscous oil |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and chloroform/methanol mixtures |
| Storage Temperature | -20°C |
Disposal Protocol
The following step-by-step protocol should be followed for the disposal of this compound and associated waste.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).
2. Waste Segregation:
-
Segregate waste containing this compound from other laboratory waste streams.
-
Solid Waste: Includes contaminated consumables such as pipette tips, tubes, and gloves.
-
Liquid Waste: Includes unused solutions, solvent mixtures containing the lipid, and contaminated aqueous solutions.
3. Waste Containment:
-
Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the CAS number (2036272-58-7), and the appropriate hazard symbols as determined by your institution's safety office.
-
Liquid Waste: Collect in a sealed, non-reactive, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvents used. Do not mix incompatible waste streams.
4. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area away from heat, ignition sources, and incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
5. Final Disposal:
-
Dispose of all waste containing this compound through your institution's licensed hazardous waste disposal contractor.
-
Incineration is a common and effective method for the disposal of lipid-based waste.[1]
-
Provide the waste contractor with a complete and accurate description of the waste contents.
-
Never dispose of this chemical down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Bis(2-butyloctyl) 10-oxononadecanedioate
This guide provides essential safety protocols and logistical information for handling Bis(2-butyloctyl) 10-oxononadecanedioate, an ionizable lipid-like compound often utilized in the formulation of lipid nanoparticles for mRNA delivery.[1] Given that the toxicological properties of this specific material have not been fully investigated, a cautious approach to handling is imperative.[2] The following procedures are based on best practices for managing laboratory chemicals with unknown hazards and information from similar compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The recommended PPE is detailed below, categorized by the level of protection required for different laboratory operations.
| Protection Level | Equipment | Area of Use |
| Level D (Minimum) | Safety glasses, lab coat, closed-toe shoes, nitrile gloves | General laboratory areas where the chemical is not actively being handled. |
| Level C (Enhanced) | Chemical splash goggles, face shield, chemically resistant lab coat or apron, nitrile or butyl rubber gloves (double-gloving recommended), long pants | Weighing, reconstituting, or performing dilutions. Any activity with a risk of splashes or aerosol generation. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors | Required when handling powders outside of a certified chemical fume hood or if aerosolization is likely. |
Note: The selection of PPE should be based on a site-specific risk assessment.
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to avoid inhalation of any dust.
-
Ensure easy access to an eyewash station and a safety shower.
-
Before handling, wash hands thoroughly.
-
Prepare all necessary equipment and reagents in advance to minimize movement and potential for spills.
2. Handling the Compound:
-
Wear the appropriate Level C PPE as detailed in the table above.
-
When handling the solid, use appropriate tools (e.g., spatula) to avoid generating dust.
-
If the compound is in a solvent, avoid direct contact with the solution.
-
Keep the container tightly closed when not in use to prevent contamination and potential exposure.[2]
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous waste.
-
Solid Waste: Collect any contaminated lab supplies (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a sealed, properly labeled, and chemically compatible hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company, following all local, state, and federal regulations.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
